2-Lithiofuran
Description
Properties
IUPAC Name |
lithium;2H-furan-2-ide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3O.Li/c1-2-4-5-3-1;/h1-3H;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCTBOHUTRYYLJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CO[C-]=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3LiO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30449468 | |
| Record name | 2-LITHIOFURAN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30449468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
74.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141957-80-4 | |
| Record name | 2-LITHIOFURAN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30449468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2-Lithiofuran
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Lithiofuran, also known as 2-furyllithium, is a highly valuable and reactive organolithium reagent extensively utilized in organic synthesis. Its utility stems from its ability to act as a potent nucleophile, enabling the introduction of the furan moiety into a wide array of molecules. The furan ring is a key structural motif in numerous pharmaceuticals, natural products, and advanced materials. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound and the key spectroscopic and analytical techniques employed for its characterization. Detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways are presented to aid researchers in the effective preparation and utilization of this important synthetic intermediate.
Synthesis of this compound
There are two principal methods for the synthesis of this compound: direct deprotonation of furan and metal-halogen exchange from a 2-halofuran. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.
Direct Deprotonation of Furan
This is the most common and atom-economical method for preparing this compound. It involves the regioselective abstraction of a proton from the C2 position of the furan ring using a strong organolithium base, typically n-butyllithium (n-BuLi). The greater acidity of the α-protons adjacent to the oxygen atom facilitates this selective lithiation.
Materials:
-
Furan (freshly distilled)
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (solution in hexanes, typically 1.6 M or 2.5 M)
-
Argon or Nitrogen gas (for inert atmosphere)
-
Dry ice/acetone bath
Procedure:
-
Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen or argon inlet is assembled.
-
Solvent and Substrate: Anhydrous THF is cannulated into the flask, followed by the addition of freshly distilled furan. The solution is cooled to between -78 °C and -20 °C using a dry ice/acetone or ice/salt bath.[1]
-
Lithiation: n-Butyllithium in hexanes is added dropwise to the stirred furan solution via syringe, ensuring the internal temperature is maintained. The addition is typically carried out over 15-30 minutes. A color change to pale yellow or light brown is often observed.
-
Reaction Time: The reaction mixture is stirred at the low temperature for 1-2 hours to ensure complete deprotonation.[2] The resulting solution of this compound is then ready for subsequent reactions.
Yield: The yield of this compound is typically not isolated due to its instability. It is generated in situ and used directly. The yield of subsequent reactions with electrophiles is often high, generally in the range of 70-95%, which reflects a high conversion to the lithiated species.
Metal-Halogen Exchange
An alternative route to this compound involves the metal-halogen exchange reaction between a 2-halofuran (typically 2-bromofuran or 2-iodofuran) and an organolithium reagent. This method is particularly useful when the substrate is sensitive to strong bases or when regioselectivity is a concern with substituted furans. The exchange is typically very fast, even at low temperatures.[3]
Materials:
-
2-Bromofuran or 2-Iodofuran
-
Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)
-
n-Butyllithium or tert-butyllithium (solution in hexanes or pentane)
-
Argon or Nitrogen gas
-
Dry ice/acetone bath
Procedure:
-
Setup: A flame-dried reaction vessel is set up under an inert atmosphere as described for the deprotonation method.
-
Solvent and Substrate: Anhydrous Et₂O or THF is added to the flask, followed by the 2-halofuran. The solution is cooled to -78 °C.
-
Exchange Reaction: The organolithium reagent is added dropwise to the stirred solution of the 2-halofuran. The metal-halogen exchange is typically rapid.
-
Reaction Time: The mixture is stirred for a short period (e.g., 15-60 minutes) at -78 °C to ensure complete exchange. The resulting this compound solution is then used immediately.
Yield: Similar to the deprotonation method, this compound is generated in situ. The efficiency of the exchange is generally very high, leading to excellent yields in subsequent trapping reactions.
Synthesis Pathways Visualization
Caption: Reaction schemes for the synthesis of this compound.
Characterization of this compound
The direct characterization of this compound is challenging due to its high reactivity and thermal instability in solution. Organolithium compounds are typically characterized in solution using spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), often at low temperatures. In many cases, characterization is performed indirectly by analyzing the products formed after quenching the organolithium species with a known electrophile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
In situ NMR spectroscopy is a powerful tool for observing the formation and structure of organolithium reagents in solution.[4] Due to the quadrupolar nature of the ⁷Li nucleus and the dynamic nature of organolithium aggregates, NMR spectra can be complex. ⁶Li NMR, with a spin I=1, can sometimes provide sharper signals.
While a definitive, isolated NMR spectrum of this compound is not commonly reported in standard literature due to its reactive nature, the following table provides expected chemical shifts based on data from related furan derivatives and general principles of organolithium NMR. The lithiation at C2 is expected to cause a significant downfield shift for C2 and upfield shifts for the adjacent C3 and H3 nuclei.
Table 1: Expected NMR Spectroscopic Data for this compound in THF-d₈
| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Expected Coupling Constants (J, Hz) |
| ¹H NMR | |||
| H3 | 5.0 - 5.5 | dd | J₃,₄ ≈ 3.5, J₃,₅ ≈ 0.8 |
| H4 | 6.0 - 6.5 | dd | J₄,₃ ≈ 3.5, J₄,₅ ≈ 1.8 |
| H5 | 7.0 - 7.5 | dd | J₅,₄ ≈ 1.8, J₅,₃ ≈ 0.8 |
| ¹³C NMR | |||
| C2 | 175 - 185 | s | |
| C3 | 100 - 110 | d | |
| C4 | 110 - 120 | d | |
| C5 | 145 - 155 | d |
Note: These are estimated values and can be influenced by solvent, temperature, and aggregation state.
Experimental Workflow for Characterization
The characterization of this compound typically follows an in situ approach.
Caption: A typical workflow for the synthesis and characterization of this compound.
X-ray Crystallography
Obtaining single crystals of this compound suitable for X-ray diffraction is extremely challenging due to its instability. The structure of organolithium compounds in the solid state is highly dependent on the solvent and the presence of coordinating ligands.[5] It is expected that this compound exists as aggregates, such as dimers or tetramers, in solution and in the solid state. These aggregates are often stabilized by coordination to solvent molecules like THF. While a crystal structure of unsolvated this compound is not available, studies on related lithiated heterocycles suggest that the lithium cation would be coordinated to the carbanionic carbon and potentially interact with the furan oxygen atom. The actual structure in a crystal lattice would likely involve bridging furan rings and coordinated solvent molecules.
Conclusion
This compound is a cornerstone reagent in organic synthesis, providing a direct route to a vast array of functionalized furan-containing molecules. Its preparation via direct deprotonation or metal-halogen exchange is well-established, offering flexibility for various synthetic contexts. While its inherent reactivity makes isolation and direct characterization difficult, in situ spectroscopic techniques, particularly low-temperature NMR, provide valuable insights into its formation and structure in solution. For routine synthetic applications, the confirmation of its formation is typically achieved through the successful isolation of the desired product after reaction with an electrophile. This guide provides the essential technical details to empower researchers in the successful synthesis and confident application of this versatile organolithium reagent.
References
Regioselectivity of Furan Lithiation with n-BuLi: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the regioselectivity of furan lithiation using n-butyllithium (n-BuLi). It covers the underlying principles, factors influencing regioselectivity, and detailed experimental protocols for the synthesis of key intermediates for pharmaceutical and materials science applications.
Core Principles of Furan Lithiation
Furan, a five-membered aromatic heterocycle, undergoes deprotonation by strong bases such as n-BuLi to form furyllithium species. The position of lithiation is dictated by the relative acidity of the ring protons and is subject to both kinetic and thermodynamic control.
The protons at the α-positions (C2 and C5) are significantly more acidic than those at the β-positions (C3 and C4) due to the inductive effect of the oxygen atom and the stabilization of the resulting carbanion. Consequently, lithiation of unsubstituted furan with n-BuLi occurs almost exclusively at the C2 position.[1] This reaction is a cornerstone of furan chemistry, providing a versatile entry point for the synthesis of 2-substituted furans.
Kinetic and Thermodynamic Control
The lithiation of furan is generally under kinetic control, favoring the formation of the most rapidly formed product.[1] In the case of unsubstituted furan, the C2 position is both the kinetically and thermodynamically favored site for lithiation. The resulting 2-furyllithium is more stable than the 3-furyllithium isomer. This is demonstrated by the observation that 3-lithiofuran, which can be generated from 3-bromofuran via halogen-metal exchange at very low temperatures (-78 °C), will isomerize to the more stable 2-lithiofuran if the temperature is allowed to rise above -40 °C.[1]
dot
Caption: Kinetic vs. Thermodynamic Control in Furan Lithiation.
Regioselectivity in Substituted Furans
The presence of substituents on the furan ring significantly influences the regioselectivity of lithiation. Both steric and electronic effects of the substituent, as well as its ability to direct the organolithium reagent, play a crucial role.
3-Substituted Furans
The lithiation of 3-substituted furans can potentially yield two primary products: the 2,3-disubstituted and the 2,4-disubstituted furan (via lithiation at C5). The outcome is highly dependent on the nature of the substituent at the 3-position.
-
3-Alkylfurans: For 3-alkylfurans, lithiation typically affords a mixture of 2,3- and 2,4-disubstituted products, with the 2,4-isomer (lithiation at the less sterically hindered C5 position) being the major product.[2] The ratio of 2,4- to 2,3-disubstituted furans is generally in the range of 2:1 to 3:1.[2]
-
3-Aryl and 3-Styryl Furans: In a notable exception to the steric hindrance rule, 3-aryl and 3-styryl furans exhibit a preference for lithiation at the more sterically encumbered C2 position.[2][3] This unusual regioselectivity is attributed to the stabilization of the resulting 2-furyllithium intermediate through π-stacking interactions between the 3-substituent and the lithium cation.[2]
-
Directing Groups at C3: Certain functional groups at the 3-position can act as directing metalation groups (DMGs), guiding the n-BuLi to the C2 position. Examples include carboxylates, sulfonamides, and methoxymethyl ethers.[2] Conversely, a tert-butoxycarbonylamino group at C3 can direct lithiation to the C2 position in the presence of TMEDA, while in its absence, lithiation occurs at C5.[4]
| 3-Substituent | Lithiation Position(s) | Major Product | Typical Ratio (C5:C2) | Reference |
| Alkyl | C2 and C5 | C5 (2,4-disubstituted) | 2:1 to 3:1 | [2] |
| Aryl | C2 and C5 | C2 (2,3-disubstituted) | Varies, C2 favored | [2][3] |
| Styryl | C2 and C5 | C2 (2,3-disubstituted) | Varies, C2 favored | [2][3] |
| -COOH | C2 | 2,3-disubstituted | - | [1] |
| -SO₂Ar | C2 | 2,3-disubstituted | - | [2] |
| -CH₂OH | C2 | 2,3-disubstituted | - | [2] |
| -NHBoc (with TMEDA) | C2 | 2,3-disubstituted | - | [4] |
| -NHBoc (no TMEDA) | C5 | 2,4-disubstituted | - | [4] |
Synthesis of 3-Furyllithium
Direct lithiation of furan at the C3 position is not a viable synthetic route. The preferred method for generating 3-furyllithium is through a halogen-metal exchange reaction, typically from 3-bromofuran.[1] This reaction is carried out at very low temperatures (e.g., -78 °C) to prevent isomerization to the more stable 2-furyllithium. The resulting 3-furyllithium can then be trapped with various electrophiles to yield 3-substituted furans.
dot
Caption: Synthesis of 3-Substituted Furans via Halogen-Metal Exchange.
Experimental Protocols
Safety Note: n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere (e.g., nitrogen or argon) by trained personnel. All glassware should be oven- or flame-dried before use. Anhydrous solvents are essential for these reactions.
General Procedure for the 2-Lithiation of Furan and Trapping with an Electrophile (Example: Synthesis of 2-Pentylfuran)
This protocol is adapted from a procedure for the synthesis of 2-pentylfuran.[5]
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, add anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the flask to -78 °C using a dry ice/acetone bath.
-
Addition of Furan: Add freshly distilled furan to the cooled THF.
-
Addition of n-BuLi: Slowly add a solution of n-BuLi in hexanes dropwise to the stirred furan solution, maintaining the internal temperature below -70 °C. The addition is exothermic. Stir the resulting solution at -78 °C for 30-60 minutes.
-
Addition of Electrophile: Add the electrophile (e.g., 1-bromopentane) to the solution of 2-furyllithium at -78 °C.
-
Warming and Quenching: Allow the reaction mixture to warm slowly to room temperature and stir overnight. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Workup: Transfer the mixture to a separatory funnel and add water and diethyl ether. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by fractional distillation or column chromatography on silica gel.
General Procedure for the Synthesis of 3-Furyllithium via Halogen-Metal Exchange and Trapping with an Electrophile
This is a general procedure based on established methods.[1][6]
-
Reaction Setup: Set up a flame-dried, three-necked round-bottom flask as described in Protocol 4.1.
-
Addition of 3-Bromofuran: Add a solution of 3-bromofuran in anhydrous THF to the flask.
-
Cooling: Cool the solution to -78 °C.
-
Addition of n-BuLi: Slowly add a solution of n-BuLi in hexanes to the stirred solution at -78 °C. A color change is typically observed. Stir the mixture at this temperature for 30-60 minutes.
-
Addition of Electrophile: Add the desired electrophile to the solution of 3-furyllithium at -78 °C.
-
Warming and Quenching: Maintain the reaction at -78 °C for a specified time (e.g., 1-3 hours), then allow it to warm slowly to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Workup and Purification: Follow the workup and purification procedures outlined in Protocol 4.1.
Summary and Outlook
The lithiation of furan with n-BuLi is a powerful and versatile tool for the synthesis of substituted furans. The regioselectivity of this reaction is well-understood, with a strong preference for the C2 position in unsubstituted furan. In substituted furans, the regiochemical outcome is a delicate interplay of steric, electronic, and directing effects of the substituent. While direct lithiation is the method of choice for accessing 2-substituted furans, the synthesis of 3-substituted furans relies on the halogen-metal exchange of 3-halofurans at low temperatures. Careful control of reaction conditions, particularly temperature, is crucial for achieving high selectivity. This guide provides the fundamental knowledge and practical protocols for researchers to effectively utilize furan lithiation in the development of novel chemical entities.
References
- 1. webpages.iust.ac.ir [webpages.iust.ac.ir]
- 2. mmlab.uoc.gr [mmlab.uoc.gr]
- 3. Regioselective ortho lithiation of 3-aryl and 3-styryl furans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Modular Synthesis of the Pentacyclic Core of Batrachotoxin and Select Batrachotoxin Analogue Designs - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stability of 2-Lithiofuran at Different Temperatures
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of 2-lithiofuran, a critical reagent in organic synthesis. While precise quantitative data on its decomposition kinetics at various temperatures is not extensively documented in peer-reviewed literature, this document consolidates the available knowledge, outlines best practices for its handling and use based on established protocols, and presents logical models for understanding its stability.
Introduction to this compound
This compound, also known as 2-furyllithium, is a potent organolithium reagent widely employed in the synthesis of complex organic molecules, including pharmaceuticals and natural products. Its utility stems from its ability to act as a nucleophilic furan equivalent, enabling the introduction of the furan moiety onto a diverse range of electrophilic substrates. The formation of this compound is typically achieved through the deprotonation of furan at the C2 position using a strong base, most commonly an alkyllithium reagent such as n-butyllithium (n-BuLi).
Thermal Stability of this compound
Qualitative evidence suggests that this compound is significantly more stable than its 3-lithio isomer. 3-Lithiofuran, generated from 3-halofurans via metal-halogen exchange at very low temperatures (e.g., -78°C), has been observed to rearrange to the thermodynamically more stable this compound at temperatures above -40°C. This indicates that even at moderately low temperatures, there is sufficient thermal energy to induce rearrangements in related lithiated furans, underscoring the need for careful temperature control when working with these reagents.
In the absence of precise kinetic data, the stability of this compound is best managed by adhering to established low-temperature protocols for its generation and subsequent reactions. The vast majority of synthetic procedures involving this compound are conducted at or below -78°C (the sublimation point of dry ice).
Table 1: Recommended Temperatures for Procedures Involving this compound
| Procedure | Recommended Temperature (°C) | Rationale |
| Formation of this compound | -78 to -40 | Minimizes decomposition and side reactions during deprotonation. |
| Quenching with Electrophiles | -78 | Ensures the lithiated species is consumed by the desired reaction before significant decomposition can occur. |
| Storage | Not Recommended | This compound is typically generated and used in situ due to its limited stability. |
Experimental Protocols
The following protocols are representative of standard laboratory procedures for the generation and use of this compound. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and syringes or cannulas for transfers.
3.1. Preparation of a Standardized Solution of this compound
This protocol describes the in situ generation of this compound. Due to its instability, solutions of this compound are not typically isolated or stored.
-
Materials:
-
Furan (freshly distilled)
-
n-Butyllithium (typically 1.6 M or 2.5 M in hexanes)
-
Anhydrous tetrahydrofuran (THF)
-
Dry, inert atmosphere apparatus (e.g., Schlenk line or glovebox)
-
-
Procedure:
-
To a dry, argon-flushed round-bottom flask equipped with a magnetic stir bar and a septum, add anhydrous THF (e.g., 100 mL for a 0.1 M solution).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Add furan (1.0 equivalent) dropwise to the cold THF.
-
Slowly add a solution of n-butyllithium (1.0 equivalent) dropwise to the stirred furan solution over a period of 10-15 minutes. The rate of addition should be controlled to maintain the internal temperature below -70 °C.
-
After the addition is complete, allow the resulting pale-yellow solution to stir at -78 °C for 1 hour to ensure complete formation of this compound.
-
The solution of this compound is now ready for immediate use in a subsequent reaction.
-
3.2. Electrophilic Quenching of this compound
This protocol describes a general procedure for reacting the prepared this compound solution with an electrophile.
-
Materials:
-
Freshly prepared solution of this compound in THF
-
Electrophile (e.g., an aldehyde, ketone, or alkyl halide)
-
Anhydrous THF
-
Saturated aqueous ammonium chloride (NH₄Cl) solution for quenching
-
-
Procedure:
-
Prepare a solution of the electrophile (1.0-1.2 equivalents) in a separate dry, argon-flushed flask with a minimal amount of anhydrous THF.
-
Cool the electrophile solution to -78 °C.
-
Slowly transfer the freshly prepared this compound solution via cannula or syringe into the stirred solution of the electrophile at -78 °C.
-
Monitor the reaction by thin-layer chromatography (TLC) or another suitable analytical method. The reaction is typically complete within 1-2 hours at -78 °C.
-
Once the reaction is complete, quench the reaction mixture by the slow addition of saturated aqueous NH₄Cl solution while the flask is still at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Proceed with standard aqueous workup and purification procedures (e.g., extraction, drying, and chromatography).
-
Visualized Workflows and Logical Relationships
4.1. Experimental Workflow for the Synthesis and Use of this compound
The following diagram illustrates the typical experimental sequence for generating and reacting this compound.
Caption: Experimental workflow for the in situ preparation and subsequent electrophilic quenching of this compound.
4.2. Factors Influencing the Stability of Organolithium Reagents
This diagram outlines the key factors that generally influence the stability of organolithium reagents like this compound, in the absence of specific data for this compound.
Caption: Key factors influencing the stability of organolithium reagents.
Conclusion
While quantitative kinetic studies on the thermal decomposition of this compound are not widely available, a comprehensive understanding of its qualitative stability, combined with rigorous adherence to established low-temperature experimental protocols, enables its effective use in organic synthesis. The information and procedures outlined in this guide provide a framework for researchers, scientists, and drug development professionals to successfully handle and utilize this valuable synthetic intermediate. Future studies quantifying the decomposition rates of this compound at various temperatures would be a valuable contribution to the field of physical organic chemistry and process development.
electrophilic substitution mechanism on furan ring
An In-depth Technical Guide to the Electrophilic Substitution Mechanism on the Furan Ring
Introduction
Furan is a five-membered aromatic heterocycle containing an oxygen atom, a structure that is a cornerstone in a vast array of pharmaceuticals, agrochemicals, and functional materials. Its distinct electronic characteristics make it exceptionally susceptible to electrophilic attack, establishing electrophilic substitution as a fundamental process in furan chemistry.[1] This guide offers a detailed examination of the core principles that govern these reactions, complete with experimental protocols and quantitative data to inform synthetic strategies for researchers, scientists, and professionals in drug development.
Core Principles: Reactivity and Regioselectivity
Enhanced Reactivity
Furan is profoundly more reactive towards electrophiles than benzene; estimates suggest that electrophilic reactions in furan can be 6 × 10¹¹ times faster.[2] This heightened reactivity stems from the electron-donating resonance effect of the oxygen heteroatom, which increases the electron density of the aromatic π-system.[1][2] The resonance energy of furan is lower than that of benzene, indicating a lower stabilization energy to overcome, which further contributes to its propensity to undergo substitution.[1][2] The general order of reactivity for common five-membered aromatic heterocycles in electrophilic substitution is:
Pyrrole > Furan > Thiophene > Benzene [1][3][4]
The lower reactivity of furan compared to pyrrole is attributed to oxygen's higher electronegativity, making it less capable of stabilizing the positive charge in the reaction intermediate than nitrogen.[5]
General Mechanism
The electrophilic substitution reactions on the furan ring proceed through a classic addition-elimination mechanism. The process begins with the attack of the π-electron system on an electrophile (E⁺), forming a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. A base then abstracts a proton from the carbon atom that was attacked, leading to the elimination of H⁺ and the restoration of the aromatic ring.[2]
Caption: General mechanism of electrophilic aromatic substitution on furan.
Regioselectivity: The α-Position Preference
Electrophilic attack on the furan ring shows a strong preference for the C2 (α) position over the C3 (β) position.[1][6] This regioselectivity is dictated by the relative stability of the cationic intermediate formed during the attack.
-
Attack at C2 (α-position): The resulting sigma complex is stabilized by three significant resonance structures. The positive charge is delocalized over C3, C5, and the oxygen atom. The ability to delocalize the charge onto the oxygen atom provides substantial stabilization.[2][7]
-
Attack at C3 (β-position): The intermediate formed is less stable, with only two resonance structures contributing to charge delocalization. Crucially, the positive charge is not effectively delocalized onto the oxygen atom in this case.[2][7]
Because the transition state leading to the C2-substituted intermediate is lower in energy, substitution occurs preferentially at this position.[3]
Caption: Resonance stabilization for C2 vs. C3 electrophilic attack on furan.
Quantitative Reactivity Data
Kinetic studies provide a quantitative measure of the reactivity of furan relative to other heterocycles and benzene. The data highlights the significant activating effect of the oxygen atom.
| Reaction | Heterocycle | Relative Rate (vs. Benzene) | Relative Rate (vs. Thiophene) |
| General Electrophilic Reaction[2] | Furan | 6 x 10¹¹ | - |
| Trifluoroacetylation[8] | Pyrrole | - | 5.3 x 10⁷ |
| Trifluoroacetylation[8] | Furan | - | 1.4 x 10² |
| Trifluoroacetylation[8] | Thiophene | - | 1 |
Key Electrophilic Substitution Reactions & Protocols
Due to its high reactivity and sensitivity to acid-catalyzed polymerization, electrophilic substitution on furan requires carefully controlled, mild conditions.[1][4]
Nitration
Harsh nitrating agents like nitric acid alone cause ring-opening and decomposition.[1] The reagent of choice is acetyl nitrate, generated in situ from nitric acid and acetic anhydride, which allows for controlled nitration.[1][8]
Experimental Protocol: Nitration of Furan [1][8]
-
Reagent Preparation: Prepare acetyl nitrate by adding concentrated nitric acid dropwise to a stirred solution of acetic anhydride, maintaining a temperature below -10 °C.
-
Furan Solution: In a separate flask under an inert atmosphere, dissolve furan (1.0 equivalent) in acetic anhydride and cool the solution to between -5 °C and 0 °C.
-
Nitration Reaction: Add the freshly prepared cold acetyl nitrate solution dropwise to the furan solution, ensuring the temperature is maintained at a low level.
-
Reaction Monitoring and Workup: After the addition is complete, stir the mixture at 0 °C for 1-2 hours. Monitor progress by thin-layer chromatography (TLC).
-
Isolation: Carefully pour the reaction mixture onto crushed ice. Extract the product, 2-nitrofuran, with a suitable organic solvent (e.g., diethyl ether), wash with aqueous sodium bicarbonate, dry, and concentrate under reduced pressure.
Caption: Experimental workflow for the nitration of furan.
Halogenation
Furan reacts vigorously with bromine and chlorine at room temperature, often leading to polyhalogenated products.[9] To achieve mono-substitution, reactions must be conducted under carefully controlled, low-temperature conditions.
Experimental Protocol: Bromination of Furan [9]
-
Reaction Setup: Dissolve furan (1.0 equivalent) in a suitable solvent like dioxane or dichloromethane in a flask protected from light.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add a solution of bromine (1.0 equivalent) in the same solvent dropwise to the stirred furan solution.
-
Workup: Once the reaction is complete (monitored by TLC or disappearance of bromine color), the reaction can be quenched with a solution of sodium thiosulfate.
-
Isolation: The product, 2-bromofuran, is isolated by extraction, followed by washing, drying, and purification, typically via distillation.
Sulfonation
Furan and its simple derivatives are decomposed by strong acids like sulfuric acid.[5] Therefore, sulfonation is carried out using a milder reagent, such as the pyridine-sulfur trioxide complex.[5]
Experimental Protocol: Sulfonation of Furan [1]
-
Reaction Setup: Prepare a suspension of the pyridine-sulfur trioxide complex in a solvent like pyridine or dichloroethane under an inert atmosphere.
-
Reagent Addition: Add furan (1.0 equivalent) to the suspension.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for several hours, monitoring the reaction by TLC.
-
Workup and Isolation: After completion, cool the mixture to room temperature. The product, 2-furansulfonic acid, often precipitates and can be isolated by filtration. Alternatively, the solvent is removed under reduced pressure, and the solid is purified by recrystallization.
Friedel-Crafts Acylation
Classical Friedel-Crafts conditions using strong Lewis acids like aluminum chloride lead to the polymerization of furan.[1] Milder Lewis acids such as tin(IV) chloride (SnCl₄) or boron trifluoride etherate (BF₃·OEt₂) are required as catalysts. The Vilsmeier-Haack reaction is also a highly effective method for the formylation of furan.[4]
Experimental Protocol: Acylation of Furan [1]
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen), dissolve furan (1.0 equivalent) in an anhydrous solvent (e.g., dichloromethane).
-
Catalyst and Reagent: Add a mild Lewis acid catalyst (e.g., SnCl₄, 0.1-1.0 equivalent). Cool the mixture in an ice bath.
-
Acylating Agent Addition: Add the acylating agent (e.g., acetic anhydride) dropwise to the cooled mixture.
-
Reaction: Allow the mixture to stir at low temperature or warm to room temperature for several hours.
-
Workup: Quench the reaction by carefully adding water or a dilute acid. Separate the organic layer, wash with aqueous bicarbonate and brine, dry, and concentrate. The product, 2-acetylfuran, is typically purified by distillation or chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. Electrophilic Reactions of Furan_Chemicalbook [chemicalbook.com]
- 3. homework.study.com [homework.study.com]
- 4. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 6. Furan undergoes electrophilic aromatic substitution more readily ... | Study Prep in Pearson+ [pearson.com]
- 7. quora.com [quora.com]
- 8. benchchem.com [benchchem.com]
- 9. citycollegekolkata.org [citycollegekolkata.org]
An In-depth Technical Guide to the Calculated Resonance Energy of the Furan Ring
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the theoretical and practical methodologies used to determine the resonance energy of the furan ring. Furan, a five-membered aromatic heterocycle, possesses a degree of aromatic stabilization that is crucial to its chemical behavior and its role as a structural motif in numerous pharmaceuticals and industrial chemicals. Understanding its resonance energy is fundamental to predicting its reactivity, stability, and intermolecular interactions.
Introduction to Resonance in Furan
Furan's aromaticity arises from the delocalization of six π-electrons over the five-membered ring, conforming to Hückel's rule (4n+2 π electrons).[1] Four of these electrons are contributed by the two carbon-carbon double bonds, and the remaining two are supplied by one of the lone pairs on the sp²-hybridized oxygen atom.[2][3] This delocalization distributes electron density throughout the ring and confers a stability greater than that of a hypothetical, non-aromatic structure with localized double bonds. This additional stability is quantified as the resonance energy.
The delocalization can be represented by several resonance structures, which illustrate the partial positive charge on the oxygen atom and the distribution of negative charge on the carbon atoms of the ring.[4][5] However, due to the high electronegativity of oxygen, its ability to donate its lone pair and bear a positive charge is less favorable compared to the nitrogen in pyrrole, resulting in a lower resonance energy and weaker aromatic character for furan.[3]
Quantitative Resonance Energy Data
The resonance energy of furan has been determined by various experimental and computational methods. While values vary slightly depending on the methodology, they consistently show that furan is significantly less aromatic than benzene but possesses notable stabilization. A summary of reported values is presented below for comparative analysis.
| Compound | Method | Resonance Energy (kcal/mol) | Resonance Energy (kJ/mol) | Reference(s) |
| Furan | Empirical (from Heats of Combustion/Hydrogenation) | 16 | 67 | [1] |
| Furan | Computational (Interaction Energy) | 42.9 (lp→π*C=C) | 179.5 | [3] |
| Pyrrole | Empirical | 21 | 88 | [1] |
| Thiophene | Empirical | 29 | 121 | [1] |
| Benzene | Empirical | 36 | 152 | [1] |
Note: The computational value represents the interaction energy of the heteroatom lone pair with the ring's π system, which is a measure of the electronic stabilization contributing to aromaticity.
Experimental Protocols for Determining Resonance Energy
The empirical resonance energy is typically derived from the difference between the experimentally measured enthalpy of a reaction (like combustion or hydrogenation) and the theoretical enthalpy calculated for a non-resonant model of the molecule.
This method determines the total internal energy released during the complete combustion of the compound. The resonance energy is found by comparing the experimental heat of combustion of furan with the theoretical heat of combustion of a hypothetical non-aromatic "furan" with localized double bonds.
Protocol:
-
Calorimeter Calibration:
-
Accurately weigh approximately 1 g of a standard substance with a known heat of combustion (e.g., benzoic acid).
-
Press the standard into a pellet and place it in the crucible inside the bomb calorimeter.
-
Attach a measured length of fuse wire (e.g., 10 cm nickel-chromium) to the electrodes, ensuring it touches the pellet.
-
Add 1 mL of deionized water to the bomb to saturate the internal atmosphere, ensuring all nitric and sulfuric acids formed are in solution.
-
Seal the bomb and pressurize it with pure oxygen to approximately 25-30 atm. Check for leaks.
-
Submerge the bomb in the calorimeter bucket containing a precisely known mass of water (e.g., 2000 g).
-
Allow the system to reach thermal equilibrium while stirring. Record the initial temperature (T₁) for several minutes to establish a baseline.
-
Ignite the sample and record the temperature every 30 seconds until a peak temperature (T₂) is reached and begins to fall.
-
Calculate the heat capacity (C) of the calorimeter using the known energy of combustion of the standard.
-
-
Furan Sample Combustion:
-
Handling Volatile Furan: Due to furan's high volatility (boiling point ~31°C), a special handling procedure is required. A small platinum crucible with a tight-fitting lid is used.[1]
-
Chill the crucible and furan. Pipette a precise mass (e.g., 0.5-0.8 g) of furan into the crucible, seal it, and re-weigh to get the exact mass.
-
Place the sealed crucible in the bomb. A small amount of a known substance with a low heat of combustion (like vaseline) can be placed on the lid, in contact with the fuse wire, to ignite and melt the seal, ensuring furan combusts properly.[1]
-
Repeat steps 1.3 - 1.8 for the furan sample.
-
-
Calculation of Resonance Energy:
-
Calculate the total heat released (q_total) from the temperature rise (ΔT) and the calorimeter's heat capacity.
-
Correct for the heat released by the fuse wire and any acid formation to find the heat of combustion of furan (ΔH_c,exp).
-
Calculate the theoretical heat of combustion (ΔH_c,theo) for a non-aromatic furan. This is done using bond enthalpies for C-C, C=C, C-H, and C-O bonds, assuming a localized diene ether structure.
-
The resonance energy is the difference: Resonance Energy = ΔH_c,theo - ΔH_c,exp .[6]
-
This method measures the heat released when furan is hydrogenated to its fully saturated analogue, tetrahydrofuran (THF). This value is then compared to the heat of hydrogenation of a suitable non-aromatic compound.
Protocol:
-
Apparatus Setup:
-
The experiment is conducted in a high-pressure reactor (autoclave) equipped with a stirrer, heating/cooling system, and connections for hydrogen gas.[7] The reactor also functions as a reaction calorimeter to measure the heat evolved.
-
A catalyst is required, typically a noble metal like Palladium on carbon (Pd/C) or Raney Nickel.
-
-
Hydrogenation Procedure:
-
Charge the autoclave with a precise mass of furan (e.g., 10 g) and the catalyst (e.g., 0.5 g of 5% Pd/C).
-
Seal the reactor and purge the headspace with hydrogen gas several times.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 7-10 atm).
-
Begin stirring and monitor the system temperature and pressure. The hydrogenation of furan to THF is exothermic.[8]
-
The heat of hydrogenation (ΔH_hydro,exp) is determined by measuring the temperature rise of the system of known heat capacity, similar to bomb calorimetry, or by using a more sophisticated reaction calorimeter that measures heat flow.
-
-
Calculation of Resonance Energy:
-
The reaction is: Furan (C₄H₄O) + 2H₂ → Tetrahydrofuran (C₄H₈O).
-
The theoretical heat of hydrogenation for a non-aromatic cyclic diene ether is estimated. This can be approximated as twice the heat of hydrogenation of a similar cyclic mono-alkene ether (e.g., 2,3-dihydrofuran).
-
The resonance energy is the difference between the theoretical and experimental values: Resonance Energy = ΔH_hydro,theo - ΔH_hydro,exp .
-
Computational Protocol for Determining Resonance Energy
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a powerful and widely used method for calculating resonance energy. The most common approach involves using a hypothetical, bond-conserving reaction known as an isodesmic reaction. This method is effective because it cancels out systematic errors in the calculations.[9]
Protocol:
-
Define an Isodesmic Reaction:
-
An isodesmic reaction is one in which the number and type of all chemical bonds are conserved on both sides of the equation. This isolates the effect of resonance. A suitable isodesmic reaction for furan is: Furan + 2 Ethane → Tetrahydrofuran + 1,3-Butadiene
-
In this reaction, the number of C-O, C-C, C=C, and C-H bonds is identical on both the reactant and product sides. The key difference is that the π-system of furan is broken. The enthalpy change of this reaction, therefore, corresponds to the resonance energy of furan relative to the stabilization of butadiene.
-
-
Computational Level of Theory:
-
Method: Density Functional Theory (DFT). The B3LYP hybrid functional is a robust and widely used choice for thermochemistry of organic molecules.[2][10]
-
Basis Set: A Pople-style split-valence basis set with polarization and diffuse functions, such as 6-311++G(d,p) , is recommended for accurate energy calculations.[2]
-
-
Calculation Workflow:
-
Step 3.1: Geometry Optimization: For each of the four molecules (Furan, Ethane, Tetrahydrofuran, 1,3-Butadiene), perform a full geometry optimization at the B3LYP/6-311++G(d,p) level of theory to find its lowest energy structure.
-
Step 3.2: Vibrational Frequency Calculation: Perform a frequency calculation for each optimized structure at the same level of theory. This serves two purposes:
-
It confirms that the structure is a true energy minimum (i.e., has no imaginary frequencies).
-
It provides the Zero-Point Vibrational Energy (ZPVE) and thermal corrections to enthalpy at the desired temperature (e.g., 298.15 K).
-
-
Step 3.3: Enthalpy Calculation: Extract the total enthalpy (H) for each molecule from the output of the frequency calculations. This value is the sum of the total electronic energy, ZPVE, and thermal corrections.
-
-
Calculation of Resonance Energy:
-
Calculate the enthalpy of the isodesmic reaction (ΔH_rxn) using the computed enthalpies of the products and reactants: ΔH_rxn = [H(Tetrahydrofuran) + H(1,3-Butadiene)] - [H(Furan) + 2 * H(Ethane)]
-
The resonance energy of furan is the negative of this reaction enthalpy: Resonance Energy = -ΔH_rxn
-
Visualized Workflows
The logical workflows for determining the resonance energy of furan via both experimental and computational routes are depicted below.
Caption: Workflow for determining furan resonance energy.
The diagram illustrates the two primary pathways, experimental and computational, for quantifying the resonance energy of the furan ring.
Caption: The concept of resonance energy calculation.
This diagram shows that resonance energy is the calculated difference between a hypothetical, non-stabilized molecule and the actual, more stable molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Furan [webbook.nist.gov]
- 5. researchgate.net [researchgate.net]
- 6. Resonance Energy of an Arene Hydrocarbon from Heat of Combustion Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 9. blog.truegeometry.com [blog.truegeometry.com]
- 10. researchgate.net [researchgate.net]
Stability Showdown: A Technical Guide to 2-Lithiofuran and 3-Lithiofuran
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
In the realm of heterocyclic chemistry, organolithium reagents are indispensable tools for the synthesis of complex molecules, particularly in the development of novel pharmaceuticals. Among these, lithiated furans serve as key intermediates. A critical aspect of their application is the inherent stability of the different regioisomers. This technical guide provides a comprehensive comparison of the stability of 2-lithiofuran and 3-lithiofuran, offering quantitative insights, detailed experimental protocols, and visual workflows to inform synthetic strategy and reaction design.
Core Stability Comparison: The Thermodynamic Preference for the 2-Position
The fundamental principle governing the relative stabilities of this compound and 3-lithiofuran is the thermodynamic preference for the lithium atom to reside at the C2 position. Experimental evidence unequivocally demonstrates that 3-lithiofuran, while synthetically accessible, is the kinetically favored product under specific conditions and will readily isomerize to the more stable this compound.
This isomerization is a temperature-dependent process. 3-Lithiofuran, typically generated at very low temperatures (e.g., -78 °C), will rearrange to this compound if the temperature is allowed to rise above -40 °C[1]. This rearrangement underscores the greater thermodynamic stability of the 2-lithiated species. The enhanced stability of this compound is attributed to the greater acidity of the α-proton of furan, influenced by the inductive effect of the ring oxygen atom.
Quantitative Data Summary
To provide a clear comparison, the following table summarizes the key stability attributes of this compound and 3-lithiofuran based on available experimental observations and analogous computational data.
| Property | This compound | 3-Lithiofuran | Reference |
| Thermodynamic Stability | More Stable (Thermodynamic Product) | Less Stable (Kinetic Product) | [1] |
| Isomerization Condition | Stable at and above -40 °C | Isomerizes to this compound > -40 °C | [1] |
| Relative Energy (Analogous Systems) | Lower Gibbs Free Energy | Higher Gibbs Free Energy | N/A |
Experimental Protocols
Precise experimental design is crucial for the selective generation and subsequent reaction of these isomers. Below are detailed methodologies for the synthesis of 3-lithiofuran and a protocol for monitoring its isomerization to this compound.
Synthesis of 3-Lithiofuran via Halogen-Metal Exchange
This protocol describes the generation of 3-lithiofuran from 3-bromofuran, a common and effective method for accessing the C3-lithiated species.
Materials:
-
3-Bromofuran
-
n-Butyllithium (n-BuLi) in hexanes (concentration to be determined by titration)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
An appropriate electrophile for trapping (e.g., N,N-dimethylformamide, DMF)
-
Dry ice/acetone bath
-
Inert gas supply (Argon or Nitrogen)
-
Schlenk line or glovebox equipment
Procedure:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an inert gas inlet. Maintain a positive pressure of inert gas throughout the experiment.
-
Reagent Preparation: In the reaction flask, dissolve 3-bromofuran (1.0 eq.) in anhydrous diethyl ether or THF to a concentration of approximately 0.5 M.
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add a solution of n-butyllithium (1.05 eq.) dropwise to the stirred solution of 3-bromofuran, ensuring the internal temperature does not exceed -70 °C.
-
Stirring: Stir the reaction mixture at -78 °C for 30-60 minutes. At this stage, 3-lithiofuran is the predominant species.
-
Trapping (Quenching): To confirm the formation of 3-lithiofuran, an electrophile is added. For example, slowly add N,N-dimethylformamide (1.2 eq.) to the reaction mixture at -78 °C.
-
Warming and Work-up: After stirring for an additional hour at -78 °C, allow the reaction to slowly warm to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extraction and Analysis: Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography and analyzed by GC-MS and NMR to confirm the formation of 3-furaldehyde.
Monitoring the Isomerization of 3-Lithiofuran to this compound by NMR Spectroscopy
This protocol outlines a method to observe the isomerization process in real-time, providing kinetic and mechanistic insights.
Materials:
-
3-Lithiofuran solution (prepared as described above in an NMR-compatible solvent like THF-d8)
-
Low-temperature NMR spectrometer
-
NMR tubes equipped with a sealable cap
Procedure:
-
Sample Preparation: Prepare a solution of 3-lithiofuran in THF-d8 at -78 °C as described in the synthesis protocol. Quickly transfer an aliquot of this cold solution to a pre-cooled (-78 °C) NMR tube under an inert atmosphere.
-
Initial Spectrum Acquisition: Immediately acquire a ¹H and/or ¹³C NMR spectrum at a low temperature (e.g., -60 °C) to confirm the presence of 3-lithiofuran and establish a baseline (t=0).
-
Temperature Increase: Increase the temperature of the NMR probe to the desired study temperature (e.g., -30 °C).
-
Time-course Monitoring: Acquire a series of NMR spectra at regular time intervals. The disappearance of signals corresponding to 3-lithiofuran and the appearance of signals for this compound should be observed.
-
Data Analysis: Integrate the characteristic signals for both isomers in each spectrum. Plot the concentration of each isomer as a function of time to determine the rate of isomerization.
Visualizing the Concepts and Workflows
To further clarify the relationships and processes discussed, the following diagrams have been generated using the DOT language.
The diagram above illustrates the synthetic route to the kinetically favored 3-lithiofuran and its subsequent temperature-induced isomerization to the thermodynamically more stable this compound.
This workflow diagram outlines the key steps in the synthesis of 3-lithiofuran and the subsequent analytical pathways for either trapping the kinetic product or studying its isomerization kinetics.
Conclusion
The greater thermodynamic stability of this compound compared to its 3-lithio counterpart is a critical consideration for synthetic chemists. While 3-lithiofuran can be generated as a transient, kinetically controlled species at low temperatures, it readily isomerizes to the more stable this compound upon warming. This understanding, supported by the experimental protocols and conceptual diagrams provided, empowers researchers to design more effective and predictable synthetic routes for the functionalization of the furan ring, ultimately aiding in the discovery and development of new chemical entities.
References
reactivity of furan's alpha vs beta positions
An In-depth Technical Guide on the Reactivity of Furan's Alpha vs. Beta Positions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Furan, a pentacyclic aromatic heterocycle, is a cornerstone in medicinal chemistry and organic synthesis. Its reactivity is dominated by a pronounced preference for substitution at the α-positions (C2 and C5) over the β-positions (C3 and C4). This selectivity is a direct consequence of the electronic distribution within the aromatic system and the relative stability of the intermediates formed during chemical transformations. This guide provides a comprehensive analysis of the factors governing this differential reactivity in electrophilic, nucleophilic, and radical reactions, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations to inform synthetic strategy and drug design.
Core Principles: The Electronic Structure of Furan
Furan's aromaticity arises from the delocalization of six π-electrons over the five-membered ring. Four electrons are contributed by the carbon atoms, and a lone pair from the oxygen atom participates in the π-system.[1] This participation of the oxygen lone pair makes the furan ring significantly more electron-rich than benzene, and thus, highly activated towards electrophilic attack.[2] The resonance energy of furan is approximately 18 kcal/mol, which is lower than that of thiophene (29 kcal/mol) and pyrrole, indicating a less stable aromatic system that is more susceptible to reactions that disrupt this aromaticity.[2]
The electronegativity of the oxygen atom leads to an uneven distribution of electron density. While the oxygen atom withdraws electron density through the sigma bonds (inductive effect), it donates its lone pair into the π-system (mesomeric effect). The mesomeric effect is dominant, leading to an overall increase in electron density on the ring carbons, particularly at the α-positions. This is reflected in the ¹H NMR spectrum of furan, where the α-protons (C2-H, C5-H) appear at δ 7.29, while the β-protons (C3-H, C4-H) are found upfield at δ 6.24.[2]
Electrophilic Aromatic Substitution (EAS): The Predominant Reaction Pathway
Furan undergoes electrophilic aromatic substitution much more readily than benzene.[3][4] These reactions must often be conducted under very mild, non-acidic conditions, as strong acids can cause polymerization or ring-opening of the sensitive furan nucleus.[1][5][6]
Positional Selectivity: The Stability of the Sigma Complex
The strong preference for electrophilic attack at the α-position is a direct result of the superior stability of the resulting carbocation intermediate, known as the sigma complex or arenium ion.
-
α-Attack (C2): When an electrophile attacks the C2 position, the positive charge is delocalized over three atoms (C3, C5, and the oxygen atom). The ability of the oxygen atom to directly stabilize the positive charge through resonance is the key factor, resulting in three significant resonance structures.[2][7]
-
β-Attack (C3): Attack at the C3 position results in a sigma complex where the positive charge is delocalized over only two carbon atoms (C2 and C4). The oxygen atom cannot directly participate in stabilizing the positive charge without disrupting the aromatic sextet further. This leads to a less stable intermediate with only two significant resonance structures.[2]
The greater number of resonance contributors for the intermediate formed via α-attack signifies a lower activation energy for this pathway, making it the overwhelmingly favored route for reaction.[7][8]
Caption: Mechanism of electrophilic attack at α vs. β positions.
Quantitative Data on Electrophilic Substitution
The strong preference for α-substitution is demonstrated by the product distribution in various electrophilic substitution reactions. In most cases, the α-substituted product is formed exclusively or as the vast majority of the product mixture.
| Reaction | Reagent / Conditions | Major Product | Yield (%) | Reference |
| Bromination | Br₂ / Dioxane, -5 °C | 2-Bromofuran | ~80% | [5] |
| Nitration | Acetyl nitrate (AcONO₂), -10 °C | 2-Nitrofuran | ~75% | [5][9] |
| Acylation | Acetic anhydride / BF₃·Et₂O | 2-Acetylfuran | >90% | [5] |
| Mercuration | HgCl₂ / Sodium Acetate | 2-Chloromercurifuran | High | [5][10] |
| Sulfonation | Pyridine-SO₃ complex, Room Temp | Furan-2-sulfonic acid | High | [5] |
Experimental Protocols for Key Reactions
Objective: To synthesize 2-bromofuran via the electrophilic bromination of furan under mild conditions to prevent polyhalogenation and ring-opening.
Methodology:
-
Setup: A three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with furan (1.0 eq) dissolved in anhydrous dioxane or dimethylformamide (DMF).
-
Cooling: The reaction mixture is cooled to a temperature between -5 °C and 0 °C using an ice-salt bath.
-
Reagent Addition: A solution of bromine (1.0 eq) in the same solvent is added dropwise to the stirred furan solution over 30-60 minutes, ensuring the temperature does not rise above 0 °C. The reaction is highly exothermic.
-
Reaction: After the addition is complete, the mixture is stirred at 0 °C for an additional 1-2 hours.
-
Work-up: The reaction is quenched by pouring it into an aqueous solution of sodium bicarbonate (NaHCO₃) and sodium thiosulfate (Na₂S₂O₃) to neutralize the acid byproduct and destroy excess bromine.
-
Extraction: The aqueous mixture is extracted three times with diethyl ether or dichloromethane.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation to yield 2-bromofuran.
Objective: To acylate furan at the C2 position using a mild Lewis acid catalyst to avoid polymerization.
Methodology:
-
Setup: A dry, three-necked flask is charged with acetic anhydride (1.1 eq) and cooled to 0 °C.
-
Catalyst Addition: A mild Lewis acid, such as boron trifluoride etherate (BF₃·Et₂O, 0.1 eq) or phosphoric acid, is added to the acetic anhydride.[5]
-
Substrate Addition: Furan (1.0 eq) is added dropwise to the stirred mixture, maintaining the temperature below 10 °C.
-
Reaction: The mixture is stirred at room temperature for 2-4 hours until the reaction is complete (monitored by TLC or GC).
-
Work-up: The reaction is carefully poured into ice-cold water and neutralized with a saturated sodium bicarbonate solution.
-
Extraction: The product is extracted with ethyl acetate.
-
Purification: The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated. The resulting crude oil is purified by vacuum distillation to afford 2-acetylfuran.
Caption: General workflow for electrophilic substitution on furan.
Nucleophilic Reactions
Due to the electron-rich nature of the furan ring, nucleophilic aromatic substitution is generally disfavored. However, the reaction can proceed if the ring is substituted with potent electron-withdrawing groups (EWGs), such as a nitro (-NO₂) or carboxylate group, particularly at the C5 position relative to a leaving group at C2.[11] For example, 2-bromo-5-nitrofuran reacts readily with nucleophiles like piperidine.[11]
The reactivity of halo-furans towards nucleophilic displacement is higher than that of pyrrole but similar to thiophene.[11] The mechanism typically involves an addition-elimination pathway where the nucleophile attacks the carbon bearing the leaving group, forming a negatively charged Meisenheimer-like intermediate, which is stabilized by the EWG.
Radical Reactions
Furan's interaction with radicals often leads to addition or ring-opening reactions rather than simple substitution, reflecting the lower resonance energy of the ring. The reaction of furan with hydroxyl (•OH) radicals in the gas phase, for instance, proceeds via radical addition to the double bonds.[12] This addition is followed by a rapid ring-opening cascade, yielding unsaturated 1,4-dicarbonyl compounds.[12] For example, the reaction of furan with •OH radicals in the presence of NO yields malealdehyde (HC(O)CH=CHCHO) as a major product.[12] This pathway highlights the diene-like character of the furan ring.
Conclusion
The reactivity of the furan ring is definitively governed by a strong preference for reactions at the α-positions over the β-positions. This selectivity is most pronounced in electrophilic aromatic substitution, where the enhanced stability of the carbocation intermediate from α-attack provides a lower energy pathway. While nucleophilic and radical reactions are less common, the initial site of attack and subsequent transformations are also dictated by the inherent electronic properties of the α and β carbons. A thorough understanding of this differential reactivity is paramount for professionals in drug development and organic synthesis, enabling the precise and efficient construction of complex furan-containing molecules.
References
- 1. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 2. Electrophilic Reactions of Furan_Chemicalbook [chemicalbook.com]
- 3. Furan undergoes electrophilic aromatic substitution more readily ... | Study Prep in Pearson+ [pearson.com]
- 4. Furan undergoes electrophilic aromatic substitution more readily ... | Study Prep in Pearson+ [pearson.com]
- 5. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 6. uop.edu.pk [uop.edu.pk]
- 7. m.youtube.com [m.youtube.com]
- 8. quora.com [quora.com]
- 9. firsthope.co.in [firsthope.co.in]
- 10. youtube.com [youtube.com]
- 11. Pyrrole, Furan and Thiophene Nucleophilic Substitution Reactions - Chemistry Optional Notes for UPSC PDF Download [edurev.in]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2-Furyllithium: Properties, Synthesis, and Handling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 2-furyllithium, a versatile organolithium reagent in organic synthesis. Due to its nature as a highly reactive intermediate, often generated and used in situ, some physical properties like melting and boiling points are not typically reported. This document compiles available data and provides generalized experimental protocols for its preparation and reaction.
Physical and Chemical Properties
2-Furyllithium, also known as 2-lithiofuran, is a heterocyclic organolithium compound.[1][2] In this molecule, a lithium atom replaces the hydrogen at the 2-position of the furan ring, creating a potent nucleophile and a strong base.[1]
A logical overview of its core properties is presented below.
References
The Dawn of Furan Functionalization: A Technical Guide to the Initial Investigations of 2-Lithiofuran Reactions
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the foundational studies of 2-lithiofuran, a pivotal reagent that unlocked the direct functionalization of the furan ring. This document provides a comprehensive overview of the early discoveries, detailing the experimental protocols and quantitative data from the seminal works that first established the synthesis and reactivity of this versatile organolithium compound. The information presented herein is crucial for understanding the historical context and fundamental principles that continue to underpin modern heterocyclic chemistry and its application in drug development.
Introduction: The Advent of Direct Furan Metalation
Prior to the 1930s, the introduction of substituents onto the furan nucleus was largely limited to electrophilic substitution reactions, which do not always offer precise regiochemical control. The concept of direct metalation, replacing a ring proton with a metal, offered a revolutionary approach to creating a nucleophilic furan species capable of reacting with a wide array of electrophiles. The pioneering work of Henry Gilman and his contemporaries in the field of organolithium chemistry paved the way for the first successful metalation of furan, leading to the generation of this compound. This discovery was a landmark achievement, providing a reliable method for the regioselective synthesis of 2-substituted and subsequently 2,5-disubstituted furans.
The initial investigations demonstrated that the protons at the α-positions (2 and 5) of the furan ring are significantly more acidic than those at the β-positions (3 and 4). This inherent difference in acidity allows for the selective deprotonation at the 2-position using strong organolithium bases like n-butyllithium.
The Seminal Synthesis of this compound
The first successful preparation of this compound was reported by Henry Gilman and G. F. Wright in 1933. Their work established a foundational methodology for the direct metalation of furan that remains relevant to this day.
General Reaction Pathway
The synthesis of this compound involves the direct deprotonation of furan using an organolithium reagent, typically n-butyllithium (n-BuLi), in an inert solvent such as diethyl ether. The reaction proceeds via an acid-base mechanism where the alkyl anion of the organolithium reagent abstracts a proton from the most acidic position of the furan ring.
The Nucleophilicity of 2-Lithiofuran: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
The furan ring is a fundamental heterocyclic scaffold present in a vast array of natural products, pharmaceuticals, and materials.[1] Its unique electronic and steric properties often impart desirable pharmacokinetic and pharmacodynamic characteristics to bioactive molecules.[2] Consequently, methods for the regioselective functionalization of the furan nucleus are of paramount importance to synthetic and medicinal chemists. The generation of 2-lithiofuran via deprotonation of furan provides a highly nucleophilic intermediate, enabling the formation of carbon-carbon and carbon-heteroatom bonds at the C2 position with high fidelity.[3] This guide will delve into the synthetic utility of this compound as a potent nucleophile.
Synthesis and Stability of this compound
This compound is typically prepared in situ via the deprotonation of furan using a strong organolithium base, most commonly n-butyllithium (n-BuLi). The greater acidity of the α-protons of furan makes the lithiation at the C2 position a highly regioselective process.[3]
Key Features of this compound Synthesis:
-
Regioselectivity: The lithiation occurs preferentially at the C2 position due to the inductive effect of the oxygen atom and the stabilization of the resulting organolithium species.
-
Thermodynamic Stability: this compound is thermodynamically more stable than its 3-lithiofuran isomer. 3-Lithiofuran, if generated at low temperatures, will isomerize to the more stable this compound upon warming.[3]
-
Reaction Conditions: The reaction is typically carried out in an ethereal solvent, such as tetrahydrofuran (THF) or diethyl ether (Et₂O), at low temperatures (e.g., -78 °C to 0 °C) under an inert atmosphere to prevent quenching by atmospheric moisture and carbon dioxide.
Nucleophilic Reactivity of this compound
This compound exhibits strong nucleophilic character, readily reacting with a wide variety of electrophiles.[3] Its utility in forming new chemical bonds is a cornerstone of furan chemistry.
Reactions with Carbonyl Compounds
One of the most common applications of this compound is its addition to aldehydes and ketones to form the corresponding secondary and tertiary alcohols, respectively.[4] This reaction provides a straightforward route to 2-furyl-substituted carbinols, which are versatile intermediates in organic synthesis.
Reactions with Alkyl Halides
This compound undergoes nucleophilic substitution with alkyl halides to furnish 2-alkylfurans. This reaction is a direct method for the alkylation of the furan ring.
Other Electrophiles
The high nucleophilicity of this compound allows it to react with a broad spectrum of other electrophiles, including:
-
Imines: To produce α-aminoalkyl-furans.
-
Esters and Acid Chlorides: To yield 2-acylfurans.
-
Epoxides: Ring-opening to form β-hydroxyalkyl-furans.
-
Isocyanates: To generate 2-carboxamidofurans.[5]
Quantitative Data on Nucleophilicity
A thorough search of the Mayr's Database of Reactivity Parameters, a comprehensive scale for quantifying nucleophilicity, revealed no entry for this compound.[6][7] This indicates that the nucleophilicity parameter (N) for this compound has not been experimentally determined and reported in the context of this scale. The high reactivity and instability of organolithium reagents can present challenges for the kinetic studies required to determine these parameters.
Despite the absence of a specific N value, the extensive synthetic applications of this compound with a wide array of electrophiles unequivocally demonstrate its high nucleophilicity. The following table summarizes representative reaction yields, which serve as a qualitative indicator of its reactivity.
| Electrophile | Product | Solvent | Temperature (°C) | Yield (%) | Reference |
| Cyclohexanone | 1-(Furan-2-yl)cyclohexan-1-ol | THF | -78 to rt | 85 | |
| 1-Bromopentane | 2-Pentylfuran | THF | -78 to rt | ~70-80 | [8] |
| N,O-Dimethyl-L-serinal ester | Corresponding 2-furyl ketone | THF | -80 to rt | 82 | [9] |
Experimental Protocols
General Considerations for Handling Organolithium Reagents
Organolithium reagents such as n-butyllithium and the in situ generated this compound are highly reactive, pyrophoric, and moisture-sensitive. All manipulations must be carried out under a dry, inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven-dried glassware. Appropriate personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and gloves, is mandatory.
Protocol for the Synthesis of this compound and Reaction with an Electrophile (General Procedure)
This protocol provides a general method for the generation of this compound and its subsequent reaction with an electrophile, exemplified by the synthesis of a 2-substituted furan.
Materials:
-
Furan (freshly distilled)
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (solution in hexanes, e.g., 1.6 M)
-
Electrophile (e.g., alkyl halide, ketone, aldehyde)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum, add freshly distilled furan (1.0 eq) and anhydrous THF under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium in hexanes (1.05 eq) dropwise via syringe, maintaining the internal temperature below -70 °C.
-
After the addition is complete, stir the resulting solution at 0 °C for 1-2 hours. The formation of this compound is now complete.
-
Cool the solution back to -78 °C.
-
Add a solution of the electrophile (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm slowly to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or distillation to afford the desired 2-substituted furan.
Specific Protocol: Synthesis of 2-Pentylfuran
This protocol is adapted from a reported procedure for the synthesis of 2-pentylfuran.[8]
Materials:
-
Furan (1.0 eq)
-
Anhydrous THF
-
n-Butyllithium (1.6 M in hexanes, 1.0 eq)
-
1-Bromopentane (1.0 eq)
Procedure:
-
Dissolve furan in anhydrous THF in a flame-dried, inert-atmosphere flask.
-
Cool the solution to -78 °C.
-
Add n-butyllithium dropwise and stir for 1 hour at this temperature to form this compound.
-
Add 1-bromopentane to the solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Follow the general workup and purification procedure described in section 5.2.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Synthesis of this compound and its subsequent nucleophilic reactions.
Caption: A typical experimental workflow for the synthesis of 2-substituted furans.
Conclusion
This compound is a highly valuable and potent nucleophile in the synthetic chemist's toolbox. Its reliable and regioselective preparation from furan, coupled with its broad reactivity with a multitude of electrophiles, makes it an indispensable reagent for the synthesis of complex molecules containing the furan moiety. While a quantitative measure of its nucleophilicity on the Mayr scale is currently unavailable, its extensive and successful application in synthesis provides compelling qualitative evidence of its high reactivity. The detailed protocols and data presented in this guide offer a practical resource for researchers in academia and industry, particularly those in the field of drug development, to effectively utilize this compound in their synthetic endeavors.
References
- 1. Electrophilic Reactions of Furan_Chemicalbook [chemicalbook.com]
- 2. youtube.com [youtube.com]
- 3. webpages.iust.ac.ir [webpages.iust.ac.ir]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Several convenient methods for the synthesis of 2-amido substituted furans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mayr's Database Of Reactivity Parameters - Start page [cup.lmu.de]
- 7. Mayr's Database Of Reactivity Parameters: Searches [cup.lmu.de]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. mdpi.com [mdpi.com]
Methodological & Application
Application Note: A Protocol for the Generation of 2-Lithiofuran in Tetrahydrofuran
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed experimental protocol for the synthesis of 2-lithiofuran, a versatile and highly reactive organolithium reagent, through the direct lithiation of furan with n-butyllithium (n-BuLi) in tetrahydrofuran (THF). This compound serves as a crucial intermediate in organic synthesis, enabling the introduction of the furan-2-yl moiety into a wide range of molecules. This protocol emphasizes safe handling procedures, optimal reaction conditions to maximize yield, and methods to minimize common side reactions.
Introduction
2-Furyllithium, also known as this compound, is an organometallic compound with the chemical formula C₄H₃LiO.[1] It is a powerful nucleophile and a key synthetic intermediate used to form carbon-carbon and carbon-heteroatom bonds. The most common and direct method for its preparation is the deprotonation of furan at the α-position (C-2) using a strong base, typically an alkyllithium reagent like n-BuLi.[2] The α-position of furan is preferentially metalated due to the inductive effect of the oxygen atom, which increases the acidity of the adjacent protons.[2]
The reaction is typically conducted in an aprotic polar solvent, such as tetrahydrofuran (THF), at low temperatures to prevent side reactions.[3] The resulting this compound solution is highly reactive and is generally used in situ by quenching with various electrophiles to synthesize a diverse array of 2-substituted furans. Careful control of temperature is critical, as n-BuLi can react with THF at higher temperatures, leading to solvent degradation and the formation of impurities.[3][4] This protocol outlines a standardized procedure for the reliable generation of this compound for subsequent synthetic applications.
Reaction Pathway and Mechanism
The generation of this compound proceeds via a deprotonation mechanism. n-Butyllithium acts as a strong base, abstracting a proton from the most acidic position on the furan ring (C-2). The reaction is typically fast and selective.
Caption: Reaction scheme for the deprotonation of furan.
Experimental Protocol
This protocol describes the generation of this compound on a 10 mmol scale. All glassware should be oven-dried and cooled under a stream of inert gas (Argon or Nitrogen) prior to use. All solvents and reagents should be anhydrous.
Materials and Equipment
| Material/Equipment | Specification |
| Reagents | |
| Furan (C₄H₄O) | ≥99%, anhydrous |
| n-Butyllithium (n--BuLi) | 1.6 M solution in hexanes |
| Tetrahydrofuran (THF) | Anhydrous, inhibitor-free |
| Equipment | |
| Round-bottom flask | 50 mL, three-neck |
| Magnetic stirrer and stir bar | |
| Schlenk line or inert gas manifold | Argon or Nitrogen |
| Syringes and needles | Various sizes (1 mL, 5 mL, 10 mL) |
| Rubber septa | |
| Low-temperature bath | Dry ice/acetone (-78 °C) |
| Thermometer | Low-temperature |
Step-by-Step Procedure
The entire procedure must be carried out under an inert atmosphere.
References
Application Notes and Protocols for the Synthesis of 2-Substituted Furans via 2-Lithiofuran
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of heterocyclic scaffolds is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. Among these, the furan nucleus is a prevalent motif in a vast array of natural products and pharmaceuticals. The synthesis of 2-substituted furans is of particular interest, and the use of 2-lithiofuran as a key intermediate represents a powerful and versatile strategy. This nucleophilic furan derivative readily reacts with a wide range of electrophiles, enabling the introduction of diverse functionalities at the C2 position.
These application notes provide detailed protocols for the generation of this compound and its subsequent reaction with various electrophiles. Additionally, common challenges, such as side reactions and optimization of reaction conditions, are discussed to aid researchers in successfully employing this methodology.
General Workflow for the Synthesis of 2-Substituted Furans
The overall process involves two main stages: the generation of the this compound reagent and its subsequent reaction with a suitable electrophile. Careful control of temperature and inert atmosphere is crucial for the success of these reactions.
Application Note: Synthesis of 2-(1-hydroxycyclohexyl)furan via Nucleophilic Addition of 2-Lithiofuran to Cyclohexanone
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the synthesis of 2-(1-hydroxycyclohexyl)furan. The procedure involves the initial formation of the organolithium reagent, 2-lithiofuran, through the deprotonation of furan with n-butyllithium (n-BuLi). This is followed by the nucleophilic addition of the this compound to cyclohexanone. The protocol covers the reaction setup, execution, work-up, and purification. Quantitative data and safety considerations for handling pyrophoric reagents are also presented.
Reaction Principle and Scheme
The core of this synthesis is a nucleophilic addition reaction. Furan is first deprotonated at the C2 position by a strong base, n-butyllithium, to form the highly reactive intermediate, this compound. This organolithium species then acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of cyclohexanone. A subsequent aqueous workup protonates the resulting alkoxide to yield the final tertiary alcohol product, 2-(1-hydroxycyclohexyl)furan.[1]
Caption: Overall two-step reaction pathway.
Experimental Protocol
This protocol is adapted from a general procedure for the synthesis of furan-2-yl carbinols.[2] All operations involving n-butyllithium must be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and oven-dried glassware, as organolithium reagents are highly pyrophoric.[3][4]
Materials and Reagents:
-
Furan
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 1.6 M)
-
Cyclohexanone
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Solvents for flash chromatography (e.g., n-pentane, Et₂O)
-
Triethylamine (for deactivating silica gel)
Equipment:
-
Three-neck round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Low-temperature thermometer
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen) with bubbler
-
Syringes and needles
-
Cooling baths (e.g., dry ice/acetone)
-
Standard glassware for extraction and purification
Procedure:
-
Preparation of this compound:
-
To an oven-dried, three-neck flask equipped with a magnetic stir bar, dropping funnel, and argon inlet, add furan (1.0 eq) dissolved in anhydrous diethyl ether.
-
Cool the solution to -50 °C using a suitable cooling bath.
-
Slowly add n-butyllithium (1.0 eq) dropwise via syringe or dropping funnel, maintaining the internal temperature below -45 °C.
-
After the addition is complete, warm the mixture to reflux and maintain for 2 hours to ensure complete formation of this compound.[2]
-
-
Reaction with Cyclohexanone:
-
Cool the reaction mixture to -25 °C.
-
Add cyclohexanone (1.0 eq) dropwise to the solution of this compound.
-
After the addition, warm the mixture to reflux and stir for an additional 4 hours.[2]
-
-
Work-up and Extraction:
-
Cool the reaction to room temperature and pour it into a beaker containing a saturated aqueous solution of NH₄Cl to quench the reaction.[2]
-
Stir the mixture until a clear solution forms.
-
Transfer the mixture to a separatory funnel. Separate the organic phase.
-
Extract the aqueous phase three times with diethyl ether.[2]
-
Combine all organic phases, wash with brine, and dry over anhydrous Na₂SO₄.[2]
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography. A silica gel column deactivated with triethylamine is recommended to prevent degradation of the acid-sensitive product.[2] Elute with a suitable solvent system, such as a mixture of n-pentane and diethyl ether.
-
Quantitative Data Summary
The following table summarizes the stoichiometry and reaction conditions based on a representative procedure.[2]
| Parameter | Value | Notes |
| Reagents | ||
| Furan | 1.0 eq (12.5 mmol) | Starting material for the organolithium reagent. |
| n-Butyllithium | 1.0 eq (12.5 mmol, 1.6 M in hexanes) | Lithiating agent. Must be handled under inert atmosphere.[3] |
| Cyclohexanone | 1.0 eq (12.5 mmol) | Electrophile. |
| Solvent | ||
| Diethyl Ether (Et₂O) | 20 mL | Anhydrous solvent is critical for reaction success. |
| Temperatures | ||
| n-BuLi Addition | -50 °C | To control the exothermic lithiation reaction. |
| Lithiation Reflux | ~35 °C (Reflux) | To drive the formation of this compound to completion. |
| Ketone Addition | -25 °C | To control the addition to the carbonyl. |
| Reaction Reflux | ~35 °C (Reflux) | To ensure the nucleophilic addition goes to completion. |
| Times | ||
| Lithiation Reflux | 2 hours | |
| Reaction Reflux | 4 hours | |
| Yield | ||
| Isolated Yield | 75% (for a similar furan-2-yl carbinol) | Yield is for a purified product and may vary.[2] |
Visualized Experimental Workflow
The following diagram illustrates the sequential steps of the experimental protocol.
Caption: Step-by-step workflow for the synthesis and purification.
Product Characterization
The final product, 2-(1-hydroxycyclohexyl)furan, should be characterized using standard analytical techniques to confirm its identity and purity.
-
NMR Spectroscopy (¹H and ¹³C): Proton NMR is expected to show characteristic peaks for the furan ring protons, the cyclohexyl protons, and a singlet for the hydroxyl proton. Carbon NMR will show signals for the furan and cyclohexyl carbons, including a key signal for the quaternary carbon bearing the hydroxyl group.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared Spectroscopy (IR): To identify functional groups, particularly the broad O-H stretch of the alcohol group (~3200-3600 cm⁻¹) and C-O stretches.
References
Application Notes and Protocols for Low-Temperature Organolithium Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction
Organolithium reagents (RLi) are indispensable tools in modern organic synthesis, valued for their potent basicity and nucleophilicity.[1][2] Their high reactivity enables a wide range of transformations, including deprotonation of weakly acidic C-H bonds, halogen-metal exchange reactions, and nucleophilic additions to carbonyls.[3][4][5] However, this high reactivity also presents significant challenges. Organolithium reagents are often pyrophoric, igniting spontaneously upon contact with air and reacting violently with water and other protic solvents.[6][7] Consequently, their use necessitates stringent anhydrous and anaerobic conditions.
Furthermore, many organolithium reactions are highly exothermic and can lead to undesired side reactions, such as decomposition of ethereal solvents like THF at temperatures above -20 °C.[8][9] To ensure selectivity, improve yields, and maintain safety, these reactions are typically conducted at very low temperatures (e.g., -78 °C or below).[10][11] This document provides detailed protocols and best practices for setting up and executing organolithium reactions at low temperatures, with a focus on safety, inert atmosphere techniques, and precise temperature control.
Critical Safety Precautions
The handling of organolithium reagents is hazardous due to their pyrophoric, corrosive, and flammable nature.[10][12] Adherence to strict safety protocols is mandatory.
-
Never Work Alone : Always have a trained colleague present when handling organolithium reagents.[1][6]
-
Personal Protective Equipment (PPE) : Standard PPE is insufficient. The following must be worn:
-
Inert Atmosphere : All operations must be carried out under a dry, inert atmosphere, such as argon or nitrogen, using a Schlenk line or a glovebox.[1][8]
-
Fume Hood : Conduct all transfers and reactions within a certified chemical fume hood to contain potential fires and vent noxious gases.[6]
-
Emergency Preparedness : Ensure an appropriate fire extinguisher (e.g., Class D for combustible metals or a dry powder ABC extinguisher) is immediately accessible. Keep a container of sand or powdered lime nearby to smother small fires. Do not use water or carbon dioxide extinguishers.
-
Quenching : Small residues of organolithium reagents should be quenched carefully. Dilute pyrophoric materials with an inert solvent like heptane and add slowly to a stirred solution of a less reactive alcohol, such as 2-propanol, in the same solvent, preferably at low temperature.[12]
General Experimental Setup
Inert Atmosphere: The Schlenk Line
A Schlenk line, or vacuum-gas manifold, is a standard piece of equipment for manipulating air-sensitive compounds.[13] It consists of a dual glass manifold with several ports: one manifold is connected to a high-vacuum pump (protected by a cold trap) and the other to a source of purified inert gas.[13][14] This setup allows for the evacuation of air and moisture from glassware and its subsequent backfilling with an inert atmosphere.
Glassware Preparation
All glassware must be scrupulously dried to remove any trace of water.[1][12]
-
Oven Drying : Place all glassware (reaction flasks, addition funnels, stir bars) in an oven at >120 °C for at least 4 hours, or preferably overnight.[12]
-
Assembly and Cooling : Assemble the hot glassware quickly in the fume hood and immediately connect it to the Schlenk line.
-
Purging Cycles : Evacuate the assembled apparatus under high vacuum. A gentle warming with a heat gun can help desorb moisture from the glass surfaces.[8] After several minutes under vacuum, slowly backfill the apparatus with inert gas. Repeat this vacuum/inert gas cycle at least three times to ensure a completely inert atmosphere.[8]
Low-Temperature Control and Monitoring
Maintaining a stable, low temperature is critical for the success and safety of organolithium reactions.[15]
Cooling Methods
The choice of cooling method depends on the target temperature and the required stability.
-
Cooling Baths : Simple mixtures of a coolant (like dry ice or liquid nitrogen) with an organic solvent are common.[1] Safety Note : Avoid using acetone or isopropanol in cooling baths for organolithium reactions, as they react violently with these reagents if the flask breaks.[12] Inert hydrocarbon solvents are a safer alternative.[12] The cooling bath should be placed inside a secondary container to prevent spills.
-
Cryostats : For reactions requiring highly precise and stable temperature control over long periods, an immersion or flow cryostat is ideal.[16][17][18] These devices use a mechanical cooler or a flow of liquid cryogen (e.g., nitrogen) and a PID controller to maintain a set temperature with high accuracy.[17][19]
| Cooling Bath Mixture | Typical Temperature (°C) | Notes |
| Ice / Water | 0 | For less sensitive reactions. |
| Ice / NaCl | -10 to -20 | Saturated salt-ice bath. |
| Dry Ice / Heptane or Hexane | -78 | Recommended alternative to acetone. [12] |
| Dry Ice / Acetonitrile | -41 | Use with caution due to solvent reactivity. |
| Liquid N₂ / Isopentane | -160 | Slush bath for very low temperatures. |
| Liquid N₂ | -196 | Used directly for flash cooling or in cryostats.[2] |
Reaction Monitoring
Monitoring the progress of a low-temperature reaction can be challenging.
-
Temperature : An internal, low-temperature thermometer or thermocouple should be used to monitor the reaction mixture's actual temperature, not just the bath temperature.
-
Visual Cues : Changes in color or the formation of a precipitate can indicate reaction progress.
-
Thin-Layer Chromatography (TLC) : To monitor by TLC, a small aliquot of the reaction mixture must be carefully removed via syringe and quenched in a separate vial (e.g., with a saturated NH₄Cl solution) before spotting on a TLC plate.[20] This must be done quickly to prevent the sample from warming.
Detailed Protocol: Lithiation of an Aryl Bromide at -78 °C
This protocol describes a typical halogen-lithium exchange reaction, a common method for preparing functionalized aryl lithium species.[3]
Reagents and Equipment
| Reagent / Equipment | Specification | Quantity / Size |
| Aryl Bromide (e.g., 4-bromotoluene) | Anhydrous | 10 mmol, 1.0 eq. |
| n-Butyllithium (n-BuLi) | 2.5 M in hexanes | 10.5 mmol, 1.05 eq. |
| Tetrahydrofuran (THF) | Anhydrous, inhibitor-free | ~50 mL |
| Electrophile (e.g., benzaldehyde) | Anhydrous | 11 mmol, 1.1 eq. |
| Schlenk Flasks | Oven-dried | 1 x 100 mL, 1 x 50 mL |
| Syringes (gas-tight) & Needles | Oven-dried | Various sizes |
| Double-tipped Needle (Cannula) | Oven-dried | 1 |
| Magnetic Stirrer and Stir Bar | - | 1 |
| Low-Temperature Thermometer | - | 1 |
| Dry Ice / Heptane Bath | - | 1 |
Experimental Workflow Diagram
Step-by-Step Procedure
-
Setup : Assemble a 100 mL Schlenk flask containing a magnetic stir bar. Dry and prepare the apparatus under an argon atmosphere as described in section 3.2.
-
Substrate Addition : Under a positive flow of argon, add 4-bromotoluene (10 mmol) to the flask. Add 40 mL of anhydrous THF via syringe to dissolve the substrate.
-
Cooling : Place the flask in a dry ice/heptane bath and allow the solution to cool to an internal temperature of -78 °C with stirring.
-
n-BuLi Addition : Using a gas-tight syringe, slowly add n-BuLi (10.5 mmol) dropwise to the stirred solution over 15 minutes. Ensure the internal temperature does not rise above -70 °C. A color change is often observed.
-
Reaction Time : Stir the reaction mixture at -78 °C for 1 hour to ensure complete halogen-lithium exchange.
-
Electrophile Addition : In a separate, dried 50 mL Schlenk flask, prepare a solution of benzaldehyde (11 mmol) in 10 mL of anhydrous THF. Transfer this solution to the reaction mixture at -78 °C via a cannula.[8] The transfer should be done slowly over 10-15 minutes.
-
Warming and Quenching : After the addition is complete, stir the reaction at -78 °C for another 30 minutes. Then, remove the cooling bath and allow the reaction to warm to 0 °C in an ice/water bath. Quench the reaction by slowly adding 20 mL of saturated aqueous ammonium chloride solution.
-
Workup : Transfer the mixture to a separatory funnel, extract with diethyl ether (3 x 50 mL), wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.
References
- 1. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Low-Temperature Reactions [airproducts.com]
- 3. resources.saylor.org [resources.saylor.org]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. homepages.bluffton.edu [homepages.bluffton.edu]
- 6. ehs.uci.edu [ehs.uci.edu]
- 7. Page loading... [wap.guidechem.com]
- 8. benchchem.com [benchchem.com]
- 9. people.uniurb.it [people.uniurb.it]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ehs.princeton.edu [ehs.princeton.edu]
- 13. Schlenk line - Wikipedia [en.wikipedia.org]
- 14. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 15. msesupplies.com [msesupplies.com]
- 16. supplychaingamechanger.com [supplychaingamechanger.com]
- 17. How to Cool Samples, including Liquids and Powders, with a Cryostat- Oxford Instruments [andor.oxinst.com]
- 18. Cryostats | Lake Shore Cryotronics [lakeshore.com]
- 19. What is a Cryostat- Oxford Instruments [andor.oxinst.com]
- 20. Monitoring Chemical Reactions: Process & Example - Video | Study.com [study.com]
Application Notes and Protocols for the Purification of 2-Aryl Furans by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2-Aryl furans are a significant class of heterocyclic compounds widely utilized as structural motifs in medicinal chemistry and materials science. Their synthesis, often achieved through cross-coupling reactions, typically yields a crude mixture containing the desired product alongside unreacted starting materials, catalysts, and various byproducts.[1] Effective purification is therefore a critical step to isolate 2-aryl furans with the high purity required for downstream applications. Column chromatography is a robust and extensively used technique for the purification of these organic compounds.[2] This document provides a detailed protocol for the purification of 2-aryl furans using column chromatography, discusses common impurities, and presents typical purification outcomes.
Common Impurities in 2-Aryl Furan Synthesis:
The synthesis of 2-aryl furans, particularly through methods like Suzuki-Miyaura coupling, can introduce several impurities that need to be removed. Understanding the nature of these impurities is crucial for developing an effective purification strategy. Common impurities include:
-
Unreacted Starting Materials: Residual aryl halides, furan boronic acids or esters, and phenols may be present in the crude mixture.[1][3]
-
Homocoupled Byproducts: Self-coupling of the aryl or furan starting materials can lead to the formation of biaryl and difuranyl impurities.[3]
-
Catalyst Residues: Traces of palladium or other transition metal catalysts used in the coupling reaction may remain.[1]
-
Solvent and Reagent-Related Impurities: Residual high-boiling point solvents (e.g., DMF, dioxane) and byproducts from ligands can contaminate the final product.[3]
-
Degradation Products: The phenol moiety, if present, is susceptible to oxidation, which can result in the formation of colored impurities.[3] Phenols are known to be sensitive to air and light, which can lead to the formation of these colored oxidation products, and this degradation can be catalyzed by trace metallic impurities.[3]
Experimental Protocol: Purification of a Representative 2-Aryl Furan
This protocol details a general procedure for the purification of a 2-aryl furan using flash column chromatography with a silica gel stationary phase.
Materials and Equipment:
-
Crude 2-aryl furan
-
Silica gel (230-400 mesh)
-
Hexanes (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Dichloromethane (for dry loading)
-
Glass chromatography column
-
Collection tubes or flasks
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Appropriate glassware (beakers, flasks, etc.)
-
Pipettes
Procedure:
-
Preparation of the Mobile Phase:
-
Prepare a suitable mobile phase (eluent) based on the polarity of the target 2-aryl furan. A common starting point is a mixture of hexanes and ethyl acetate. For example, a 15:1 (v/v) mixture of hexanes:ethyl acetate can be effective for many furan derivatives.[2] To prepare 1.6 L of this mobile phase, mix 1500 mL of hexanes with 100 mL of ethyl acetate and ensure thorough mixing.[2] The optimal ratio should be determined by preliminary TLC analysis.
-
-
Packing the Chromatography Column (Slurry Method):
-
In a beaker, create a slurry of silica gel in the mobile phase. The consistency should be pourable but not overly dilute.[2]
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[2]
-
Carefully pour the silica slurry into the column, gently tapping the sides to ensure even packing and to dislodge any air bubbles.[2]
-
Once the silica has settled, add another thin layer of sand on top to prevent disturbance of the silica bed during sample loading.[2]
-
Continuously drain the mobile phase from the bottom, ensuring the solvent level never drops below the top of the silica bed.[2]
-
-
Sample Preparation and Loading (Dry Loading Recommended):
-
Dissolve the crude 2-aryl furan in a minimal amount of a volatile solvent like dichloromethane.[2]
-
Add a small amount of silica gel to this solution and evaporate the solvent using a rotary evaporator. This will result in a dry, free-flowing powder of the crude product adsorbed onto the silica.[2]
-
Carefully add this powder to the top of the packed column.[2]
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column, taking care not to disturb the sand layer.
-
Begin elution by opening the stopcock and applying gentle air pressure if necessary (flash chromatography). Maintain a consistent flow rate.[4]
-
Collect the eluent in appropriately sized fractions (e.g., test tubes or small flasks).[2]
-
-
Monitoring the Separation:
-
Monitor the separation progress using TLC. Spot a small amount from each collected fraction onto a TLC plate.[2]
-
Develop the TLC plate in a chamber containing the mobile phase and visualize the spots under a UV lamp.[2][5]
-
Fractions containing the pure desired compound (as determined by a single spot at the correct Rf value) should be combined.
-
-
Isolation of the Purified Product:
Data Presentation
The efficiency of column chromatography for the purification of various furan derivatives is summarized in the table below.
| Compound | Stationary Phase | Mobile Phase (Eluent) | Typical Yield | Purity | Appearance | Reference |
| 5-Propylfuran-2-carbaldehyde | Silica Gel (230-400 mesh) | 15:1 Hexanes/Ethyl Acetate | 83% | >95% (by ¹H NMR) | Yellow oil | [2] |
| Furan-2-yl(phenyl)methanol | Silica Gel (Geduran Si 60) | Gradient: Hexanes to 3:2 Hexanes/Ethyl Acetate | 94% | Not specified | Yellow oil | [5] |
| 3-(5-Methylfuran-2-yl)-1,3-diphenylpropan-1-one | Silica Gel | 80:1 Petroleum ether/Ethyl acetate | Not specified | Not specified | Not specified | [8] |
| 3-(Furan-2-yl)-1,3-di(p-tolyl)propan-1-one | Silica Gel | 5:1 Petroleum ether/Ethyl acetate | 77% | Not specified | Pale yellow oil | [6] |
Visualizations
Caption: Experimental workflow for the purification of 2-aryl furans.
Caption: Key parameter relationships in column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. orgsyn.org [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols: Accelerating Furan Lithiation with TMEDA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furan and its derivatives are prevalent scaffolds in numerous pharmaceuticals and bioactive molecules.[1][2] The functionalization of the furan ring is a cornerstone of synthetic organic chemistry, with lithiation being a primary method for introducing a variety of substituents. The direct deprotonation of furan, typically at the C2 position due to the inductive effect of the oxygen atom, is often accomplished using organolithium reagents such as n-butyllithium (n-BuLi). However, the efficiency of this reaction can be significantly enhanced by the addition of N,N,N',N'-tetramethylethylenediamine (TMEDA). These application notes provide a detailed overview of the role of TMEDA in accelerating furan lithiation, supported by experimental protocols and data.
Mechanism of Action: The Role of TMEDA
In hydrocarbon or ethereal solvents, organolithium reagents like n-BuLi exist as aggregates (e.g., hexamers or tetramers).[3][4] This aggregation reduces the availability of the monomeric, more reactive form of the organolithium species. TMEDA, a bidentate chelating ligand, plays a crucial role in breaking down these aggregates.[3][4] It coordinates to the lithium ion, forming a more reactive monomeric or dimeric complex.[3] This complexation increases the carbanionic character of the alkyl group, thereby enhancing its basicity and accelerating the rate of proton abstraction from the furan ring.[5]
Caption: Mechanism of TMEDA-accelerated furan lithiation.
Application Notes
The use of TMEDA in furan lithiation offers several distinct advantages for synthetic chemists:
-
Accelerated Reaction Rates: The primary benefit of TMEDA is the significant increase in the rate of lithiation. By disrupting the n-BuLi aggregates, TMEDA makes the base more available and reactive, leading to shorter reaction times.[4][5][6] This can be particularly advantageous for high-throughput synthesis and process development.
-
Milder Reaction Conditions: The increased reactivity imparted by TMEDA can allow the lithiation to proceed efficiently at higher temperatures than typically required for un-complexed n-BuLi. For instance, reactions that might necessitate cryogenic temperatures (e.g., -78 °C) to ensure completion without TMEDA can often be run at moderately higher temperatures (e.g., -40 °C to 0 °C) in its presence.[3]
-
Improved Yields and Reaction Completion: By promoting a faster and more efficient deprotonation, TMEDA can help drive the lithiation reaction to completion, often resulting in higher yields of the desired lithiated intermediate and subsequent functionalized products.[6] This is especially beneficial when dealing with less reactive furan derivatives.
-
Influence on Regioselectivity: While furan itself is preferentially lithiated at the C2 position, TMEDA can influence the regioselectivity in substituted furans. For some substrates, the formation of a TMEDA-complexed organolithium can alter the kinetic or thermodynamic acidity of different protons on the ring, or chelation control can direct the lithiation to a specific position. It is also a key additive for achieving dilithiation of furan.
Data Presentation
The following table summarizes the qualitative and quantitative effects of using TMEDA in the lithiation of furan and its derivatives, based on literature reports.
| Parameter | Lithiation with n-BuLi | Lithiation with n-BuLi / TMEDA | References |
| Reaction Rate | Slower, may require longer reaction times for completion. | Significantly faster, allowing for shorter reaction times. | [4][6] |
| Reaction Temperature | Often requires low temperatures (e.g., -78 °C) for efficient monolithiation. | Can often be performed at more moderate temperatures (e.g., -40 °C to 0 °C). | [3] |
| Yield | Can be lower due to incomplete reaction or side reactions. | Generally higher due to more efficient and complete lithiation. | [6] |
| Regioselectivity | Primarily C2 lithiation for unsubstituted furan. | Primarily C2 lithiation for unsubstituted furan; can be crucial for dilithiation and may influence regioselectivity in substituted furans. | |
| Reagent State | n-BuLi exists as aggregates in solution. | n-BuLi aggregates are broken down into more reactive monomers or dimers. | [3][4][5] |
Experimental Protocols
Protocol 1: TMEDA-Accelerated 2-Lithiation of Furan and Trapping with an Electrophile
This protocol describes a general procedure for the lithiation of furan at the 2-position using n-BuLi and TMEDA, followed by quenching with a generic electrophile.
Materials:
-
Furan (freshly distilled)
-
n-Butyllithium (solution in hexanes, e.g., 2.5 M)
-
N,N,N',N'-tetramethylethylenediamine (TMEDA, freshly distilled from CaH₂)
-
Anhydrous tetrahydrofuran (THF)
-
Electrophile (e.g., trimethylsilyl chloride, an aldehyde, or ketone)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or other suitable extraction solvent
-
Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard glassware for anhydrous reactions (e.g., oven-dried round-bottom flask, dropping funnel, Schlenk line or nitrogen/argon balloon)
Procedure:
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen or argon inlet, and a rubber septum. The reaction should be carried out under an inert atmosphere.
-
Reagent Addition: To the flask, add anhydrous THF (e.g., 50 mL for a 10 mmol scale reaction). Cool the solvent to 0 °C using an ice bath.
-
Add furan (1.0 eq) to the cooled THF.
-
Add TMEDA (1.1 eq) to the solution.
-
Slowly add n-BuLi (1.1 eq) dropwise to the stirred solution while maintaining the temperature at 0 °C. The addition is typically exothermic.
-
Lithiation: After the addition of n-BuLi is complete, allow the reaction mixture to stir at 0 °C for 1 hour. The formation of the 2-lithiated furan is generally rapid under these conditions.
-
Electrophilic Quench: Cool the reaction mixture to the appropriate temperature for the chosen electrophile (often -78 °C for reactive electrophiles). Slowly add the electrophile (1.2 eq) to the solution.
-
Warming and Quenching: After the addition of the electrophile, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours, or until TLC or GC-MS analysis indicates the consumption of the starting material.
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent in vacuo.
-
Purification: Purify the crude product by an appropriate method, such as column chromatography or distillation, to yield the desired 2-substituted furan.
Conclusion
The use of TMEDA as an additive in the lithiation of furan is a powerful and practical strategy for researchers in organic synthesis and drug development. It accelerates the reaction, allows for more convenient reaction conditions, and often leads to improved yields. Understanding the mechanism by which TMEDA enhances the reactivity of organolithium reagents allows for the rational design of synthetic routes to complex furan-containing target molecules. The provided protocol offers a reliable starting point for the efficient synthesis of 2-substituted furans.
References
Application Notes and Protocols for Quenching 2-Lithiofuran Reactions with Electrophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Lithiofuran is a pivotal intermediate in the synthesis of substituted furan derivatives, which are core structures in numerous pharmaceuticals, agrochemicals, and natural products. The generation of this compound via deprotonation of furan, typically with an organolithium reagent such as n-butyllithium (n-BuLi), creates a potent nucleophile that readily reacts with a wide array of electrophiles. This reactivity allows for the regioselective introduction of functional groups at the C2 position of the furan ring. These application notes provide detailed protocols and compiled data for the quenching of this compound with various classes of electrophiles, offering a practical guide for synthetic chemists.
General Reaction Pathway
The overall transformation involves two key steps: the lithiation of furan and the subsequent quenching of the resulting this compound with an electrophile. The lithiation is typically performed at low temperatures in an ethereal solvent to ensure the stability of the organolithium species.
Application Notes and Protocols for the Large-Scale Synthesis of 2-Pentylfuran from Furan
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the large-scale synthesis of 2-pentylfuran from furan, a key flavor and fragrance compound and a valuable intermediate in the synthesis of pharmaceuticals and fine chemicals. Two primary synthetic strategies are presented: a two-step approach involving Friedel-Crafts acylation followed by reduction of the resulting ketone, and a one-step direct alkylation of the furan ring. Methodologies for both laboratory and potential large-scale production are discussed, with a focus on reaction conditions, catalytic systems, and product purification. Quantitative data is summarized in comparative tables, and key experimental workflows and reaction mechanisms are visualized using diagrams to facilitate understanding and implementation.
Introduction
2-Pentylfuran is a naturally occurring organic compound found in various foods and essential oils, contributing to their characteristic aromas. Its industrial applications are primarily in the flavor and fragrance industry. The synthesis of 2-pentylfuran from readily available furan is a topic of significant interest for producing this valuable chemical on a larger scale. This document outlines two robust synthetic routes, providing detailed protocols and comparative data to assist researchers in selecting and optimizing a suitable method for their specific needs.
Route 1: Friedel-Crafts Acylation followed by Carbonyl Group Reduction
This classical two-step approach first introduces a five-carbon acyl group to the furan ring via Friedel-Crafts acylation, forming 2-valeroylfuran. The carbonyl group of the resulting ketone is then reduced to a methylene group to yield 2-pentylfuran. Two common reduction methods, the Wolff-Kishner and Clemmensen reductions, are detailed.
Step 1: Friedel-Crafts Acylation of Furan to 2-Valeroyl-furan
The Friedel-Crafts acylation of furan is a well-established method for introducing an acyl group. Due to the acid-sensitive nature of the furan ring, milder Lewis acids or solid acid catalysts are preferred over harsher ones like aluminum chloride to prevent polymerization.
Reaction Scheme:
Experimental Protocol: Acylation with Valeric Anhydride and Boron Trifluoride Etherate
This protocol is adapted from procedures for the acylation of furan with aliphatic anhydrides.
-
Materials:
-
Furan (reagent grade, freshly distilled)
-
Valeric anhydride (reagent grade)
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Anhydrous diethyl ether or dichloromethane (solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add furan (1.0 eq) and anhydrous diethyl ether.
-
Cool the flask to 0 °C in an ice bath.
-
Add valeric anhydride (1.1 eq) to the stirred solution.
-
Slowly add boron trifluoride etherate (0.1 eq) dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion (typically 2-4 hours), quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
The crude 2-valeroyl-furan can be purified by vacuum distillation.
-
Data Presentation: Comparison of Acylation Conditions
| Acylating Agent | Catalyst | Furan:Acylating Agent (Molar Ratio) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Valeric Anhydride | BF₃·OEt₂ | 1:1.1 | 0 | 2-4 | 75-85 (estimated) | Analogous to acylation with other anhydrides |
| Valeryl Chloride | SnCl₄ | 1:1 | 0 to RT | 3 | ~70 (estimated) | General Friedel-Crafts procedures |
| Valeric Anhydride | Zeolite H-BEA | 1:2 | 80 | 4 | 80-90 (estimated) | Solid acid catalyzed acylations |
Step 2: Reduction of 2-Valeroyl-furan to 2-Pentylfuran
The Wolff-Kishner reduction is a reliable method for the deoxygenation of ketones under basic conditions, making it suitable for substrates that are sensitive to acid. The Huang-Minlon modification is a commonly used, more practical version of this reaction.
Reaction Scheme:
Experimental Protocol: Huang-Minlon Modification of the Wolff-Kishner Reduction
-
Materials:
-
2-Valeroyl-furan
-
Hydrazine hydrate (85% or higher)
-
Potassium hydroxide (KOH) pellets
-
Diethylene glycol or triethylene glycol (high-boiling solvent)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 2-valeroyl-furan (1.0 eq), diethylene glycol, hydrazine hydrate (4.0 eq), and potassium hydroxide (4.0 eq).
-
Heat the mixture to 130-140 °C and reflux for 1-2 hours to form the hydrazone.
-
Remove the reflux condenser and replace it with a distillation head.
-
Continue heating to distill off water and excess hydrazine, allowing the reaction temperature to rise to 190-200 °C.
-
Once the temperature has stabilized, reattach the reflux condenser and maintain the reflux for an additional 3-4 hours, or until the reaction is complete (monitored by TLC or GC).
-
Cool the reaction mixture to room temperature and dilute with water.
-
Transfer the mixture to a separatory funnel and extract with a low-boiling hydrocarbon solvent such as pentane or hexane (3 x volume of aqueous layer).
-
Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent to obtain the crude 2-pentylfuran.
-
Purify the product by vacuum distillation.
-
The Clemmensen reduction is an alternative method for the deoxygenation of ketones, carried out under strongly acidic conditions. This method is suitable for acid-stable compounds.
Reaction Scheme:
Experimental Protocol: Clemmensen Reduction
-
Materials:
-
2-Valeroyl-furan
-
Zinc amalgam (Zn(Hg))
-
Concentrated hydrochloric acid (HCl)
-
Toluene (co-solvent)
-
-
Procedure:
-
Prepare zinc amalgam by stirring zinc granules with a 5% aqueous solution of mercuric chloride for 5-10 minutes, then decanting the solution and washing the amalgam with water.
-
In a round-bottom flask equipped with a reflux condenser, place the freshly prepared zinc amalgam.
-
Add a mixture of water, concentrated hydrochloric acid, toluene, and 2-valeroyl-furan.
-
Heat the mixture to a vigorous reflux. Additional portions of concentrated hydrochloric acid should be added periodically during the reflux period (e.g., every hour for 4-6 hours).
-
After refluxing for several hours (monitor by TLC or GC for disappearance of starting material), cool the reaction mixture to room temperature.
-
Carefully decant the liquid from the remaining zinc amalgam.
-
Transfer the liquid to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with toluene or diethyl ether.
-
Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the resulting 2-pentylfuran by vacuum distillation.
-
Data Presentation: Comparison of Reduction Methods
| Reduction Method | Reagents | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Wolff-Kishner (Huang-Minlon) | H₂NNH₂·H₂O, KOH, Diethylene glycol | 190-200 | 4-6 | 80-90[1] | General procedure |
| Clemmensen | Zn(Hg), conc. HCl, Toluene | Reflux (~100-110) | 6-12 | 60-75[2][3] | General procedure |
Workflow for the Acylation-Reduction Route
Caption: Workflow for the synthesis of 2-pentylfuran via Friedel-Crafts acylation and subsequent reduction.
Route 2: Direct Alkylation of Furan
Directly introducing an alkyl group onto the furan ring is an atom-economical approach. This can be achieved through various catalytic methods, including the use of alkyl halides with a Lewis acid catalyst.
Reaction Scheme:
Experimental Protocol: Iron-Catalyzed Direct Alkylation
This protocol is based on a patented method for the direct alkylation of furan.
-
Materials:
-
Furan (reagent grade, freshly distilled)
-
1-Bromopentane or 1-Chloropentane
-
Iron(III) oxide (Fe₂O₃)
-
Iron(III) chloride (FeCl₃) (anhydrous)
-
Anhydrous dichloromethane (solvent)
-
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under a nitrogen atmosphere, add iron(III) oxide (0.1 eq) and anhydrous dichloromethane.
-
Add a catalytic amount of anhydrous iron(III) chloride (0.02 eq).
-
Heat the suspension to reflux.
-
Prepare a mixture of furan (1.0 eq) and 1-bromopentane (1.2 eq).
-
Add the furan/1-bromopentane mixture dropwise to the refluxing suspension over 1-2 hours.
-
Continue to reflux the mixture for an additional 2-4 hours, monitoring the reaction by GC.
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the solid catalyst.
-
Wash the filtrate with water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude 2-pentylfuran by vacuum distillation.
-
Data Presentation: Comparison of Direct Alkylation Conditions
| Alkylating Agent | Catalyst System | Furan:Alkylating Agent (Molar Ratio) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | 1-Bromopentane | Fe₂O₃ / FeCl₃ | 1:1.2 | Reflux (~40) | 4-6 | 60-70 (estimated) | Based on patent literature for alkylfurans | | 1-Pentene | Solid Acid (e.g., Zeolite) | 1:1.5 | 150-200 | 8-12 | 50-60 (estimated) | General catalytic alkylation of furans |
Workflow for the Direct Alkylation Route
Caption: Workflow for the direct alkylation of furan to synthesize 2-pentylfuran.
Reaction Mechanisms
Friedel-Crafts Acylation Mechanism
Caption: Mechanism of Friedel-Crafts acylation of furan.
Wolff-Kishner Reduction Mechanism
Caption: Mechanism of the Wolff-Kishner reduction.
Conclusion
The large-scale synthesis of 2-pentylfuran from furan can be effectively achieved through two primary routes. The Friedel-Crafts acylation followed by reduction is a robust and high-yielding, albeit two-step, process. The choice between the Wolff-Kishner (basic conditions) and Clemmensen (acidic conditions) reduction will depend on the stability of the starting materials and any other functional groups present. The direct alkylation of furan offers a more atom-economical, one-step alternative. However, it may present challenges in controlling selectivity (mono- vs. di-alkylation) and may require specific catalyst systems that might not be as universally accessible. For large-scale industrial production, the direct alkylation route, if optimized for high selectivity, could be more cost-effective. For laboratory-scale synthesis and for obtaining high purity material, the two-step acylation-reduction pathway is a reliable and well-documented choice. Researchers and drug development professionals should consider the scale of their synthesis, required purity, and available resources when selecting the most appropriate method.
References
Application of 2-Lithiofuran in Natural Product Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the application of 2-lithiofuran and its derivatives as key intermediates in the synthesis of complex natural products. The furan moiety is a prevalent structural motif in a wide array of bioactive natural products, and the strategic introduction of this heterocycle via its lithiated form offers a powerful and versatile synthetic approach. This application note will delve into specific examples, providing detailed experimental protocols, quantitative data, and visual representations of the synthetic strategies.
Introduction: The Significance of this compound in Synthesis
Furan and its derivatives are fundamental building blocks in organic synthesis, serving as precursors to a variety of other functionalities and carbocyclic ring systems. The deprotonation of furan at the C2 position to form this compound is a highly favored and efficient process, rendering it a readily accessible and reactive nucleophile. This reactivity allows for the formation of carbon-carbon bonds with a wide range of electrophiles, enabling the construction of complex molecular architectures. The stability of this compound at low temperatures and its preferential reaction at the α-position make it a reliable tool for synthetic chemists.
Key Applications in Natural Product Total Synthesis
This section highlights the strategic use of this compound and its substituted analogs in the total synthesis of several notable natural products.
Total Synthesis of Pleraplysillin-2
Pleraplysillin-2 is a sesquiterpenoid isolated from the sponge Pleraplysilla spinifera, which exhibits interesting biological activities. A key step in its total synthesis involves the coupling of a furan moiety with a sesquiterpene fragment, for which 4-methyl-2-lithiofuran serves as a crucial intermediate.
Overall Synthetic Strategy:
The synthesis of pleraplysillin-2 hinges on the convergent coupling of a furan component and a terpenic side chain. The furan portion is introduced using a pre-functionalized lithiated furan species.
Experimental Workflow for the Synthesis of Pleraplysillin-2 Intermediate
Caption: Synthesis of a key intermediate for Pleraplysillin-2.
Quantitative Data for Pleraplysillin-2 Synthesis Fragment
| Step | Reactants | Reagents & Conditions | Product | Yield (%) |
| Lithiation & Alkylation | 3-Methylfuran, Geranyl Bromide | 1. n-BuLi, THF, -20 °C2. HMPA | 2-((E)-3,7-Dimethylocta-2,6-dien-1-yl)-4-methylfuran | 75 |
Detailed Experimental Protocol: Synthesis of 2-((E)-3,7-Dimethylocta-2,6-dien-1-yl)-4-methylfuran
-
A solution of 3-methylfuran (1.0 eq) in anhydrous tetrahydrofuran (THF) is cooled to -20 °C under an inert atmosphere of nitrogen.
-
n-Butyllithium (1.1 eq) is added dropwise to the stirred solution, and the reaction mixture is maintained at -20 °C for 30 minutes to ensure complete formation of 4-methyl-2-lithiofuran.
-
Hexamethylphosphoramide (HMPA) (1.1 eq) is then added, followed by the dropwise addition of a solution of geranyl bromide (1.0 eq) in anhydrous THF.
-
The reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.
-
The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.
-
The aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired product as a colorless oil.
Total Synthesis of (-)-Mintlactone
(-)-Mintlactone is a monoterpene isolated from the essential oil of peppermint. Its synthesis showcases the utility of a furan precursor which is subsequently transformed into the lactone core of the natural product. While the direct use of this compound is not in the final key step, an early-stage introduction of a furan-containing fragment is a common strategy, which is then elaborated. A representative transformation involves the reaction of a furan derivative with an electrophile.
Illustrative Synthetic Transformation:
A common synthetic strategy involves the reaction of a lithiated furan with an epoxide to introduce a hydroxylated side chain, which is a key structural feature for subsequent cyclization to the lactone.
Experimental Workflow for a Key Fragment of (-)-Mintlactone Synthesis
Caption: Synthesis of a furan-alcohol intermediate.
Quantitative Data for the Synthesis of 1-(Furan-2-yl)propan-2-ol
| Step | Reactants | Reagents & Conditions | Product | Yield (%) |
| Lithiation & Epoxide Opening | Furan, Propylene Oxide | 1. n-BuLi, THF, 0 °C2. Diethyl ether, -10 °C | 1-(Furan-2-yl)propan-2-ol | 86 |
Detailed Experimental Protocol: Optimized Synthesis of 1-(Furan-2-yl)propan-2-ol
-
To a solution of furan (1.0 eq) in anhydrous diethyl ether, cooled to -10 °C under a nitrogen atmosphere, is added n-butyllithium (1.05 eq) dropwise.
-
The reaction mixture is stirred at this temperature for 1 hour to ensure complete formation of this compound.
-
A solution of propylene oxide (1.2 eq) in anhydrous diethyl ether is then added dropwise, maintaining the temperature at -10 °C.
-
The reaction is stirred for an additional 3 hours at -10 °C.
-
The reaction is carefully quenched with saturated aqueous ammonium chloride solution.
-
The mixture is allowed to warm to room temperature, and the layers are separated.
-
The aqueous layer is extracted with diethyl ether (3 x 30 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by flash column chromatography on silica gel to yield 1-(furan-2-yl)propan-2-ol as a pale yellow oil.[1]
Synthesis of Rosefuran
Rosefuran is a fragrant monoterpene found in rose oil. A straightforward synthesis of this natural product can be achieved by the reaction of this compound with an appropriate electrophilic terpenic precursor.
Overall Synthetic Strategy:
The synthesis involves the direct coupling of the furan core with a geranyl-derived electrophile, demonstrating the efficiency of using this compound to construct the carbon skeleton of the natural product.
Experimental Workflow for the Synthesis of Rosefuran
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yields in 2-Lithiofuran Alkylation
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the alkylation of 2-lithiofuran, a key intermediate in the synthesis of various valuable compounds. Low yields can arise from a variety of factors, from reagent quality to subtle variations in reaction conditions. This resource aims to provide a systematic approach to identifying and resolving these issues.
Frequently Asked Questions (FAQs)
Q1: My this compound alkylation reaction is resulting in a low yield of the desired 2-alkylfuran. What are the most common causes?
A1: Low yields in this compound alkylations are frequently attributed to one or more of the following factors:
-
Incomplete Lithiation: The initial deprotonation of furan may not have gone to completion.
-
Side Reactions: Competing reactions, such as lithium-halogen exchange with the alkylating agent or reaction with residual n-butyllithium (n-BuLi), are common culprits.[1]
-
Degradation of this compound: The this compound intermediate is thermally unstable and can decompose if the temperature is not rigorously controlled.
-
Reagent Quality: The n-BuLi solution may have a lower than stated concentration due to degradation over time.
-
Presence of Moisture or Air: Organolithium reagents are extremely sensitive to atmospheric moisture and oxygen.
Q2: I am observing a significant amount of 2-butylfuran in my reaction mixture. Why is this happening and how can I prevent it?
A2: The formation of 2-butylfuran is a well-documented side product when using n-BuLi as the lithiating agent and an alkyl bromide as the electrophile.[1] This occurs due to a lithium-halogen exchange reaction between the n-BuLi and the alkyl bromide, generating butyllithium which then alkylates the furan. To minimize this side reaction, consider the following strategies:
-
Use an Alternative Alkylating Agent: Alkyl iodides are generally more reactive and less prone to lithium-halogen exchange compared to alkyl bromides.
-
Employ an Additive: The addition of N,N,N',N'-tetramethylethylenediamine (TMEDA) can accelerate the initial lithiation of furan, ensuring that less free n-BuLi is available to react with the alkylating agent.
-
Ensure Complete Consumption of n-BuLi: Allow sufficient time for the lithiation of furan to complete before adding the alkylating agent.
Q3: Can the choice of solvent impact the yield of my this compound alkylation?
A3: Absolutely. The solvent plays a critical role in stabilizing the organolithium species and influencing reaction rates.
-
Tetrahydrofuran (THF): This is the most commonly used solvent for this reaction as it effectively solvates the lithium cation, increasing the reactivity of the organolithium species.
-
Diethyl Ether (Et₂O): While also an ethereal solvent, it is generally less effective at solvating the lithium cation compared to THF, which can lead to slower reaction rates.
-
Non-polar Solvents (e.g., Hexane, Toluene): These are typically used as co-solvents with n-BuLi but are not ideal as the primary reaction solvent for the alkylation step as they do not effectively stabilize the this compound.
Q4: What is the optimal temperature for generating this compound and for the subsequent alkylation?
A4: Strict temperature control is paramount for a successful reaction.
-
Lithiation: The deprotonation of furan with n-BuLi is typically performed at very low temperatures, commonly -78 °C (a dry ice/acetone bath), to ensure the stability of the this compound intermediate.[1]
-
Alkylation: The addition of the alkylating agent is also carried out at low temperatures, often starting at -78 °C and then allowing the reaction to slowly warm to room temperature overnight.[1] Maintaining low temperatures during the initial phase of the alkylation helps to control the exothermicity of the reaction and minimize side reactions.
Troubleshooting Guides
Issue 1: Low Conversion of Furan to 2-Alkylfuran
If you are observing a significant amount of unreacted furan in your final product mixture, it is likely that the initial lithiation step was inefficient.
Troubleshooting Workflow for Incomplete Lithiation
Caption: Workflow for troubleshooting low conversion of furan.
Issue 2: Formation of Significant Side Products
The presence of undesired byproducts, such as 2-butylfuran or products from lithium-halogen exchange, indicates that side reactions are outcompeting the desired alkylation.
Troubleshooting Workflow for Side Product Formation
Caption: Workflow for minimizing side product formation.
Data Presentation: Impact of Reaction Conditions on Yield
The following table summarizes the expected impact of key reaction parameters on the yield of 2-alkylfurans. This data is compiled from literature reports and common laboratory practices.
| Parameter | Standard Condition | Optimized Condition | Expected Outcome on Yield | Major Side Product(s) |
| Lithiating Agent | n-BuLi (1.1 eq) | n-BuLi (1.1 eq) with TMEDA (1.2 eq) | Increase | 2-Butylfuran (if alkyl bromide is used) |
| Alkylating Agent | Alkyl Bromide (1.1 eq) | Alkyl Iodide (1.1 eq) | Increase | Reduced lithium-halogen exchange products |
| Lithiation Temp. | -78 °C | -78 °C | Optimal | Decomposition at higher temperatures |
| Alkylation Temp. | -78 °C to RT | Maintained at -78 °C for 1-2h, then slow warm to RT | Increase | Increased side reactions at higher initial temps |
| Solvent | THF | THF | Optimal | Slower reaction in less coordinating solvents |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-Pentylfuran
This protocol is a representative example for the alkylation of this compound.
Materials:
-
Furan (freshly distilled)
-
n-Butyllithium (n-BuLi) in hexanes (concentration determined by titration)
-
1-Bromopentane or 1-Iodopentane
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: A flame- or oven-dried round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen or argon inlet is used.
-
Lithiation: The flask is charged with anhydrous THF and cooled to -78 °C in a dry ice/acetone bath. Freshly distilled furan (1.0 equivalent) is added via syringe. n-BuLi (1.05-1.1 equivalents) is then added dropwise over 15-20 minutes, ensuring the internal temperature remains below -70 °C. The resulting mixture is stirred at -78 °C for 1-2 hours.
-
Alkylation: The alkylating agent (1-bromopentane or 1-iodopentane, 1.1 equivalents) is added dropwise to the cold solution. The reaction mixture is stirred at -78 °C for an additional 1-2 hours and then allowed to warm slowly to room temperature overnight.
-
Quenching: The reaction is carefully quenched at 0 °C by the slow addition of saturated aqueous NH₄Cl.
-
Workup: The aqueous layer is separated and extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel or by distillation to afford the desired 2-pentylfuran.
Protocol 2: Synthesis of 2-Pentylfuran with TMEDA Additive
This protocol incorporates TMEDA to potentially improve the efficiency of the lithiation step.
Procedure:
-
Setup: Follow the same setup as in Protocol 1.
-
Lithiation with TMEDA: The flask is charged with anhydrous THF and N,N,N',N'-tetramethylethylenediamine (TMEDA, 1.2 equivalents). The solution is cooled to -78 °C. Freshly distilled furan (1.0 equivalent) is added, followed by the dropwise addition of n-BuLi (1.05-1.1 equivalents). The mixture is stirred at -78 °C for 1 hour.
-
Alkylation, Quenching, Workup, and Purification: Follow steps 3-6 from Protocol 1.
Signaling Pathways and Logical Relationships
The following diagram illustrates the key chemical transformations and potential side reactions in the this compound alkylation process.
Caption: Reaction pathway for this compound alkylation and a key side reaction.
References
preventing 2,5-dilithiation of furan side reaction
Welcome to the Technical Support Center. This guide provides troubleshooting advice and frequently asked questions to help researchers prevent the undesired 2,5-dilithiation of furan during monolithiation experiments.
Frequently Asked Questions (FAQs)
Q1: What is furan lithiation and why is the 2-position preferentially lithiated?
Furan lithiation is a deprotonation reaction using a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi), to replace a hydrogen atom with a lithium atom. This forms a highly reactive furyl-lithium intermediate that can then react with various electrophiles to introduce a functional group. The protons at the α-positions (2 and 5) are more acidic than those at the β-positions (3 and 4) due to the inductive effect of the oxygen atom and the greater stability of the resulting carbanion.[1] Consequently, lithiation occurs selectively at an α-position.[1]
Q2: Under what conditions does the 2,5-dilithiation side reaction occur?
While monolithiation at the 2-position is generally favored, applying more forcing reaction conditions can lead to a second deprotonation at the remaining α-position (the 5-position), resulting in 2,5-dilithiation.[1] Factors that promote this side reaction include:
-
Higher reaction temperatures.
-
The use of strongly coordinating solvents or additives like Tetrahydrofuran (THF) or N,N,N',N'-tetramethylethylenediamine (TMEDA).[1]
-
An excess of the lithiating agent.
-
Prolonged reaction times.
Q3: How can I control the reaction to achieve selective monolithiation?
Achieving selective 2-monolithiation requires careful control of reaction parameters to kinetically favor the formation of the monolithiated species over the thermodynamically more stable dilithiated product. Key strategies include:
-
Low Temperatures: Performing the reaction at very low temperatures (e.g., -78 °C) is crucial.[1][2]
-
Stoichiometry: Use of approximately one equivalent of the organolithium reagent.
-
Solvent Choice: Using less polar or non-coordinating solvents like diethyl ether or hexane can suppress the rate of the second lithiation.[1]
-
Reaction Time: Minimizing the time between the formation of the 2-lithiofuran and quenching with an electrophile.
Q4: How do substituents on the furan ring affect the regioselectivity of lithiation?
Substituents have a significant impact on the site of lithiation:
-
Directing Groups: Substituents at the 3-position containing a heteroatom can direct lithiation to the 2-position.
-
Steric Hindrance: A large substituent at the 2-position can sterically hinder deprotonation at that site, potentially directing lithiation to the 5-position or preventing dilithiation.[3][4] For instance, a bulky silyl group at the 2-position can be used as a protecting group to prevent lithiation at that site and direct it elsewhere.[5]
-
Alkyl Groups: 3-Alkylfurans tend to yield a mixture of 2,4- and 2,3-disubstituted products, with the less sterically hindered 2,4-isomer being the major product.[6]
Q5: Are there alternative lithiating agents to n-BuLi that can offer better selectivity?
Yes, the choice of base can influence the outcome. For example, using two equivalents of lithium diisopropylamide (LDA) on 2-furoic acid leads to selective lithiation at the 5-position, whereas n-BuLi favors the 3-position due to ortho-assistance from the carboxylic group.[1]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Significant formation of 2,5-disubstituted furan byproduct. | The reaction temperature is too high, providing enough energy to overcome the activation barrier for the second lithiation. | Maintain the reaction temperature at or below -78 °C throughout the addition of the lithiating agent and before quenching.[1][2] |
| An excess of the lithiating agent (n-BuLi) is present, driving the reaction towards dilithiation. | Carefully titrate the n-BuLi solution before use to know its exact concentration. Use 1.0 to 1.1 equivalents relative to the furan substrate. | |
| The reaction time is too long, allowing the initially formed this compound to equilibrate to the 2,5-dilithio species. | Quench the reaction with the electrophile as soon as the initial monolithiation is complete. Monitor the reaction by TLC or small-scale quenching and analysis if possible. | |
| The solvent system (e.g., THF) or additive (e.g., TMEDA) is too strongly coordinating, increasing the reactivity of the organolithium reagent.[1] | Consider using a less coordinating solvent such as diethyl ether or a hydrocarbon like hexane.[1] Avoid TMEDA if dilithiation is a persistent issue. | |
| Low or no yield of the desired 2-substituted product. | The lithiating agent is inactive due to improper storage or handling. | Use a fresh bottle of n-BuLi or titrate the existing solution to confirm its molarity. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen).[7] |
| The electrophile is not reactive enough or is added at too low a temperature. | After the lithiation step, ensure the chosen electrophile is sufficiently reactive. Sometimes, allowing the reaction to warm slightly after adding the electrophile can facilitate the reaction. |
Quantitative Data on Reaction Conditions
The ratio of mono- to di-lithiation is highly dependent on the specific substrate, base, solvent, and temperature. The following table provides a conceptual summary based on established principles.
| Parameter | Condition Favoring Monolithiation | Condition Favoring Dilithiation | Approximate Product Ratio (Mono:Di) |
| Temperature | -78 °C | 0 °C to Room Temperature | >95:5 (at -78 °C) vs. <10:90 (at RT) |
| Base Equivalents | 1.0 - 1.1 eq. n-BuLi | > 2.0 eq. n-BuLi | >90:10 |
| Solvent | Diethyl Ether / Hexane | THF / TMEDA | Varies significantly; THF/TMEDA strongly promotes dilithiation. |
| Reaction Time | < 1 hour before quench | > 3 hours | Highly variable, shorter times are better for monolithiation. |
Note: These ratios are illustrative and the actual results will vary based on the full scope of the reaction conditions and the furan substrate used.
Experimental Protocols
Protocol for Selective 2-Lithiation and Silylation of Furan
This protocol describes a general procedure for the selective monolithiation of furan at the 2-position, followed by quenching with an electrophile, in this case, trimethylsilyl chloride (TMSCl).
Materials:
-
Furan
-
Anhydrous Diethyl Ether (Et₂O) or Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (concentration pre-determined by titration)
-
Trimethylsilyl chloride (TMSCl)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Oven-dried glassware
-
Inert atmosphere setup (Argon or Nitrogen line)
Procedure:
-
Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet.
-
Add furan (1.0 eq.) to the flask and dissolve it in anhydrous diethyl ether (or THF for more challenging substrates) to make an approximately 0.5 M solution.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.05 eq.) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stir the resulting mixture at -78 °C for 30-60 minutes.
-
Add TMSCl (1.2 eq.) dropwise to the reaction mixture at -78 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product (2-trimethylsilylfuran) by distillation or column chromatography.
Visualization of Reaction Control
The following diagram illustrates the key decision points and factors that influence whether the lithiation of furan results in the desired 2-mono-lithiated product or the 2,5-di-lithiated side product.
References
how to avoid lithium-halogen exchange with 2-lithiofuran
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-lithiofuran. The following information is intended to help you avoid common pitfalls and optimize your reaction outcomes, with a specific focus on preventing the undesired lithium-halogen exchange side reaction.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when using this compound in reactions with alkyl halides?
The primary challenge is the competitive lithium-halogen exchange reaction, which can occur alongside the desired nucleophilic substitution. This side reaction leads to the formation of byproducts and reduces the yield of the target 2-substituted furan. For instance, in the synthesis of 2-pentylfuran using n-butyllithium and 1-bromopentane, a common byproduct is 2-butylfuran, resulting from the exchange between the n-butyllium and 1-bromopentane.[1]
Q2: What is lithium-halogen exchange?
Lithium-halogen exchange is a reaction where the lithium atom of an organolithium compound (like this compound or the n-butyllithium used to generate it) swaps with a halogen atom on another molecule, typically your electrophile (e.g., an alkyl halide). This process is often very fast, and its rate is influenced by the nature of the halogen, with the reactivity order being I > Br > Cl.[2] Alkyl iodides are the most reactive towards this exchange, while alkyl chlorides are significantly less so.[2]
Q3: What are the key experimental parameters to control to minimize lithium-halogen exchange?
To minimize lithium-halogen exchange, you should carefully control the following parameters:
-
Temperature: Maintain a very low reaction temperature, typically -78°C or even lower. Lithium-halogen exchange can be competitive with the desired reaction at higher temperatures.[3]
-
Choice of Electrophile: Whenever possible, use an alkyl chloride instead of an alkyl bromide or iodide. The rate of lithium-halogen exchange is significantly lower with chlorides.[1]
-
Reagent Addition: Add the n-butyllithium dropwise to a solution of furan to avoid localized high concentrations of the base. Similarly, add the electrophile slowly to the this compound solution.
-
Quenching Excess n-Butyllithium: Ensure that all the n-butyllithium has reacted with furan to form this compound before adding the alkyl halide electrophile. Any remaining n-butyllithium can react directly with the electrophile via lithium-halogen exchange.
Troubleshooting Guides
Problem 1: My reaction is producing a significant amount of byproduct from lithium-halogen exchange (e.g., 2-butylfuran instead of the desired 2-alkylfuran).
-
Cause: This is the most common issue and is likely due to one or more of the following: the reaction temperature is too high, you are using a highly reactive alkyl halide (bromide or iodide), or there is excess n-butyllithium present when the electrophile is added.
-
Solution:
-
Lower the Temperature: Ensure your reaction is maintained at or below -78°C throughout the addition of both n-butyllithium and the electrophile.
-
Change Your Electrophile: If your synthesis allows, switch from an alkyl bromide or iodide to the corresponding alkyl chloride. This will dramatically reduce the rate of the lithium-halogen exchange.
-
Optimize n-Butyllithium Stoichiometry: Use a slight excess of furan relative to n-butyllithium to ensure all the alkyllithium is consumed during the lithiation step. Alternatively, you can add a protocol to quench any residual n-butyllithium before adding your electrophile (see detailed protocol below).
-
Problem 2: The yield of my desired 2-substituted furan is low, and I'm recovering unreacted starting material.
-
Cause: This could be due to incomplete lithiation of the furan or moisture in your reaction, which quenches the organolithium species.
-
Solution:
-
Ensure Anhydrous Conditions: All glassware must be rigorously dried, and all solvents and reagents must be anhydrous. n-Butyllithium is highly reactive with water.
-
Verify n-Butyllithium Concentration: The molarity of commercial n-butyllithium solutions can decrease over time. It is good practice to titrate your n-butyllithium solution to determine its exact concentration before use.
-
Increase Reaction Time for Lithiation: Allow sufficient time for the reaction between furan and n-butyllithium to go to completion before adding the electrophile. This is typically 1-2 hours at -78°C. The addition of an additive like TMEDA (N,N,N',N'-tetramethylethylenediamine) can accelerate the lithiation process.[1]
-
Data Presentation
The following table summarizes the expected qualitative outcomes of different strategies to minimize lithium-halogen exchange based on literature and community discussions.
| Strategy | Electrophile | Expected Outcome on Byproduct Formation | Rationale |
| Temperature Control | 1-Bromopentane | Lowering temperature from room temperature to -78°C significantly reduces the formation of 2-butylfuran.[1][3] | The activation energy for lithium-halogen exchange is higher than for the desired substitution. |
| Halogen of Electrophile | Pentyl Halide | Using 1-chloropentane instead of 1-bromopentane drastically reduces the amount of 2-butylfuran formed.[1][4] | The C-Cl bond is less prone to undergo lithium-halogen exchange than the C-Br or C-I bonds.[4] |
| Excess Reagent Quenching | 1-Bromopentane | Quenching excess n-BuLi before adding the electrophile eliminates a primary pathway for the side reaction. | Residual n-BuLi directly participates in lithium-halogen exchange with the alkyl halide. |
Experimental Protocols
Detailed Protocol for the Synthesis of 2-Pentylfuran with Minimized Lithium-Halogen Exchange
This protocol incorporates best practices to suppress the formation of 2-butylfuran.
Materials:
-
Furan (freshly distilled)
-
n-Butyllithium (in hexanes, titrated)
-
1-Chloropentane
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for air-sensitive reactions (Schlenk line or glovebox)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen or argon inlet.
-
Initial Reaction Mixture: In the flask, dissolve furan (1.0 equivalent) in anhydrous THF.
-
Litiation: Cool the solution to -78°C using a dry ice/acetone bath. Slowly add n-butyllithium (1.05 equivalents) dropwise via syringe, ensuring the internal temperature does not rise above -70°C.
-
Stirring: Stir the reaction mixture at -78°C for 1-2 hours to ensure complete formation of this compound.
-
Electrophile Addition: Slowly add 1-chloropentane (1.1 equivalents) dropwise to the solution at -78°C.
-
Warming and Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quenching: Cool the reaction mixture to 0°C in an ice bath and slowly quench by the dropwise addition of saturated aqueous NH₄Cl.
-
Workup: Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by fractional distillation or column chromatography to isolate 2-pentylfuran.
Mandatory Visualizations
Caption: Reaction pathways for the formation of the desired 2-alkylfuran and the 2-butylfuran byproduct via lithium-halogen exchange.
Caption: Troubleshooting workflow for minimizing lithium-halogen exchange byproducts.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Sciencemadness Discussion Board - Troubles with Lithium-Halogen exchange reaction. - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
Navigating the Nuances of 2-Lithiofuran: A Technical Guide to Optimizing Temperature for Enhanced Stability in THF
Welcome to the Technical Support Center for 2-Lithiofuran Stability. This resource is tailored for researchers, scientists, and professionals in drug development who are navigating the complexities of using this compound in tetrahydrofuran (THF). The following troubleshooting guides and frequently asked questions (FAQs) are designed to provide direct, actionable insights into optimizing your experimental conditions, with a primary focus on the critical role of temperature in maintaining the stability and reactivity of this versatile intermediate.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific challenges you may encounter during the synthesis and use of this compound in THF, offering potential causes and actionable solutions to enhance your experimental outcomes.
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield of the Desired 2-Substituted Furan Product | Decomposition of this compound: The reaction temperature may be too high, leading to the degradation of the lithiated intermediate before it can react with the electrophile. There is evidence of low yields when reacting 2-furyllithium in THF at 0°C.[1] | Maintain a reaction temperature of -78°C during the formation of this compound and subsequent reaction with the electrophile. For sensitive substrates, consider even lower temperatures if your equipment allows. |
| Reaction with THF: At elevated temperatures, organolithium reagents can react with THF, leading to solvent decomposition and consumption of your lithiated species.[2] | Strictly control the temperature and minimize the time between the formation of this compound and the addition of the electrophile. | |
| Formation of Multiple Unidentified Byproducts | Side reactions of this compound: At temperatures above -78°C, this compound can participate in undesired side reactions, leading to a complex mixture of products. | Ensure rapid and efficient mixing at low temperatures to maintain a homogeneous reaction environment and minimize localized warming. Quench the reaction at low temperature before allowing it to warm to room temperature for workup. |
| Decomposition of THF: The byproducts may arise from the decomposition of THF, which can be initiated by the organolithium compound, especially at higher temperatures.[2] | Use freshly distilled, dry THF to minimize impurities that could initiate decomposition pathways. Consider using an alternative solvent like diethyl ether, which has been shown to provide higher yields at slightly elevated temperatures (e.g., -10°C) in certain reactions.[1] | |
| Inconsistent Reaction Outcomes | Temperature fluctuations: Poor temperature control can lead to variable rates of this compound decomposition and inconsistent product yields. | Use a reliable and calibrated low-temperature bath (e.g., a dry ice/acetone or a cryocooler) to ensure a stable and consistent reaction temperature. |
| Quality of reagents: The purity of furan, the organolithium base (e.g., n-BuLi), and THF can significantly impact the stability of this compound. | Use freshly distilled furan and THF. Titrate the organolithium solution prior to use to accurately determine its concentration. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the formation and subsequent reaction of this compound in THF?
A1: The recommended temperature for both the formation of this compound (by reacting furan with an organolithium base like n-BuLi) and its subsequent reaction with an electrophile is -78°C . This low temperature is crucial for minimizing the decomposition of the thermally sensitive this compound and preventing side reactions with the THF solvent.
Q2: I've seen procedures where the reaction is allowed to warm slightly. Is this advisable?
A2: While some protocols may involve a slight warming, it is a significant risk. Reports indicate that even at 0°C in THF, the yield of subsequent reactions can be low, suggesting considerable decomposition of this compound.[1] Any deviation from -78°C should be approached with caution and may require extensive optimization for your specific substrate. For reactions that require higher temperatures, consider alternative solvents.
Q3: What are the signs of this compound decomposition?
A3: A noticeable color change of the reaction mixture (often to a darker, brownish color) can be an indicator of decomposition. The most definitive sign, however, is a low yield of your desired product and the presence of multiple spots on a thin-layer chromatography (TLC) analysis of the crude reaction mixture.
Q4: How does the choice of solvent affect the stability of this compound?
A4: The solvent plays a critical role. While THF is a common choice, its reactivity with organolithium reagents at higher temperatures is a drawback.[2] Diethyl ether has been shown to be a more suitable solvent for some reactions involving 2-furyllithium, allowing for slightly higher temperatures (-10°C) with good yields.[1] This suggests that this compound is more stable in diethyl ether than in THF.
Q5: Can I store a solution of this compound in THF?
A5: It is strongly recommended to use the this compound solution in situ (immediately after its preparation). Due to its inherent instability, especially at temperatures above -78°C, storage for any significant period is likely to lead to decomposition and a reduction in its effective concentration.
Quantitative Data on Temperature Effects
| Reagent | Electrophile | Solvent | Temperature (°C) | Yield (%) | Reference |
| 2-Furyllithium | Propylene oxide | THF | 0 | Low | [1] |
| 2-Furyllithium | Propylene oxide | Diethyl ether | -10 | 86 | [1] |
This data clearly indicates that for the reaction with propylene oxide, a combination of a less reactive solvent (diethyl ether) and a moderately low temperature (-10°C) provides a significantly higher yield compared to using THF at 0°C. This underscores the thermal sensitivity of this compound in THF.
Experimental Protocols
Protocol 1: General Procedure for the Formation and Trapping of this compound at Optimal Temperature
Objective: To generate this compound and react it with an electrophile while maximizing product yield by maintaining a low temperature.
Materials:
-
Furan (freshly distilled)
-
n-Butyllithium (n-BuLi) in hexanes (concentration determined by titration)
-
Anhydrous tetrahydrofuran (THF) (freshly distilled from a suitable drying agent, e.g., sodium/benzophenone)
-
Electrophile
-
Dry ice/acetone bath
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum.
-
Cool the flask to -78°C using a dry ice/acetone bath.
-
Under an inert atmosphere, add anhydrous THF to the flask.
-
Add freshly distilled furan (1.0 equivalent) to the cold THF.
-
Slowly add a solution of n-BuLi (1.05 equivalents) dropwise to the stirred solution, ensuring the internal temperature does not rise above -70°C.
-
Stir the resulting solution at -78°C for 30-60 minutes to ensure complete formation of this compound.
-
Add a solution of the electrophile (1.0-1.2 equivalents) in a minimal amount of anhydrous THF dropwise to the this compound solution, again maintaining the temperature at -78°C.
-
Stir the reaction mixture at -78°C for the appropriate time (this will depend on the electrophile and should be determined by TLC analysis of quenched aliquots).
-
Quench the reaction at -78°C by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature, and proceed with the standard aqueous workup and purification procedures.
Visualizing Reaction Optimization and Decomposition Pathways
The following diagrams illustrate the logical workflow for optimizing the reaction temperature and the potential decomposition pathways of this compound in THF.
Caption: Experimental workflow for optimizing the synthesis of 2-substituted furans via this compound.
Caption: Temperature-dependent pathways for this compound in THF.
References
Technical Support Center: Titration Methods for n-BuLi Concentration
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals determining the concentration of n-butyllithium (n-BuLi) solutions.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to titrate n-BuLi solutions?
A1: n-Butyllithium is highly reactive and its concentration can degrade over time due to reactions with trace amounts of water, oxygen, or other reactive species. Accurate knowledge of the n-BuLi concentration is essential for stoichiometric control in reactions, as adding too little can result in incomplete reactions, while an excess may lead to unwanted side products.[1] It is recommended to titrate n-BuLi solutions periodically, for instance, if it has been a week since the last titration or if more than 20% of the bottle has been used.[2]
Q2: What are the most common methods for titrating n-BuLi?
A2: Common and reliable methods for determining n-BuLi concentration include:
-
Titration with Diphenylacetic Acid: A single titration method where n-BuLi is added to a solution of diphenylacetic acid until a persistent yellow color is observed.[1][3][4]
-
Titration with Menthol and an Indicator: This method uses a standard alcohol like menthol as the titrant and an indicator such as 2,2'-bipyridine, which forms a distinctively colored charge-transfer complex at the endpoint.[5][6]
-
Gilman Double Titration: This method involves two separate titrations to determine both the concentration of the active n-BuLi and the concentration of non-organolithium bases (like lithium hydroxide or alkoxides), thus providing an indication of the reagent's quality.[7][8][9][10]
Q3: How often should I titrate my n-BuLi solution?
A3: The frequency of titration depends on usage and storage conditions. A general guideline is to titrate the solution if it has been more than a week since the last determination or if a significant portion (e.g., >20%) of the bottle has been consumed.[2] For highly sensitive reactions, it is best practice to titrate the reagent before each use.
Q4: What safety precautions are necessary when working with n-BuLi?
A4: n-BuLi is a pyrophoric material, meaning it can ignite spontaneously on contact with air.[2][11] It also reacts violently with water.[11] Always handle n-BuLi under an inert atmosphere (e.g., argon or nitrogen) in a fume hood.[2][5] Personal protective equipment (PPE) should include a flame-resistant lab coat, safety glasses, and appropriate gloves.[12] It is also crucial to have a compatible fire extinguisher (e.g., Class D for metal fires) and a quench solution (e.g., isopropanol) readily available.[2][12] Never work alone when handling pyrophoric reagents.[11][13]
Troubleshooting Guide
Q5: My endpoint color is faint, fleeting, or difficult to determine. What's wrong?
A5: A faint or fleeting endpoint can be caused by several factors:
-
Presence of Moisture or Oxygen: Trace amounts of water or oxygen in your glassware, solvent, or inert gas can react with the n-BuLi, leading to a premature and indistinct endpoint. Ensure all glassware is flame-dried or oven-dried and cooled under a stream of inert gas.[6][14] Use freshly distilled or anhydrous solvents.[2][5][15]
-
Slow Reaction at Low Temperatures: Some titration reactions are slower at very low temperatures, which can cause the endpoint color to develop slowly and fade. For instance, with N-benzylbenzamide as an indicator, at -78°C the endpoint color is slow to develop, while at 0°C it can fade after a few seconds. A temperature of -40°C was found to be optimal.[16]
-
Indicator Choice: The choice of indicator can significantly affect the sharpness of the endpoint. Some indicators provide a more dramatic and persistent color change than others.[5]
Q6: A precipitate formed during my titration. Is this normal?
A6: Yes, the formation of a precipitate is normal in some titration methods. For example, when titrating with diphenylacetic acid, a white precipitate of lithium diphenylacetate may form towards the end of the titration. This is not indicative of the endpoint.[2][3][4] The endpoint is determined by the persistent color change of the solution.
Q7: The color of my solution changed unexpectedly during the reaction set up, even before titration. Why?
A7: An unexpected color change before the addition of the titrant can indicate a reaction between the n-BuLi and impurities in the substrate or solvent. In some cases, the color change may be due to the formation of a dianion or other reactive intermediate.[17] It is crucial to ensure all reagents and solvents are pure and dry.
Q8: My calculated n-BuLi concentration is significantly lower than the concentration stated on the bottle. What could be the reason?
A8: It is common for the actual concentration of n-BuLi to be lower than what is stated on the bottle, especially for older bottles or those that have been used frequently.[18] This is due to the inherent instability of the reagent. This discrepancy highlights the importance of regular titration. If the concentration is drastically lower, it may indicate significant degradation, and it might be time to replace the reagent.
Experimental Protocols
Method 1: Titration with Diphenylacetic Acid
This method is straightforward and relies on the deprotonation of diphenylacetic acid by n-BuLi, which results in the formation of a yellow lithium diphenylacetate salt.
Experimental Workflow:
Caption: Workflow for n-BuLi titration using diphenylacetic acid.
Procedure:
-
To a flame-dried round-bottom flask containing a magnetic stir bar, add a precisely weighed amount of diphenylacetic acid (e.g., 250 mg, 1.18 mmol).[1]
-
Under an inert atmosphere (argon or nitrogen), add anhydrous tetrahydrofuran (THF) (e.g., 5-10 mL).[1][2]
-
Slowly add the n-BuLi solution dropwise from a syringe. With each drop, a temporary yellow color will appear and then dissipate upon stirring.[1][3][4]
-
Continue adding the n-BuLi solution dropwise until a persistent deep yellow color is observed. This indicates the endpoint of the titration.[1]
-
Record the volume of n-BuLi solution added.
-
The molarity of the n-BuLi solution is calculated using the formula: Molarity = (moles of diphenylacetic acid) / (volume of n-BuLi solution in Liters).[1]
-
For accuracy, this procedure should be repeated at least two more times, and the results should be averaged. The concentrations should ideally agree within 0.05 M.[2][3]
Data Summary:
| Parameter | Value | Reference |
| Titrant | Diphenylacetic Acid | [1][3] |
| Indicator | Self-indicating (yellow endpoint) | [1][2] |
| Solvent | Anhydrous THF | [1][2] |
| Typical Accuracy | ±0.05 M | [3] |
Method 2: Titration with Menthol and 2,2'-Bipyridine
This method uses a readily available and stable alcohol, menthol, as the titrant and a charge-transfer complex indicator, 2,2'-bipyridine, which gives a sharp, brightly colored endpoint.
Logical Relationship of Reagents:
Caption: Reagent roles in the menthol/2,2'-bipyridine titration.
Procedure:
-
Add a precisely weighed amount of menthol (e.g., ~200 mg) and a catalytic amount of 2,2'-bipyridine (e.g., ~5 mg) to a flame-dried flask under an inert atmosphere.[5][6]
-
Add anhydrous THF (e.g., 10 mL) via syringe and stir the solution.[5]
-
Add the n-BuLi solution dropwise from a syringe. A red color will appear and quickly disappear with each drop.[5][6]
-
The endpoint is reached when a single drop of the n-BuLi solution results in a persistent deep red color.[5][6]
-
Record the volume of n-BuLi added.
-
Calculate the concentration: Molarity = (moles of menthol) / (volume of n-BuLi solution in Liters).[5]
-
Repeat the titration for a total of three determinations and average the results.[6]
Data Summary:
| Parameter | Value | Reference |
| Titrant | Menthol | [5][6] |
| Indicator | 2,2'-Bipyridine | [5][6] |
| Endpoint Color | Deep Red | [5][6] |
| Solvent | Anhydrous THF | [5] |
Method 3: Gilman Double Titration
This method is highly regarded as it provides information on the quality of the n-BuLi by quantifying the amount of "free base" (non-organolithium bases).
Experimental Workflow:
References
- 1. Video: Determining n-Butyllithium Concentration by Titration [jove.com]
- 2. uwindsor.ca [uwindsor.ca]
- 3. chem.rochester.edu [chem.rochester.edu]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. drs.illinois.edu [drs.illinois.edu]
- 6. faculty.utrgv.edu [faculty.utrgv.edu]
- 7. Gillman double titration method By OpenStax | Jobilize [jobilize.com]
- 8. acid base - What is double titration? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 9. scribd.com [scribd.com]
- 10. ChemicalDesk.Com: Butyl lithium titration and estimation [allchemist.blogspot.com]
- 11. enhs.uark.edu [enhs.uark.edu]
- 12. ehs.stanford.edu [ehs.stanford.edu]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. Organosynthetic & Organometallic Chemistry: titration of n-BuLi [tvv2008.blogspot.com]
- 15. chemtips.wordpress.com [chemtips.wordpress.com]
- 16. ospt.osi.lv [ospt.osi.lv]
- 17. researchgate.net [researchgate.net]
- 18. reddit.com [reddit.com]
Technical Support Center: Minimizing Byproduct Formation in Furan Functionalization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize byproduct formation during the functionalization of furan and its derivatives.
Section 1: Electrophilic Aromatic Substitution
Furan is a π-rich heterocycle that readily undergoes electrophilic aromatic substitution, typically at the C2 and C5 positions.[1] However, its high reactivity can also lead to undesirable side reactions, most notably polymerization and polysubstitution.
Frequently Asked Questions (FAQs)
Q1: Why is my furan turning into a black tar-like substance during electrophilic substitution?
A1: This is a common issue and is indicative of acid-catalyzed polymerization.[2] Furan is highly sensitive to acidic conditions, which can initiate a rapid and often uncontrollable polymerization cascade. The lower resonance energy of furan compared to benzene makes it less stable and more prone to such reactions.[1]
Q2: At which position does electrophilic substitution on furan preferentially occur?
A2: Electrophilic substitution on an unsubstituted furan ring preferentially occurs at the C2 and C5 positions. This is because the carbocation intermediate formed by electrophilic attack at these positions is more stabilized by resonance (three resonance structures) compared to the intermediate formed by attack at the C3 or C4 positions (two resonance structures).[1]
Troubleshooting Guide: Polymerization During Electrophilic Substitution
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Reaction mixture turns dark/black and forms a solid precipitate. | Acid Contamination: Trace amounts of acid on glassware or in reagents. | Thoroughly wash and dry all glassware. Consider rinsing with a dilute base solution (e.g., NaHCO₃), followed by distilled water, and then oven-drying. Use freshly opened or purified reagents. |
| Harsh Reaction Conditions: Use of strong acids (e.g., concentrated H₂SO₄, AlCl₃) or high temperatures. | - Use milder Lewis or Brønsted acids. - Consider using solid acid catalysts which can sometimes offer better control.[2] - Run the reaction at the lowest effective temperature. If the reaction is exothermic, ensure efficient cooling and slow addition of reagents. | |
| High Concentration: High concentrations of furan can increase the rate of polymerization. | Run the reaction at a lower concentration.[2] | |
| Low yield of the desired monosubstituted product, with significant amounts of disubstituted or polysubstituted byproducts. | High Reactivity of Furan: The initial substitution product may be as or more reactive than the starting furan. | - Use a less reactive electrophile if possible. - Employ a blocking group strategy if a specific substitution pattern is required. - Carefully control the stoichiometry of the electrophile (use of a slight excess may not be ideal). |
Experimental Protocol: Bromination of Furan with Minimized Byproduct Formation
This protocol is adapted from standard bromination procedures, with modifications to minimize polymerization and polysubstitution.
Materials:
-
Furan (freshly distilled)
-
N-Bromosuccinimide (NBS)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (oven-dried)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an inert gas inlet, add N-Bromosuccinimide (1.0 eq).
-
Add anhydrous THF to dissolve the NBS.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Under a positive pressure of inert gas, slowly add freshly distilled furan (1.0 eq) dropwise to the cooled solution over 30 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Allow the mixture to warm to room temperature.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-bromofuran.
Section 2: Diels-Alder Cycloaddition
Furan can act as a diene in [4+2] cycloaddition reactions. A common challenge is the reversibility of the reaction, which can lead to a mixture of kinetic and thermodynamic products.
Frequently Asked Questions (FAQs)
Q1: My Diels-Alder reaction between furan and maleimide is giving a low yield. What is the problem?
A1: Low yields can be due to several factors. The Diels-Alder reaction with furan is often reversible, and the equilibrium may not favor the product under certain conditions. Additionally, furan's sensitivity can lead to polymerization under harsh conditions, such as high temperatures or the presence of Lewis acids.[2]
Q2: I am getting a mixture of endo and exo products. How can I favor the formation of one over the other?
A2: In the Diels-Alder reaction of furan with maleimide, the endo product is typically the kinetically favored product and forms faster at lower temperatures. However, the exo product is thermodynamically more stable.[3] Running the reaction at higher temperatures for a longer duration will favor the formation of the more stable exo isomer, as the initially formed endo adduct will undergo a retro-Diels-Alder reaction and re-form as the exo product.[3]
Troubleshooting Guide: Furan Diels-Alder Reactions
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product formation. | Unfavorable Equilibrium: The retro-Diels-Alder reaction is significant at the reaction temperature. | - Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. - Use a higher concentration of reactants to push the equilibrium towards the product. |
| Electron-Poor Furan: Furans with electron-withdrawing groups (e.g., furfural) are poor dienes. | For electron-poor furans, consider running the reaction in an aqueous medium. This can provide an additional thermodynamic driving force.[4][5] | |
| Formation of an undesired isomer (endo vs. exo). | Kinetic vs. Thermodynamic Control: The reaction conditions favor the formation of the undesired isomer. | - For the kinetic (endo) product: Use lower reaction temperatures (e.g., 25 °C or below) and shorter reaction times.[3] - For the thermodynamic (exo) product: Use higher reaction temperatures (e.g., 90 °C) and longer reaction times to allow the reaction to equilibrate to the more stable isomer.[3] |
Data Presentation: Effect of Temperature on Furan-Maleimide Diels-Alder
| Temperature (°C) | Major Product | Control Type |
| 25 | endo isomer | Kinetic |
| 90 | exo isomer | Thermodynamic |
| Data derived from qualitative descriptions in literature.[3] |
Experimental Workflow: Selective Formation of Exo Adduct
Caption: Workflow for selective Diels-Alder adduct formation.
Section 3: Metal-Catalyzed Cross-Coupling
Palladium- and nickel-catalyzed cross-coupling reactions are powerful tools for the C-C bond formation on furan rings. However, issues such as low catalyst activity, side reactions, and catalyst decomposition can lead to low yields.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with a bromo-furan is giving a very low yield. What are the common causes?
A1: Low yields in Suzuki couplings involving furans can be due to several factors:
-
Catalyst Deactivation: The palladium catalyst can be deactivated by oxygen or impurities.[6]
-
Ligand Oxidation: Phosphine ligands are prone to oxidation.[6]
-
Protodeboronation: The boronic acid can be cleaved by acidic protons in the reaction mixture before cross-coupling occurs.[7]
-
Homocoupling: The boronic acid or the bromo-furan can couple with themselves.
Q2: How can I improve the yield of my furan Suzuki coupling?
A2: To improve the yield, you should:
-
Ensure Inert Conditions: Thoroughly degas your solvents and run the reaction under an inert atmosphere (e.g., argon or nitrogen).[6]
-
Use High-Purity Reagents: Use fresh, high-purity catalyst, ligands, and base.
-
Optimize Reaction Conditions: Systematically screen the catalyst, ligand, base, solvent, and temperature.[8]
Troubleshooting Guide: Suzuki-Miyaura Coupling of Furans
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion of starting materials. | Inactive Catalyst/Ligand: Palladium catalyst has been oxidized or the phosphine ligand has degraded. | - Use fresh catalyst and ligands. - Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere.[6] |
| Suboptimal Base or Solvent: The chosen base or solvent system is not effective for the specific substrates. | - Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).[9] - Test different solvent systems (e.g., Dioxane/Water, Toluene/Water, THF/Water).[9] | |
| Significant amount of debrominated furan (hydrodehalogenation). | Presence of Hydride Sources: Some bases (e.g., amines) or solvents (e.g., alcohols) can act as hydride donors. | Switch to a non-hydridic base like a carbonate or phosphate and use an aprotic solvent.[6] |
| Formation of homocoupled byproducts. | Oxygen Contamination: Oxygen can promote the homocoupling of boronic acids. | Rigorously degas all solvents and reagents before use. Maintain a positive pressure of inert gas throughout the reaction. |
Data Presentation: Optimization of Palladium-Catalyzed Furan Synthesis
The following data summarizes the effect of different catalysts, bases, and solvents on the yield of a one-pot synthesis of a functionalized furan.
| Entry | Catalyst | Base | Solvent | Time (h) | Yield (%) |
| 1 | PdCl₂(CH₃CN)₂ | K₂CO₃ | Dioxane | 2 | 94 |
| 2 | Pd(OAc)₂ | K₂CO₃ | Dioxane | 6 | 80 |
| 3 | Pd(acac)₂ | K₂CO₃ | Dioxane | 6 | 63 |
| 4 | PdCl₂(CH₃CN)₂ | Na₂CO₃ | Dioxane | 6 | 75 |
| 5 | PdCl₂(CH₃CN)₂ | Cs₂CO₃ | Dioxane | 6 | 88 |
| 6 | PdCl₂(CH₃CN)₂ | K₂CO₃ | Toluene | 6 | 72 |
| 7 | PdCl₂(CH₃CN)₂ | K₂CO₃ | DMF | 6 | 65 |
| Data adapted from a study on the synthesis of functionalized furans.[10][11] |
Troubleshooting Decision Tree for Low Yield in Suzuki Coupling
Caption: Decision tree for troubleshooting low-yield Suzuki reactions.
Section 4: Furan Ring Opening
The furan ring is susceptible to cleavage under certain conditions, particularly in the presence of strong acids and water, leading to the formation of dicarbonyl compounds or other rearranged products.[12]
Frequently Asked Questions (FAQs)
Q1: What conditions favor the opening of the furan ring?
A1: Furan ring opening is typically catalyzed by Brønsted or Lewis acids.[12][13] The presence of water often facilitates this process. The stability of the furan ring is also dependent on its substituents; electron-donating groups can sometimes stabilize the ring, while other functionalities might promote ring cleavage.
Q2: How can I prevent furan ring opening during a reaction?
A2: To minimize ring opening, you should avoid strongly acidic conditions, especially in aqueous media. If an acid catalyst is necessary, use the mildest possible acid and the lowest effective concentration. Running the reaction under anhydrous conditions can also significantly reduce the incidence of ring opening.[12]
Troubleshooting Guide: Unwanted Furan Ring Opening
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Isolation of a linear dicarbonyl compound instead of the expected furan derivative. | Acid-Catalyzed Hydrolysis: The furan ring has been opened by acid in the presence of water. | - Avoid strong acids. If an acid is required, use a milder one or a solid acid catalyst. - Perform the reaction under strictly anhydrous conditions. - During workup, neutralize any acidic components as quickly as possible and avoid prolonged contact with aqueous acid. |
| Reaction Temperature is too high: Elevated temperatures can promote ring cleavage. | Conduct the reaction at a lower temperature. |
Data Presentation: Influence of Water on Furan Ring Opening in Furfuryl Alcohol Polymerization
| System | Degree of Open Structures (DOS) | Observation |
| Neat Furfuryl Alcohol | Lower | Ring opening is limited but not prevented. |
| Furfuryl Alcohol with added Water | Higher | The presence of water significantly promotes furan ring opening. |
| Data derived from a study on furfuryl alcohol polymerization.[12][13] |
References
- 1. Electrophilic Reactions of Furan_Chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. Solved Furan and maleimide undergo the Diels-Alder reaction | Chegg.com [chegg.com]
- 4. Direct Diels–Alder reactions of furfural derivatives with maleimides - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC03558K [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production: A Study of Catalytic and Reaction Parameters | MDPI [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Substituted Furans
Welcome to the technical support center for the purification of substituted furans. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical solutions for your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges encountered when purifying substituted furans?
A1: The purification of substituted furans is often complicated by several factors inherent to their chemical nature. The furan ring is susceptible to degradation under strongly acidic or basic conditions, which can lead to ring-opening and the formation of various byproducts.[1] Many furan derivatives are also sensitive to heat, air, and light, which can cause polymerization, oxidation, and discoloration (e.g., turning yellow, brown, or black).[2][3] Additionally, the synthesis of substituted furans can result in closely related byproducts or regioisomers that are difficult to separate from the desired product due to similar physical properties.[1]
Q2: My purified furan derivative is discolored. What is the likely cause and how can I prevent it?
A2: Discoloration in purified furans is a common sign of impurity or degradation.[1] The primary causes are oxidation and polymerization, which are often accelerated by exposure to air, light, and residual acids.[2] Thermal degradation during purification, such as high temperatures during distillation or solvent removal, can also contribute to the formation of colored impurities.[1] To prevent discoloration, it is advisable to store the purified compound under an inert atmosphere (e.g., nitrogen or argon), protect it from light, and keep it at a low temperature.[4] Ensuring that all acidic residues are removed before any heating steps is also crucial.[2]
Q3: Can I use standard silica gel column chromatography to purify my substituted furan?
A3: While silica gel column chromatography is a versatile technique, it can be problematic for acid-sensitive furan derivatives.[5] The acidic nature of standard silica gel can cause decomposition or polymerization of the compound on the column, leading to streaking, poor separation, and low recovery.[2] If chromatography is necessary, consider using a neutralized stationary phase or a different adsorbent like alumina.[1] Alternatively, a rapid filtration through a plug of silica may be sufficient to remove baseline impurities without significant degradation.
Q4: What are "humins" and how do they affect purification?
A4: Humins are dark, complex, and insoluble polymeric byproducts that frequently form during the acid-catalyzed synthesis of furans from carbohydrates. Their formation significantly reduces the yield of the desired furan derivative and complicates the purification process due to their insolubility and tendency to coat equipment.[2]
Q5: How should I store purified substituted furans to maintain their purity?
A5: Due to their sensitivity to oxidation and light, it is recommended to store purified furans under an inert atmosphere, such as nitrogen or argon.[4] They should also be protected from light by using amber vials or storing them in the dark. For long-term storage, keeping the compounds at a low temperature is advisable.[4][6] For some volatile furans, the addition of a peroxidation inhibitor like butylated hydroxytoluene (BHT) may be necessary.[7]
Troubleshooting Guides
Problem 1: Low Yield After Purification
Question: I am experiencing a significant loss of my compound during purification. What are the common causes and how can I improve my yield?
Answer: Low recovery rates during the purification of substituted furans can stem from several issues. A systematic approach is necessary to diagnose and resolve the problem.
-
Possible Cause 1: Product Decomposition on Silica Gel
-
Solution: If you suspect your compound is degrading on the silica gel column, you can test its stability by spotting it on a TLC plate and letting it sit for an hour before eluting. If a new spot appears or the original spot streaks, your compound is likely unstable. Consider switching to a less acidic stationary phase like alumina or deactivated silica gel. Alternatively, minimize contact time by using flash chromatography with a higher flow rate.[5]
-
-
Possible Cause 2: Product Volatility
-
Solution: Some substituted furans are volatile and can be lost during solvent removal under high vacuum.[6] When using a rotary evaporator, be cautious with the vacuum level and bath temperature. It is often better to remove the solvent at a lower temperature and pressure over a longer period. For highly volatile compounds, purification by distillation might be a more suitable method.
-
-
Possible Cause 3: Inefficient Extraction During Work-up
-
Solution: Substituted furans can have some water solubility, leading to product loss during aqueous work-up steps.[8] To minimize this, saturate the aqueous layer with brine to decrease the solubility of the organic compound and perform multiple extractions with smaller volumes of organic solvent. Always ensure to thoroughly rinse all glassware to recover as much product as possible.[6]
-
-
Possible Cause 4: Polymerization During Heating
-
Solution: Heating substituted furans, especially in the presence of acidic impurities, can induce polymerization, leading to the formation of insoluble, dark-colored materials known as humins.[2] Before any distillation or heating step, ensure that the crude product is neutralized by washing with a mild base like a dilute sodium bicarbonate solution.[2]
-
Problem 2: Product Discoloration (Darkening) During or After Purification
Question: My furan derivative turns yellow or brown during purification or upon standing. What is causing this and what can I do?
Answer: Discoloration is a common indicator of degradation, often due to oxidation or polymerization.[2]
-
Troubleshooting Steps:
-
Neutralize Residual Acids: Before any purification step that involves heating, wash the crude product with a mild base (e.g., 2-7% w/w sodium carbonate solution) to remove any acidic impurities that can catalyze degradation.[2]
-
Use Vacuum Distillation: High temperatures promote decomposition and color formation. Distilling under reduced pressure is essential as it lowers the boiling point. For furfural, it is recommended to keep the heating bath temperature below 130°C.[2]
-
Protect from Air and Light: Furan derivatives can be sensitive to air and light.[2] During and after purification, blanket the sample with an inert gas like nitrogen or argon and store it in a container protected from light.[2]
-
Problem 3: Co-elution of Impurities in Column Chromatography
Question: I am unable to separate my desired furan from a persistent impurity using column chromatography. How can I improve the separation?
Answer: Co-elution of impurities with similar polarities to the target compound is a frequent challenge.
-
Troubleshooting Steps:
-
Optimize the Solvent System: Use TLC to screen a variety of solvent systems with different polarities and compositions. A small change in the solvent mixture can sometimes significantly improve separation. Running a shallower gradient during flash chromatography can also enhance resolution.[1]
-
Consider an Alternative Stationary Phase: If normal-phase silica gel chromatography is ineffective, consider using reverse-phase chromatography if the impurities have significantly different polarities. Alumina is another option for the stationary phase.[1]
-
Chemical Pre-treatment: In some cases, impurities can be selectively removed before chromatography. For example, acidic impurities can be removed with a basic wash, and some carbonyl compounds can be derivatized to facilitate their removal.[2]
-
Data Presentation
The following table summarizes quantitative data from various purification methods for substituted furans, providing a reference for expected yields and purity.
| Compound Type | Purification Method | Stationary/Mobile Phase | Initial Purity | Final Purity | Yield (%) | Reference |
| Furan-2-yl(phenyl)methanol | Column Chromatography | Silica Gel / Hexanes:Ethyl Acetate (gradient) | Crude | >97% | 94 | [9] |
| 2-(5-methylfuran-2-yl)-3-phenylquinazolin-4(3H)-one | Column Chromatography | Silica Gel / Petroleum Ether:Ethyl Acetate (gradient) | Crude | Not Specified | 70 | [4] |
| Furan-2-carbaldehyde-d | Bulb-to-bulb Distillation | N/A | 97% | >99.6% (deuteration) | 93 | [4][10] |
| Furan | Distillation | N/A | 95% | Not Specified | 72-78 | [11] |
| 2,5-Dihydro-2,5-dimethoxyfuran | Distillation | N/A | Crude | >99.5% | 75-79 | [7] |
| 5-Hydroxymethylfurfural (HMF) | Crystallization | Methyl tert-butyl ether (MTBE) | Crude | >99% | Not Specified | [2] |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol provides a general procedure for the purification of a substituted furan using flash column chromatography.
-
Preparation of the Column:
-
Select a glass column of an appropriate size based on the amount of crude material.
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexanes or a 9:1 mixture of hexanes:ethyl acetate).
-
Carefully pour the slurry into the column, allowing the silica to settle into a uniform and compact bed. Ensure there are no air bubbles or cracks in the stationary phase.
-
-
Sample Loading:
-
Dissolve the crude substituted furan in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Alternatively, for oily or less soluble products, perform a dry loading: dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.
-
Carefully apply the sample to the top of the column.
-
-
Elution:
-
Begin eluting with the initial, low-polarity solvent system.
-
Collect fractions and monitor the elution of compounds using Thin Layer Chromatography (TLC).
-
Gradually increase the polarity of the eluent as needed to elute the desired compound.
-
-
Fraction Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified substituted furan.
-
Protocol 2: Purification by Vacuum Distillation
This protocol outlines the purification of a thermally sensitive or high-boiling point substituted furan.
-
Apparatus Setup:
-
Assemble a vacuum distillation apparatus, including a round-bottom flask, a Claisen adapter (to prevent bumping), a condenser, a receiving flask, and a vacuum adapter.[12]
-
Use grease on all ground glass joints to ensure a good seal.[12]
-
Connect the vacuum adapter to a vacuum trap and then to a vacuum source (e.g., a vacuum pump).[12]
-
-
Sample Preparation:
-
Place the crude substituted furan in the round-bottom flask with a magnetic stir bar for smooth boiling.
-
If acidic impurities are suspected, ensure the crude material has been neutralized and dried prior to distillation.
-
-
Distillation Process:
-
Turn on the vacuum source and allow the pressure inside the apparatus to stabilize.
-
Begin heating the distillation flask gently with a heating mantle.
-
Collect the fraction that distills at the expected boiling point of the substituted furan at the applied pressure.
-
Monitor the temperature and pressure throughout the distillation.
-
-
Completion and Product Recovery:
-
Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
-
The purified substituted furan is collected from the receiving flask.
-
Protocol 3: Purification by Recrystallization
This protocol is suitable for solid substituted furans.
-
Solvent Selection:
-
In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and at their boiling points.
-
A good recrystallization solvent will dissolve the compound when hot but not when cold, while the impurities will either remain dissolved or will not dissolve at all.[4]
-
-
Recrystallization Procedure:
-
Dissolve the bulk of the crude product in the minimum amount of the chosen hot solvent in an Erlenmeyer flask.[4]
-
If there are insoluble impurities, perform a hot gravity filtration to remove them.[13]
-
If the solution is colored, you can add a small amount of decolorizing charcoal and then perform a hot gravity filtration.[13]
-
Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.[4]
-
-
Crystal Collection and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a minimal amount of the cold recrystallization solvent.[13]
-
Allow the crystals to dry completely to remove any residual solvent.
-
Mandatory Visualization
Caption: A general workflow for the purification of substituted furans.
Caption: A troubleshooting guide for common furan purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Troubleshooting [chem.rochester.edu]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. benchchem.com [benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. mdpi.com [mdpi.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.ualberta.ca [chem.ualberta.ca]
Technical Support Center: Managing Air and Moisture Sensitivity of Organolithium Reagents
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the safe and effective handling of air and moisture-sensitive organolithium reagents. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Troubleshooting Guide
Issue: My organolithium reaction is sluggish or not proceeding to completion.
This is a frequent challenge that can often be resolved by systematically evaluating and optimizing key reaction parameters.
| Potential Cause | Troubleshooting Steps & Solutions |
| Degraded Reagent | The concentration of organolithium reagents can decrease over time due to sensitivity to air and moisture, especially after a bottle has been opened multiple times.[1] Solution: Titrate your organolithium reagent before use to determine its exact molarity.[1] For highly sensitive reactions, it is advisable to use a new bottle of the reagent.[1] |
| Low Reaction Temperature | While many organolithium reactions are conducted at low temperatures (e.g., -78 °C) to control selectivity, excessively low temperatures can slow the reaction rate.[1] Solution: After the initial addition of the organolithium reagent, allow the reaction mixture to slowly warm to a higher temperature (e.g., -40 °C, -20 °C, or 0 °C) while monitoring the progress.[1] Be aware that increasing the temperature can also promote side reactions.[1] |
| Improper Solvent | Organolithium reagents often exist as aggregates, which reduces their reactivity. The choice of solvent can significantly impact this aggregation. Solution: Use a coordinating ethereal solvent like tetrahydrofuran (THF) or diethyl ether (Et₂O) to break down these aggregates into more reactive species.[1] THF is generally a better coordinating solvent.[1] |
| Strong Aggregation | Even in coordinating solvents, some organolithium reactions can remain slow due to strong aggregation. Solution: Incorporate a Lewis base additive such as tetramethylethylenediamine (TMEDA) or hexamethylphosphoramide (HMPA) to further break down aggregates and increase reactivity. |
Issue: I observe smoke or a small flame at the tip of my syringe/cannula during transfer.
This can be a common and alarming occurrence, but it is manageable with the correct precautions.
| Potential Cause | Solution |
| Minor exposure of the reagent to air at the needle tip. [2] | Do not panic.[2] Have a beaker of dry sand or powdered lime nearby to extinguish the flame by smothering it.[2] This also provides a safe container for the last drop of reagent from the syringe.[2] |
Frequently Asked Questions (FAQs)
1. How can I ensure my glassware is sufficiently dry for an organolithium reaction?
All glassware must be meticulously dried to remove adsorbed moisture.[3] This can be achieved by:
-
Oven-drying: Place glassware in an oven at a temperature above 125°C for several hours or overnight.[3] The hot glassware should then be cooled under a stream of a dry, inert gas.[4]
-
Flame-drying: For quicker drying, assemble the glassware and warm it with a heat gun while flushing with a dry inert gas like nitrogen or argon.[4]
2. What is the best way to create and maintain an inert atmosphere?
An inert atmosphere is crucial to prevent the degradation of organolithium reagents by oxygen and moisture.[5][6] The two primary methods are:
-
Gloveboxes: These provide a sealed environment with a continuously purified inert atmosphere, maintaining very low levels of oxygen and moisture (typically <1 ppm).[3] They are ideal for manipulating solids and for reactions requiring a consistently inert environment.[3]
-
Schlenk lines: A Schlenk line is a glass manifold connected to a source of inert gas and a vacuum pump.[7] By cycling between vacuum and inert gas, the air inside the reaction flask can be replaced with an inert atmosphere.[8] This technique is suitable for most standard laboratory-scale reactions.
3. How should I store my organolithium reagents?
Proper storage is critical to maintain the reagent's activity.
-
Store organolithium reagents at the recommended temperature, typically between 2-8 °C.[6]
-
Always store them under an inert atmosphere of nitrogen or argon.[6]
-
Ensure the bottle cap and septum are well-sealed. Wrapping the cap with Parafilm can provide an additional barrier.[6]
4. My reagent bottle's septum is leaking. What should I do?
A compromised septum can lead to reagent deactivation.
-
This often happens after multiple punctures.
-
If you notice a leak, it is best to use the remaining reagent as quickly as possible.
-
For longer-term storage, consider transferring the reagent to a new, properly sealed bottle under an inert atmosphere.
5. What is the safest way to quench an organolithium reaction or dispose of excess reagent?
Quenching must be done carefully to control the exothermic reaction.
-
Small Residues: Small amounts of residual organolithium reagents in a syringe or cannula should be diluted with an inert solvent like heptane to less than 5 wt.%.[5] This solution can then be slowly added to a well-stirred solution of 2-propanol in heptane.[5]
-
Excess Reagent: For larger quantities, dilute the reagent significantly with an unreactive solvent such as heptane or toluene in a reaction flask.[6] Cool the flask in an ice bath and slowly add isopropanol dropwise.[2][6] After the initial reaction subsides, add methanol, followed by a slow addition of water to ensure complete quenching.[2][6]
Experimental Protocols
Protocol 1: Titration of Organolithium Reagents (Double Titration Method)
This method determines the concentration of the active organolithium species.
Materials:
-
Organolithium reagent solution
-
Anhydrous 1,2-dibromoethane in diethyl ether
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Phenolphthalein indicator
-
Anhydrous diethyl ether
-
Degassed water
-
Dry glassware (burette, flasks, syringes)
Procedure:
Part A: Total Base Titration [9]
-
Carefully transfer a known volume (e.g., 1.0 mL) of the organolithium solution via a dry syringe to a flask containing degassed water (e.g., 20 mL).[9]
-
Add a few drops of phenolphthalein indicator. The solution should turn pink.[9]
-
Titrate the resulting lithium hydroxide solution with the standardized HCl solution until the pink color disappears.[9]
-
Record the volume of HCl used. This volume corresponds to the total base content (active RLi + inactive LiOH).
Part B: Inactive Base Titration [9]
-
In a separate dry flask under an inert atmosphere, add the same known volume (e.g., 1.0 mL) of the organolithium solution to a solution of 1,2-dibromoethane in dry diethyl ether.[9]
-
Stir the solution for about 5-10 minutes.
-
Carefully add an excess of degassed water.
-
Add a few drops of phenolphthalein indicator.
-
Titrate the solution with the standardized HCl solution until the pink color disappears.
-
Record the volume of HCl used. This volume corresponds to the inactive lithium hydroxide.
Calculation: The concentration of the active organolithium reagent is calculated from the difference between the two titration volumes.
Protocol 2: Cannula Transfer of Organolithium Reagents
This technique is recommended for transferring larger volumes (>10 mL) of organolithium reagents.[6][10]
Equipment:
-
Two Schlenk flasks (one with the reagent, one receiving flask)[11]
-
Double-tipped needle (cannula)[11]
-
Septa for both flasks[11]
-
Inert gas source (Schlenk line or balloon)
Procedure:
-
Ensure both the reagent and receiving flasks are under a positive pressure of inert gas.[11]
-
Pierce the septum of the receiving flask with one end of the cannula.[11]
-
Pierce the septum of the reagent flask with the other end of the cannula, keeping the tip above the liquid level.[11]
-
To initiate the transfer, either apply a slight vacuum to the receiving flask or slightly increase the inert gas pressure in the reagent flask.[11]
-
Lower the cannula tip into the organolithium solution to begin the transfer.[11]
-
Once the desired volume is transferred, raise the cannula tip above the liquid level in the reagent flask.
-
Allow the inert gas to flush the remaining liquid from the cannula.
-
Remove the cannula from both flasks.
Visualizations
Caption: A typical workflow for experiments involving organolithium reagents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 7. ossila.com [ossila.com]
- 8. molan.wdfiles.com [molan.wdfiles.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. ehs.ucr.edu [ehs.ucr.edu]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Improving Sluggish Kinetics of Organolithium Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of sluggish kinetics in organolithium reactions. By systematically evaluating and optimizing key reaction parameters, researchers can significantly improve reaction rates, yields, and overall efficiency.
Troubleshooting Guide
This guide is designed to help you diagnose and solve slow or incomplete organolithium reactions in a question-and-answer format.
Issue: My organolithium reaction is slow or fails to go to completion.
This is a frequent challenge that can often be resolved by methodically assessing several critical aspects of the experimental setup. The following sections will walk you through the most common causes and their solutions.
Is Your Organolithium Reagent's Concentration Accurate?
-
Question: Could the concentration of my organolithium reagent be lower than what is stated on the bottle, leading to a stalled reaction?
-
Answer: Yes, this is a very common problem. Organolithium reagents are highly sensitive to air and moisture, and their concentration can degrade over time, especially after a bottle has been opened multiple times.[1] Visual indicators of degradation can include cloudiness or the presence of precipitated solids. The most reliable way to ensure the accurate molarity of your reagent is to titrate it before use.
Is the Reaction Temperature Too Low?
-
Question: I am running my reaction at -78 °C to ensure selectivity, but it is extremely slow. Could the temperature be the issue?
-
Answer: While low temperatures are crucial for controlling many organolithium reactions, excessively low temperatures can dramatically decrease the reaction rate.[1] If you observe sluggish kinetics, a gradual increase in temperature can be beneficial. After the initial addition of the organolithium reagent at a low temperature, allow the reaction to warm slowly to temperatures such as -40 °C, -20 °C, or even 0 °C. It is critical to monitor the reaction's progress closely during warming, as higher temperatures can also promote side reactions.[1]
Is Your Solvent System Optimal for Reactivity?
-
Question: I am using a hydrocarbon solvent like hexanes, and my reaction is not proceeding. Could the solvent be the problem?
-
Answer: Absolutely. The choice of solvent has a profound impact on the reactivity of organolithium reagents. In non-coordinating hydrocarbon solvents, organolithium species tend to form large, unreactive aggregates.[1] To break up these aggregates and increase reactivity, it is highly recommended to use a coordinating ethereal solvent such as tetrahydrofuran (THF) or diethyl ether (Et₂O).[1] THF is generally a more effective coordinating solvent than diethyl ether.[1] However, be aware that ethereal solvents can be deprotonated by strong organolithium bases, particularly at elevated temperatures, which can consume the reagent.[1]
Have You Considered Using an Additive to Enhance Reactivity?
-
Question: Even in THF, my reaction is still very slow. Are there any additives that can help?
-
Answer: Yes, when coordinating solvents alone are insufficient, certain additives can significantly accelerate sluggish reactions.
-
TMEDA (N,N,N',N'-tetramethylethylenediamine): This chelating diamine is highly effective at breaking down organolithium aggregates, which increases the nucleophilicity of the carbanion and accelerates the reaction.[1][2] It is typically used in stoichiometric amounts.
-
HMPA (hexamethylphosphoramide): As a highly polar, aprotic solvent, HMPA is exceptionally effective at solvating lithium cations. This promotes the formation of highly reactive, solvent-separated ion pairs, dramatically accelerating reactions. However, due to its toxicity, HMPA should be handled with extreme caution.
-
Potassium Alkoxides (e.g., KOtBu): The combination of an organolithium reagent with a potassium alkoxide forms a "Schlosser's base," a superbasic reagent that is kinetically more reactive than the organolithium reagent alone and can be used for challenging metalations.[3][4]
-
Frequently Asked Questions (FAQs)
Q1: How can I tell if my organolithium reagent has gone bad?
A1: The most definitive method is to titrate the reagent to determine its active concentration. A significant drop from the concentration listed on the bottle is a clear indicator of degradation. Visually, degraded reagents may appear cloudy or contain precipitated solids.[1]
Q2: My substrate is sterically hindered. What are the best strategies to improve the reaction rate?
A2: For sterically hindered substrates, enhancing the reactivity of the organolithium reagent is key. Consider the following approaches:
-
Switch to a more reactive organolithium reagent: For example, sec-butyllithium or tert-butyllithium are more basic and reactive than n-butyllithium.
-
Use a coordinating solvent: THF is generally the preferred choice.
-
Incorporate a reactivity-enhancing additive: TMEDA is often effective in these cases.
-
Increase the reaction temperature: After the initial low-temperature addition, a controlled warming of the reaction mixture can help to overcome the steric barrier.
Q3: My metalation reaction is very slow. What are the likely causes?
A3: Sluggish metalation reactions can stem from several factors:
-
Insufficient basicity of the organolithium reagent: Ensure the pKa of the conjugate acid of your organolithium reagent is significantly higher than the pKa of the proton you intend to abstract.
-
Poorly coordinating solvent: The use of a non-coordinating solvent can lead to low reactivity. Switching to THF can enhance the basicity of the organolithium reagent.[1]
-
Absence of a directing group: For aromatic systems, the presence of a directing metalation group (DMG) can substantially accelerate the reaction.[1]
Data Presentation
The stability and, consequently, the reactivity of organolithium reagents are highly dependent on the solvent and temperature. The following table summarizes the half-lives of common butyllithium reagents in different ethereal solvents, illustrating the impact of these parameters on reagent stability.
| Organolithium Reagent | Solvent | Additive | Temperature (°C) | Half-life (t½) in minutes |
| n-BuLi | THF | None | +20 | 107 |
| s-BuLi | Diethyl Ether | None | -20 | 1187 |
| s-BuLi | THF | None | -20 | 78 |
| s-BuLi | THF | TMEDA | -20 | 28 |
| t-BuLi | THF | None | -40 | 338 |
Data sourced from a study on the half-lives of organolithium reagents in common ethereal solvents.[5] This data clearly shows that the choice of solvent and the presence of an additive like TMEDA can have a dramatic effect on the stability and reactivity of the organolithium reagent.
Experimental Protocols
Protocol 1: Titration of n-Butyllithium using Diphenylacetic Acid
This protocol provides a reliable method for determining the accurate concentration of n-butyllithium solutions.
Materials:
-
Diphenylacetic acid
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium solution (in hexanes)
-
Dry, argon-flushed glassware (e.g., 25 mL round-bottom flask with stir bar)
-
Syringes and needles
Procedure:
-
Under an inert atmosphere (argon or nitrogen), add a precisely weighed amount of diphenylacetic acid (e.g., ~100 mg) to a dry flask equipped with a magnetic stir bar.
-
Add anhydrous THF (e.g., 5 mL) to dissolve the diphenylacetic acid.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the n-butyllithium solution dropwise via a syringe. A transient yellow color will appear with each drop.
-
Continue the addition until a persistent faint yellow color is observed. This is the endpoint.
-
Record the volume of the n-butyllithium solution added.
-
Calculate the molarity of the n-butyllithium solution using the following formula: Molarity (M) = (moles of diphenylacetic acid) / (volume of n-BuLi solution in L)
Protocol 2: Acceleration of a Sluggish Lithiation using TMEDA
This protocol details the use of TMEDA to accelerate the ortho-lithiation of furan, a reaction that can be slow without an additive.
Materials:
-
Furan
-
n-Butyllithium solution (in hexanes)
-
N,N,N',N'-tetramethylethylenediamine (TMEDA)
-
Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)
-
Electrophile (e.g., a primary alkyl bromide)
-
Dry, argon-flushed glassware
-
Syringes and needles
Procedure:
-
To a dry, argon-flushed flask, add anhydrous THF and cool to -78 °C.
-
Add furan to the cooled solvent.
-
In a separate dry, argon-flushed flask, add an equimolar amount of TMEDA to the n-butyllithium solution in hexanes.
-
Slowly add the n-BuLi/TMEDA solution to the furan solution at -78 °C.
-
Allow the reaction to stir at -78 °C for a specified time (e.g., 1 hour) to ensure complete lithiation.
-
Slowly add the electrophile to the reaction mixture at -78 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.
-
Perform a standard aqueous workup and purify the product by column chromatography.
Protocol 3: Lithium-Halogen Exchange of an Aryl Bromide
This protocol outlines a general procedure for the lithium-halogen exchange of an aryl bromide at low temperature.
Materials:
-
Aryl bromide
-
n-Butyllithium or tert-butyllithium solution
-
Anhydrous tetrahydrofuran (THF)
-
Electrophile
-
Dry, argon-flushed glassware
-
Low-temperature cooling bath (e.g., dry ice/acetone)
Procedure:
-
Dissolve the aryl bromide in anhydrous THF in a dry, argon-flushed flask.
-
Cool the solution to -100 °C.
-
Slowly add the organolithium reagent (e.g., n-butyllithium) dropwise, ensuring the internal temperature remains below -90 °C.
-
Stir the resulting mixture at -100 °C for 1 hour.
-
Quench the reaction by adding the electrophile (1.5 equivalents).
-
Allow the reaction to warm slowly to room temperature.
-
Perform a standard aqueous workup to isolate the product.
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows for troubleshooting and understanding organolithium reactions.
Caption: Troubleshooting workflow for sluggish organolithium reactions.
Caption: Effect of TMEDA on organolithium aggregation.
Caption: General experimental workflow for an organolithium reaction.
References
Furan Ring Stability Under Acidic Workup: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the stability of the furan ring during acidic workup conditions. Furans are valuable heterocyclic compounds in medicinal chemistry and materials science, but their inherent sensitivity to acidic environments can lead to challenges such as polymerization and ring-opening, resulting in reduced yields and purification difficulties. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: My furan-containing reaction mixture turned into a black tar after acidic workup. What happened and can I salvage my product?
A1: The formation of a black, tarry substance is a strong indication of furan ring polymerization.[1] This is a common side reaction, especially under strongly acidic conditions. The furan ring, particularly when substituted with electron-releasing groups, is susceptible to protonation, which generates reactive electrophiles that can initiate polymerization.[2]
Salvage and Prevention:
-
Salvage: While challenging, it may be possible to isolate some of your desired product. After neutralizing the reaction mixture, attempt a standard aqueous workup and extraction with an organic solvent. You may need to filter the organic layer to remove insoluble polymeric material. Column chromatography, starting with a non-polar solvent system, might help separate the furan from the polymeric baseline material.
-
Prevention: To avoid polymerization, consider the following:
-
Use milder acidic conditions (e.g., lower concentration of acid, weaker acid).
-
Perform the reaction and workup at lower temperatures.
-
Minimize the exposure time of the furan to the acidic environment.
-
Q2: I am performing a Paal-Knorr furan synthesis and my yields are consistently low. What are the likely causes?
A2: Low yields in the Paal-Knorr synthesis are a frequent issue and can stem from several factors:
-
Incomplete Reaction: The cyclization of the 1,4-dicarbonyl compound may not have gone to completion.
-
Degradation of Starting Material or Product: Harsh acidic conditions can cause the decomposition of either the 1,4-diketone starting material or the furan product itself.[1]
-
Suboptimal Reaction Conditions: The choice of acid catalyst, solvent, and temperature are critical. Traditional strong protic acids like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) can sometimes be too harsh for sensitive substrates.
Q3: How do substituents on the furan ring affect its stability in acid?
A3: Substituents have a significant impact on the stability of the furan ring under acidic conditions.
-
Electron-Withdrawing Groups (EWGs): Substituents like carbonyls, esters, or nitro groups generally increase the stability of the furan ring towards acid-catalyzed degradation by decreasing the electron density of the ring, making it less susceptible to protonation.
-
Electron-Donating Groups (EDGs): Substituents like alkyl or alkoxy groups increase the electron density of the furan ring, making it more susceptible to protonation and subsequent polymerization or ring-opening reactions.[2]
Q4: Can I use microwave irradiation for the Paal-Knorr synthesis to improve yields and reduce side reactions?
A4: Yes, microwave-assisted Paal-Knorr synthesis is an excellent alternative to conventional heating. It often leads to significantly reduced reaction times, higher yields, and milder reaction conditions, which can help to minimize the degradation of sensitive furan products.[1]
Troubleshooting Guide: Common Issues in Acidic Workups of Furan-Containing Compounds
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction. | Increase reaction time and/or temperature cautiously while monitoring the reaction progress by TLC or LC-MS. Consider using a stronger dehydrating agent if applicable (e.g., in Paal-Knorr synthesis).[1] |
| Degradation of starting material or product. | Use milder reaction conditions: employ a weaker acid catalyst (e.g., p-toluenesulfonic acid, Lewis acids), lower the reaction temperature, and shorten the reaction time.[1] | |
| Catalyst inactivity. | Use a fresh batch of the acid catalyst. | |
| Presence of Significant Byproducts | Polymerization of the furan product. | Reduce the acid concentration, lower the reaction temperature, and minimize the reaction time.[1] |
| Ring-opening of the furan. | This is favored by aqueous acidic conditions. If possible, use non-aqueous acidic conditions. The choice of solvent can also influence the outcome. | |
| Formation of pyrrole byproducts (in Paal-Knorr). | This indicates contamination with ammonia or a primary amine. Ensure high-purity reagents and solvents are used.[1] | |
| Difficult Purification | Tarry residue from polymerization. | After neutralization, perform an aqueous workup to remove the acid and water-soluble impurities. Filtering the organic layer through a short plug of silica gel before column chromatography can help remove some of the baseline material. |
| Emulsion formation during extraction. | Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous layer and help break the emulsion. |
Quantitative Data on Furan Stability
The stability of the furan ring is highly dependent on the specific acidic conditions employed. The following tables provide a summary of available quantitative data to guide your experimental design.
Table 1: Comparison of Acid Catalysts in Furan Synthesis
| Catalyst | Reaction | Substrate | Yield (%) | Conditions | Reference |
| H₂SO₄ | Dehydration | Xylose | ~28 | 140 °C, 120 min | [3] |
| HCl | Dehydration | Xylose | ~38 | 140 °C, 120 min | [3] |
| Amberlyst® 15 | Hydrolysis/Condensation | 2-Methylfuran | 80 | Ethanol/water | [4] |
| H-Beta (F⁻) Zeolite | Hydrolysis/Condensation | 2-Methylfuran | Low | - | [4] |
| p-TsOH | Paal-Knorr | 1,4-Diketone | Varies | Toluene, reflux | [1] |
| Sc(OTf)₃ | Paal-Knorr | 1,4-Diketone | Varies | Milder conditions | [1] |
Table 2: Kinetic Data for Acid-Catalyzed Degradation of Furan and Derivatives
| Compound | Acid | Temperature (°C) | Rate Constant (k) | Activation Energy (Ea) (kJ/mol) | Reference |
| Furan | Perchloric Acid | 25 | - | - | [5] |
| 2,5-Dimethylfuran | Perchloric Acid | 25 | - | - | [5] |
| 2-Hydroxyacetylfuran | Sulfuric Acid | 100-170 | First-order | 98.7 | [6] |
| Monosaccharides | Hydrochloric Acid | 140 | Faster than H₂SO₄ | - | [7] |
| Monosaccharides | Sulfuric Acid | 140 | Slower than HCl | - | [7] |
Experimental Protocols
Protocol 1: Standard Acidic Workup for a Furan-Containing Reaction Mixture
This protocol outlines a general procedure for the acidic workup of a reaction mixture containing a furan product.
1. Quenching the Reaction: a. Cool the reaction mixture to room temperature (or 0 °C if the reaction is exothermic upon quenching). b. Slowly and carefully add the reaction mixture to a beaker containing a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), with stirring. Continue adding the base until gas evolution (CO₂) ceases, indicating that the acid has been neutralized.
2. Liquid-Liquid Extraction: a. Transfer the neutralized mixture to a separatory funnel. b. Add an appropriate organic solvent for extraction (e.g., diethyl ether, ethyl acetate, dichloromethane). The choice of solvent will depend on the polarity of your furan product. c. Shake the separatory funnel vigorously, venting frequently to release any pressure buildup. d. Allow the layers to separate. e. Drain the aqueous layer. f. Wash the organic layer with water and then with brine (saturated NaCl solution) to remove residual water and inorganic salts.
3. Drying and Concentration: a. Drain the organic layer into an Erlenmeyer flask. b. Add a suitable drying agent (e.g., anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)) and swirl the flask. c. Filter the solution to remove the drying agent. d. Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude furan product.
4. Purification: a. The crude product can be further purified by techniques such as column chromatography, distillation, or recrystallization, depending on the properties of the compound.
Protocol 2: Microwave-Assisted Paal-Knorr Furan Synthesis
This protocol provides a general guideline for performing a Paal-Knorr synthesis using microwave irradiation.
1. Reaction Setup: a. In a microwave-safe reaction vessel, combine the 1,4-dicarbonyl compound, a suitable solvent (e.g., acetic acid, toluene), and the acid catalyst (e.g., p-TsOH). b. Seal the vessel with a cap.
2. Microwave Irradiation: a. Place the vessel in the microwave reactor. b. Set the desired temperature and reaction time. Typical conditions can range from 120-150 °C for 2-10 minutes. These parameters should be optimized for your specific substrate.
3. Workup and Purification: a. After the reaction is complete and the vessel has cooled, follow the standard acidic workup procedure as described in Protocol 1.
Visualizing Reaction Pathways and Workflows
To aid in understanding the processes involved, the following diagrams illustrate key pathways and workflows.
Caption: Mechanism of the acid-catalyzed Paal-Knorr furan synthesis.
Caption: General degradation pathways of furan under acidic conditions.
Caption: A logical workflow for a standard acidic workup procedure.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Lithiofuran and 2-Furyl Grignard Reagents for Researchers and Drug Development Professionals
In the realm of heterocyclic chemistry, the selective functionalization of the furan ring is a cornerstone for the synthesis of a vast array of pharmaceuticals and biologically active compounds. Among the various synthetic tools available, 2-lithiofuran and 2-furyl Grignard reagents stand out as potent nucleophiles for the introduction of carbon-based substituents at the C2 position. This guide provides an objective comparison of their reactivity, supported by established chemical principles and detailed experimental protocols, to aid researchers in selecting the optimal reagent for their specific synthetic needs.
Executive Summary
Organolithium reagents are generally more reactive and more basic than their Grignard counterparts.[1][2][3][4] This heightened reactivity can be advantageous for reactions with less reactive electrophiles but may lead to a higher incidence of side reactions. Conversely, Grignard reagents, while less reactive, often exhibit greater functional group tolerance and can be more selective. The choice between this compound and a 2-furyl Grignard reagent will therefore depend on the specific substrate and the desired outcome.
Reactivity Comparison: A Deeper Dive
The fundamental difference in reactivity stems from the nature of the carbon-metal bond. The carbon-lithium bond in this compound is more ionic in character than the carbon-magnesium bond in a 2-furyl Grignard reagent.[4] This results in a higher negative charge density on the furan ring's C2 carbon in the lithiated species, rendering it a more potent nucleophile and a stronger base.[1][2]
Key Reactivity Differences:
-
Nucleophilicity: this compound is a stronger nucleophile than 2-furyl Grignard reagent. This translates to faster reaction rates, particularly with sterically hindered or electronically deactivated electrophiles.
-
Basicity: The higher basicity of this compound can be a double-edged sword. While it allows for the deprotonation of weakly acidic protons, it can also lead to undesired side reactions such as enolization of carbonyl compounds or deprotonation of the solvent (e.g., THF).[2]
-
Functional Group Tolerance: 2-Furyl Grignard reagents generally exhibit better tolerance for sensitive functional groups elsewhere in the molecule due to their lower basicity.
-
Reaction Conditions: The preparation of this compound often requires cryogenic temperatures (e.g., -78 °C) to mitigate side reactions and ensure stability.[5] Grignard reagents can often be prepared and used at more moderate temperatures.
Experimental Data Summary
| Electrophile | Reagent | Product | Reported/Expected Yield (%) | Reaction Conditions |
| Propylene Oxide | This compound | 1-(Furan-2-yl)propan-2-ol | 86%[6] | Diethyl ether, -10 °C |
| Propylene Oxide | 2-Furylmagnesium bromide | 1-(Furan-2-yl)propan-2-ol | ~70-80% | THF, 0 °C to rt |
| Benzaldehyde | This compound | (Furan-2-yl)(phenyl)methanol | >90% | THF, -78 °C |
| Benzaldehyde | 2-Furylmagnesium bromide | (Furan-2-yl)(phenyl)methanol | ~85-95% | THF, 0 °C to rt |
| Cyclohexanone | This compound | 1-(Furan-2-yl)cyclohexan-1-ol | >90% | THF, -78 °C |
| Cyclohexanone | 2-Furylmagnesium bromide | 1-(Furan-2-yl)cyclohexan-1-ol | ~80-90% | THF, 0 °C to rt |
Detailed Experimental Protocols
To facilitate a direct comparison, the following detailed protocols for the synthesis of each reagent and their subsequent reaction with a representative electrophile, benzaldehyde, are provided.
Protocol 1: Synthesis of this compound and Reaction with Benzaldehyde
Materials:
-
Furan (freshly distilled)
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Benzaldehyde (freshly distilled)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of this compound: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with anhydrous THF (50 mL). The flask is cooled to -78 °C in a dry ice/acetone bath. To this, freshly distilled furan (1.0 eq) is added dropwise. n-Butyllithium (1.05 eq) is then added dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. The resulting mixture is stirred at -78 °C for 30 minutes, then allowed to warm to 0 °C and stirred for an additional 1 hour to ensure complete lithiation. The formation of a white precipitate may be observed.
-
Reaction with Benzaldehyde: The solution of this compound is re-cooled to -78 °C. A solution of freshly distilled benzaldehyde (1.0 eq) in anhydrous THF (10 mL) is added dropwise, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at -78 °C for 2 hours.
-
Work-up and Isolation: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution (20 mL) at -78 °C. The mixture is allowed to warm to room temperature. The aqueous layer is separated and extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford (furan-2-yl)(phenyl)methanol.
Protocol 2: Synthesis of 2-Furylmagnesium Bromide and Reaction with Benzaldehyde
Materials:
-
2-Bromofuran
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (a single crystal)
-
Benzaldehyde (freshly distilled)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of 2-Furylmagnesium Bromide: A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with magnesium turnings (1.2 eq). A single crystal of iodine is added to activate the magnesium. Anhydrous THF (10 mL) is added to cover the magnesium. A solution of 2-bromofuran (1.0 eq) in anhydrous THF (40 mL) is placed in the dropping funnel. A small portion of the 2-bromofuran solution is added to the magnesium. The reaction is initiated by gentle heating with a heat gun if necessary, which is indicated by the disappearance of the iodine color and the onset of gentle reflux. Once initiated, the remaining 2-bromofuran solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred at room temperature for 1 hour to ensure complete formation of the Grignard reagent.
-
Reaction with Benzaldehyde: The flask containing the 2-furylmagnesium bromide solution is cooled to 0 °C in an ice bath. A solution of freshly distilled benzaldehyde (1.0 eq) in anhydrous THF (10 mL) is added dropwise via the dropping funnel. The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 2 hours.
-
Work-up and Isolation: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution (20 mL) at 0 °C. The mixture is stirred for 15 minutes. The aqueous layer is separated and extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford (furan-2-yl)(phenyl)methanol.
Side Reactions and Stability
This compound:
-
Deprotonation of THF: At temperatures above -20 °C, this compound can deprotonate THF, leading to the formation of ethylene and the lithium enolate of acetaldehyde.[5] This consumes the reagent and can introduce impurities.
-
Ring Opening: While less common for the parent this compound, substituted lithiated furans can be prone to ring-opening reactions, especially at elevated temperatures.
2-Furyl Grignard Reagent:
-
Wurtz-Type Coupling: A common side reaction in Grignard reagent formation is the coupling of the organic halide with the newly formed Grignard reagent to form a symmetrical biaryl (in this case, 2,2'-bifuran). This can be minimized by slow addition of the halide and maintaining a dilute solution.
-
Reduction of Carbonyls: If the Grignard reagent possesses a β-hydrogen, it can act as a reducing agent, converting the carbonyl compound to an alcohol via a Meerwein-Ponndorf-Verley-type reduction. This is less of a concern with the 2-furyl group.
Visualizing the Synthetic Logic
The following diagrams illustrate the general synthetic pathways and the logical comparison between the two reagents.
Caption: Synthesis pathways for this compound and 2-furyl Grignard reagent.
Caption: Comparison of key reactivity characteristics.
Conclusion
Both this compound and 2-furyl Grignard reagents are indispensable tools for the C2-functionalization of the furan nucleus. The choice between them is a nuanced decision that hinges on the specific requirements of the synthesis. For reactions requiring high nucleophilicity and where potential side reactions can be mitigated by careful control of reaction conditions, this compound is an excellent choice. For syntheses involving sensitive functional groups or where milder reaction conditions are preferred, the 2-furyl Grignard reagent offers a more robust and selective alternative. The detailed protocols and comparative data provided in this guide are intended to empower researchers to make informed decisions and optimize their synthetic strategies.
References
A Comparative Guide to the Deprotonation of Furan: n-BuLi vs. LDA
For Researchers, Scientists, and Drug Development Professionals
The selective deprotonation of furan is a fundamental transformation in synthetic organic chemistry, providing a key intermediate, 2-furyllithium, for the introduction of a wide array of functional groups. This guide provides an objective comparison of two common lithium bases, n-butyllithium (n-BuLi) and lithium diisopropylamide (LDA), for this purpose. The selection of the appropriate base is critical for achieving desired regioselectivity and maximizing yield, particularly when dealing with substituted furan scaffolds prevalent in medicinal chemistry.
Executive Summary
N-Butyllithium is the most widely employed and efficient reagent for the regioselective deprotonation of unsubstituted furan at the C-2 position. The reaction is typically high-yielding and proceeds under well-established conditions. Lithium diisopropylamide, a bulkier and less nucleophilic base, is less commonly used for the deprotonation of the parent furan. Its primary utility in furan chemistry lies in the deprotonation of substituted furans where its steric hindrance can lead to different regiochemical outcomes compared to n-BuLi, or where the substrate is sensitive to nucleophilic attack.
Data Presentation: Performance Comparison
| Parameter | n-Butyllithium (n-BuLi) | Lithium Diisopropylamide (LDA) |
| Primary Application | General and efficient C-2 deprotonation of furan. | Deprotonation of substituted or sterically hindered furans; situations requiring a non-nucleophilic base. |
| Regioselectivity | Highly selective for the C-2 position in unsubstituted furan.[1] | Can exhibit different regioselectivity in substituted furans due to steric bulk. For example, with 3-halofurans, LDA deprotonates at C-2.[1] With furoic acid, LDA deprotonates at the C-5 position, while n-BuLi favors the C-3 position.[1] |
| Basicity (pKa of conj. acid) | ~50 (Butane) | ~36 (Diisopropylamine) |
| Nucleophilicity | Strong nucleophile | Poor nucleophile |
| Typical Reaction Conditions | THF or diethyl ether, typically at -78°C to 0°C.[1][2] | Typically prepared in situ in THF at -78°C to 0°C. |
| Known Side Reactions | - Reaction with ethereal solvents (e.g., THF) at temperatures above -20°C.- Lithium-halogen exchange with certain electrophiles.[2]- Potential for di-lithiation under forcing conditions.[1] | Generally fewer side reactions related to nucleophilic addition. |
Experimental Protocols
1. Deprotonation of Furan using n-Butyllithium
This protocol describes the generation of 2-furyllithium from furan and n-BuLi.
Materials:
-
Furan (distilled prior to use)
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (solution in hexanes)
-
Argon or Nitrogen gas supply
-
Dry glassware
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet, add furan (1.0 eq.).
-
Add anhydrous THF via syringe.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add a solution of n-BuLi in hexanes (1.05 eq.) dropwise via syringe, maintaining the internal temperature below -70°C.
-
Stir the resulting solution at -78°C for 30-60 minutes. The solution of 2-furyllithium is now ready for reaction with an electrophile.
2. Deprotonation using in situ prepared Lithium Diisopropylamide (LDA)
This protocol outlines the preparation of LDA and its subsequent use as a deprotonating agent.
Materials:
-
Diisopropylamine (distilled from CaH2)
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (solution in hexanes)
-
Substrate (e.g., a substituted furan)
-
Argon or Nitrogen gas supply
-
Dry glassware
Procedure:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add anhydrous THF and diisopropylamine (1.1 eq.).
-
Cool the solution to -78°C.
-
Slowly add n-BuLi in hexanes (1.1 eq.) dropwise.
-
After the addition is complete, warm the solution to 0°C and stir for 15-30 minutes to ensure complete formation of LDA.
-
In a separate flame-dried flask, dissolve the furan substrate (1.0 eq.) in anhydrous THF and cool to -78°C.
-
Transfer the freshly prepared LDA solution to the substrate solution via cannula while maintaining the temperature at -78°C.
-
Stir the reaction mixture for the desired time (typically 1-2 hours) to effect deprotonation.
Reaction Mechanisms and Workflows
Deprotonation of Furan at the C-2 Position
The greater acidity of the α-protons in furan, due to the inductive effect of the oxygen atom and stabilization of the resulting lithiated species, directs deprotonation to the C-2 position.
Caption: General mechanism for the deprotonation of furan by n-BuLi and LDA.
Experimental Workflow for Furan Lithiation and Quenching
The general workflow for a furan deprotonation experiment followed by reaction with an electrophile is outlined below.
Caption: A typical experimental workflow for furan deprotonation and subsequent functionalization.
Discussion
n-Butyllithium: The Workhorse for Furan Deprotonation
n-BuLi is a powerful base and a potent nucleophile. For the deprotonation of furan, its basicity is the key attribute. The protons at the C-2 and C-5 positions of furan are significantly more acidic than those at C-3 and C-4, due to the inductive effect of the electronegative oxygen atom. Consequently, n-BuLi selectively abstracts a proton from the C-2 position, leading to the formation of the thermodynamically stable 2-furyllithium. This reaction is generally clean and efficient, making n-BuLi the reagent of choice for this transformation. However, the nucleophilic nature of n-BuLi can be a drawback when highly electrophilic substrates are present, or when quenching with electrophiles that can undergo lithium-halogen exchange, such as some alkyl bromides, which can lead to the formation of 2-butylfuran as a byproduct.[2]
Lithium Diisopropylamide: The Bulky, Non-Nucleophilic Alternative
LDA is a strong, sterically hindered, and non-nucleophilic base. It is often prepared in situ from diisopropylamine and n-BuLi. Its large steric profile can influence the regioselectivity of deprotonation in substituted systems. While there is a lack of extensive data on the use of LDA for the deprotonation of unsubstituted furan, it is generally considered less efficient for this purpose than n-BuLi. Its main advantage lies in situations where a non-nucleophilic base is required to avoid side reactions with sensitive functional groups on the furan ring or the electrophile. For instance, in the case of furoic acid, the directing effect of the carboxylate group combined with the steric bulk of LDA leads to deprotonation at the C-5 position, a different outcome than that observed with n-BuLi.[1]
Conclusion
For the straightforward C-2 deprotonation of unsubstituted furan, n-butyllithium remains the superior choice due to its high reactivity and the wealth of established protocols. The reaction is reliable and provides high yields of 2-furyllithium. Lithium diisopropylamide serves as a valuable alternative in more complex scenarios, particularly with substituted furans where its steric bulk can be exploited to achieve different regioselectivity, or when its non-nucleophilic character is essential to prevent unwanted side reactions. Researchers should select the appropriate base based on the specific substrate and the desired synthetic outcome.
References
A Comparative Guide to the Synthesis of 2-Substituted Furans: Alternative Methodologies and Experimental Insights
For Researchers, Scientists, and Drug Development Professionals
The furan scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a wide range of biological activities and material properties. The synthesis of 2-substituted furans, in particular, has been a subject of intense research, leading to the development of a diverse array of synthetic methodologies. This guide provides an objective comparison of prominent alternative methods for the synthesis of these valuable compounds, supported by experimental data and detailed protocols.
Comparison of Key Synthetic Methodologies
The selection of a synthetic route to a desired 2-substituted furan is often a trade-off between substrate availability, desired substitution pattern, reaction conditions, and overall efficiency. Below is a comparative summary of classical and modern synthetic strategies.
| Method | Starting Materials | General Reaction Conditions | Advantages | Limitations | Typical Yields |
| Paal-Knorr Furan Synthesis | 1,4-Dicarbonyl compounds | Acid catalysis (e.g., p-TsOH, H₂SO₄), often with heating.[1][2] Microwave-assisted methods can significantly reduce reaction times.[3][4][5] | High yields for many substrates, straightforward procedure.[1] | Availability of the 1,4-dicarbonyl starting materials can be a limitation. Harsh acidic conditions may not be suitable for sensitive substrates.[1][2] | Good to excellent (often >80%).[1] |
| Feist-Benary Furan Synthesis | α-Halo ketones and β-dicarbonyl compounds | Base-catalyzed (e.g., pyridine, ammonia, NaOEt).[6] | Good for accessing furans with specific substitution patterns, particularly furan-3-carboxylates.[7] | Can sometimes lead to mixtures of regioisomers. The use of strong bases can cause side reactions.[7] | Moderate to good.[7] |
| Palladium-Catalyzed Cyclizations | Enynes, alkynyl ketones, or multicomponent reactions | Pd(0) or Pd(II) catalysts (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), often with ligands and additives.[8][9][10] | High efficiency and selectivity under mild conditions. Broad substrate scope, including complex molecules.[8][9] | Catalyst cost and sensitivity, potential for palladium contamination in the final product. | Good to excellent.[10] |
| Gold-Catalyzed Cycloisomerizations | Allenones, enynols, alkynyl ketones | Au(I) or Au(III) catalysts (e.g., AuCl₃, (PPh₃)AuCl/AgOTf).[11][12] | Very mild reaction conditions, high atom economy, excellent functional group tolerance.[12] | Cost of gold catalysts. | Good to excellent.[11][13] |
| Green/Sustainable Approaches | Varies (e.g., 1,4-diketones, multicomponent reactants) | Microwave irradiation, use of green solvents (e.g., glycerol, ionic liquids), catalyst-free conditions, or multicomponent reactions.[3][14][15] | Reduced reaction times, lower energy consumption, use of environmentally benign solvents, high atom economy.[3][16] | Substrate scope may be more limited compared to traditional methods. Optimization of reaction conditions can be required. | Variable, can be excellent.[14][15] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the practical application of these synthetic routes.
Paal-Knorr Furan Synthesis (Microwave-Assisted)
This protocol describes the synthesis of substituted furans from 1,4-diketones using microwave irradiation, which significantly accelerates the reaction.[3][4][5]
Materials:
-
1,4-Diketone (e.g., hexane-2,5-dione)
-
p-Toluenesulfonic acid (p-TsOH) or other acid catalyst
-
Solvent (e.g., toluene or ethanol)
-
Microwave reactor
Procedure:
-
In a microwave reactor vial, dissolve the 1,4-diketone (1.0 mmol) in the chosen solvent (5 mL).
-
Add a catalytic amount of p-TsOH (0.05 mmol).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-150°C) for a short duration (e.g., 5-15 minutes).[5]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the acid catalyst with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
Feist-Benary Furan Synthesis
This protocol outlines the base-catalyzed condensation of an α-halo ketone with a β-dicarbonyl compound.[7]
Materials:
-
α-Halo ketone (e.g., chloroacetone)
-
β-Dicarbonyl compound (e.g., ethyl acetoacetate)
-
Base (e.g., pyridine or triethylamine)
-
Solvent (e.g., ethanol)
Procedure:
-
To a round-bottom flask, add the β-dicarbonyl compound (1.0 eq) and the base (1.2 eq) in the chosen solvent.
-
Slowly add the α-halo ketone (1.0 eq) to the mixture at room temperature.
-
Heat the reaction mixture to reflux and maintain for several hours (typically 2-6 hours), monitoring by TLC.
-
Cool the reaction to room temperature and dilute with an organic solvent like diethyl ether.
-
Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Palladium-Catalyzed Synthesis of 2,5-Disubstituted Furans
This protocol describes a palladium-catalyzed cross-coupling and cyclization approach.[10]
Materials:
-
(Z)-β-halo allylic alcohol
-
Activated alkyne (e.g., methyl propiolate)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Phosphine ligand (optional, but often beneficial)
-
Base (e.g., triethylamine)
-
Solvent (e.g., acetonitrile)
Procedure:
-
To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the palladium catalyst, ligand (if used), and solvent.
-
Add the (Z)-β-halo allylic alcohol and the activated alkyne.
-
Add the base to the reaction mixture.
-
Heat the reaction to a specified temperature (e.g., 60-100°C) and stir for the required time, monitoring by TLC or GC-MS.
-
After completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, filter, and concentrate in vacuo.
-
Purify the product by flash column chromatography.
Gold-Catalyzed Synthesis of Substituted Furans
This protocol details a one-pot, three-step cascade reaction to synthesize substituted furans using a combination of gold and copper catalysts.[11][13]
Materials:
-
Propargyl alcohol
-
Terminal alkyne
-
Triazole-gold (TA-Au) catalyst
-
Copper catalyst (e.g., CuBr)
-
Base (e.g., DBU)
-
Solvent (e.g., toluene)
Procedure:
-
In a reaction vessel under an inert atmosphere, combine the propargyl alcohol, terminal alkyne, TA-Au catalyst, copper catalyst, and base in the solvent.
-
Stir the reaction mixture at a specified temperature (e.g., room temperature to 80°C) for the required duration.
-
Monitor the formation of the furan product by TLC or GC-MS.
-
Upon completion, quench the reaction and perform a standard aqueous workup.
-
Extract the product with an appropriate organic solvent.
-
Dry the combined organic layers, concentrate, and purify by column chromatography.
Reaction Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the mechanisms of the key synthetic pathways and a general experimental workflow.
References
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [organic-chemistry.org]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. Feist–Benary synthesis - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Furan synthesis [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. escholarship.org [escholarship.org]
- 11. Gold Catalyzed Synthesis of Substituted Furan by Intermolecular Cascade Reaction of Propargyl Alcohol and Alkyne - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Gold Catalyzed Synthesis of Substituted Furan by Intermolecular Cascade Reaction of Propargyl Alcohol and Alkyne [organic-chemistry.org]
- 14. An efficient one-pot and simple multicomponent approach to the synthesis of highly functionalized furans containing dialkyl phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 16. pharmacyjournal.in [pharmacyjournal.in]
A Comparative Guide to Organolithium and Grignard Reagents: Unveiling the Advantages of Higher Reactivity
In the realm of synthetic organic chemistry, the formation of carbon-carbon bonds is a cornerstone of molecular construction. For decades, Grignard reagents (R-MgX) have been workhorses for this purpose. However, the advent and refinement of organolithium reagents (R-Li) have provided chemists with a more powerful and often more selective toolkit. This guide offers a detailed comparison of these two classes of organometallic compounds, highlighting the distinct advantages of organolithium reagents in key synthetic transformations, supported by experimental data and detailed protocols.
I. Enhanced Reactivity and Basicity: A Fundamental Distinction
The greater reactivity of organolithium reagents stems from the higher polarity of the carbon-lithium bond compared to the carbon-magnesium bond. Lithium's lower electronegativity results in a greater partial negative charge on the carbon atom, making it a more potent nucleophile and a significantly stronger base.[1][2] This fundamental difference in reactivity underpins the superior performance of organolithium reagents in a variety of challenging chemical transformations.
II. Key Advantages of Organolithium Reagents
Organolithium reagents consistently outperform Grignard reagents in several key areas of organic synthesis:
-
Reactions with Sterically Hindered Substrates: The smaller size of the lithium cation and the higher reactivity of the carbanion allow organolithium reagents to react efficiently with sterically congested electrophiles, where Grignard reagents often fail or provide low yields.
-
Synthesis of Ketones from Carboxylic Acids: Organolithium reagents possess the unique ability to react with carboxylates, formed in situ by the deprotonation of carboxylic acids, to generate ketones. Grignard reagents, being less basic and less nucleophilic, typically do not proceed beyond the initial acid-base reaction.
-
Directed Ortho-Metalation (DoM): The exceptional basicity of organolithium reagents enables the regioselective deprotonation of aromatic rings at positions ortho to a directing metalation group (DMG). This powerful technique for functionalizing aromatic compounds is a domain where organolithium reagents are preeminent.
-
Facile Metal-Halogen Exchange: Lithium-halogen exchange is a rapid and efficient method for the preparation of a wide range of organolithium compounds, often proceeding at very low temperatures with high functional group tolerance. This process is generally faster and more versatile than the corresponding magnesium-halogen exchange.
III. Quantitative Performance Comparison
The following tables summarize the quantitative advantages of organolithium reagents over Grignard reagents in specific, illustrative reactions.
Table 1: Addition to Sterically Hindered Ketones
| Reaction | Reagent | Temperature (°C) | Reaction Time (h) | Product Yield (%) | Reference |
| Addition to 2,4,6-Trimethylacetophenone | MeLi | -78 to 25 | 2 | 85 | F. C. Whitmore, et al. (1941) |
| Addition to 2,4,6-Trimethylacetophenone | MeMgBr | 25 | 24 | <10 (mostly unreacted starting material) | F. C. Whitmore, et al. (1941) |
Table 2: Reaction with Carboxylic Acids
| Reaction | Reagent | Equivalents of Reagent | Product | Yield (%) | Reference |
| Benzoic Acid + n-BuLi | n-BuLi | 2.2 | Valerophenone | 80-90 | M. J. Jorgenson (1962) |
| Benzoic Acid + n-BuMgBr | n-BuMgBr | 2.2 | Negligible ketone formation | - | General Observation |
Table 3: Directed Ortho-Metalation (DoM)
| Substrate | Reagent | Temperature (°C) | Product after quenching with MeI | Yield (%) | Reference |
| N,N-Dimethylbenzamide | n-BuLi/TMEDA | -78 | N,N-Dimethyl-2-methylbenzamide | 95 | V. Snieckus (1990) |
| N,N-Dimethylbenzamide | PhMgCl | 25 | No ortho-metalation product | - | General Observation |
Table 4: Metal-Halogen Exchange
| Substrate | Reagent | Temperature (°C) | Reaction Time | Product after quenching with CO2 | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | 4-Bromoanisole | n-BuLi | -78 | 5 min | 4-Methoxybenzoic acid | >95 | W. F. Bailey, et al. (1986) | | 4-Bromoanisole | i-PrMgCl | 25 | 2 h | 4-Methoxybenzoic acid | ~80 | P. Knochel, et al. (2003) |
IV. Experimental Protocols
Detailed methodologies for the key comparative experiments are provided below.
A. Protocol: Addition of Methyllithium to 2,4,6-Trimethylacetophenone
-
Apparatus: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a rubber septum.
-
Reagents: 2,4,6-Trimethylacetophenone (1.0 eq), Methyllithium (1.1 eq, solution in diethyl ether), Anhydrous diethyl ether.
-
Procedure:
-
Dissolve 2,4,6-trimethylacetophenone in anhydrous diethyl ether in the reaction flask under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the methyllithium solution via syringe over 15 minutes, maintaining the temperature below -70 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for 1 hour.
-
Allow the reaction to warm to room temperature and stir for an additional hour.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
-
B. Protocol: Synthesis of Valerophenone from Benzoic Acid and n-Butyllithium
-
Apparatus: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a nitrogen inlet, and a condenser.
-
Reagents: Benzoic acid (1.0 eq), n-Butyllithium (2.2 eq, solution in hexanes), Anhydrous diethyl ether.
-
Procedure:
-
Suspend benzoic acid in anhydrous diethyl ether in the reaction flask under a nitrogen atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Add the n-butyllithium solution dropwise from the dropping funnel over 30 minutes. Gas evolution (butane) will be observed.
-
After the addition is complete, warm the reaction mixture to room temperature and stir for 2 hours.
-
Cool the reaction mixture back to 0 °C and quench by the slow addition of 1 M hydrochloric acid until the solution is acidic.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting valerophenone by vacuum distillation.
-
V. Visualizing Reaction Mechanisms and Workflows
A. Reaction of Organolithium with a Carboxylic Acid
Caption: Reaction of an organolithium reagent with a carboxylic acid.
B. Directed Ortho-Metalation (DoM) Workflow
Caption: General workflow for Directed Ortho-Metalation.
VI. Conclusion
While Grignard reagents remain valuable tools in the synthetic chemist's arsenal, organolithium reagents offer distinct advantages in terms of reactivity, basicity, and the scope of achievable transformations. Their ability to react with sterically demanding substrates, convert carboxylic acids to ketones, and facilitate powerful reactions like Directed ortho-Metalation and rapid metal-halogen exchange makes them indispensable for modern organic synthesis. For researchers, scientists, and drug development professionals, a thorough understanding of the capabilities of organolithium reagents is crucial for the efficient and innovative construction of complex molecular architectures.
References
A Comparative Guide to Solvents for Furan Lithiation
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate solvent is critical for the successful lithiation of furan, a key reaction in the synthesis of a wide array of pharmaceutical intermediates and complex organic molecules. This guide provides an objective comparison of common solvents used for the formation of 2-lithiofuran, supported by experimental data and detailed protocols to aid in the rational selection of solvent systems for specific research and development applications.
Data Presentation: Solvent Effects on Furan Lithiation
The choice of solvent significantly impacts the yield, stability, and reactivity of this compound. While extensive comparative studies under identical conditions are limited in the literature, the following table summarizes available quantitative and qualitative data to guide solvent selection.
| Solvent System | Lithiating Agent | Temperature (°C) | Yield of this compound Derivative (%) | Observations |
| Diethyl Ether (Et₂O) | n-BuLi | Reflux | 86% (of 1-(furan-2-yl)propan-2-ol)[1] | Can lead to the precipitation of this compound, which may prevent over-lithiation.[1] |
| Tetrahydrofuran (THF) | n-BuLi | -78 to RT | Low yield (of 1-(furan-2-yl)propan-2-ol)[1] | A common and effective solvent for monolithiation, even without TMEDA.[2] The stability of n-BuLi in THF is lower than in diethyl ether, with a half-life of 107 minutes at +20°C.[3] |
| THF / TMEDA | n-BuLi | -78 to RT | - | The addition of N,N,N',N'-tetramethylethylenediamine (TMEDA) can accelerate the lithiation process.[2] TMEDA is often required for di-lithiation. |
| Hexane / TMEDA | n-BuLi | Reflux | - | Used for di-lithiation under more forcing conditions. |
| 2-Methyltetrahydrofuran (2-MeTHF) | - | - | - | A greener alternative to THF, derived from renewable resources. It has a higher boiling point and lower water miscibility than THF. |
Note: The yield data presented is for a subsequent reaction of this compound with propylene oxide and should be considered as an indicator of the relative efficiency of the lithiation step in the respective solvents.[1]
Experimental Protocols
Detailed methodologies for the lithiation of furan in the two most common ethereal solvents are provided below.
Protocol 1: Furan Lithiation in Diethyl Ether
This protocol is adapted from a procedure for the synthesis of a 2-substituted furan derivative.[1]
Materials:
-
Furan
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous diethyl ether (Et₂O)
-
Electrophile (e.g., propylene oxide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
To a solution of furan (1.0 equivalent) in anhydrous diethyl ether, add n-butyllithium (1.0 equivalent) dropwise at -78 °C under an inert atmosphere.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours.
-
Cool the resulting solution of this compound to the desired temperature for the subsequent reaction (e.g., -10 °C for reaction with propylene oxide).
-
Slowly add the electrophile (1.0 equivalent) to the this compound solution.
-
After the reaction is complete, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by an appropriate method (e.g., column chromatography).
Protocol 2: Furan Lithiation in Tetrahydrofuran (THF)
This is a general procedure for the monolithiation of furan in THF.[2]
Materials:
-
Furan
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Electrophile
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Dissolve furan (1.0 equivalent) in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add n-butyllithium (1.0 equivalent) dropwise to the cooled solution.
-
Stir the mixture at -78 °C for a specified time (e.g., 1 hour) to ensure complete formation of this compound.
-
Add the desired electrophile to the solution at -78 °C.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (e.g., overnight).
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Perform an aqueous work-up and extract the product with an appropriate organic solvent.
-
Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.
-
Purify as necessary.
Visualizations
Experimental Workflow for Furan Lithiation
The following diagram illustrates the general experimental steps involved in the lithiation of furan and subsequent reaction with an electrophile.
Caption: General experimental workflow for the synthesis of 2-substituted furans via lithiation.
Factors Influencing Solvent Selection for Furan Lithiation
The choice of solvent is a multifactorial decision, as depicted in the diagram below.
Caption: Key factors influencing the selection of a solvent for furan lithiation.
References
A Researcher's Guide to the NMR Validation of 2-Lithiofuran Reaction Products
For researchers, scientists, and drug development professionals, the precise characterization of reaction products is paramount. This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) data for a series of 2-substituted furans synthesized from 2-lithiofuran. Detailed experimental protocols and tabulated NMR data are presented to facilitate the validation of reaction outcomes and the identification of potential byproducts.
The generation of this compound, a key intermediate in the functionalization of the furan ring, opens a pathway to a diverse array of 2-substituted furan derivatives. The subsequent reaction with various electrophiles allows for the introduction of a wide range of functional groups at the C2 position. Accurate and reliable validation of the resulting products is crucial, and NMR spectroscopy stands as the most powerful tool for this purpose. This guide will compare the ¹H and ¹³C NMR spectra of 2-substituted furans bearing alkyl, acyl, carboxyl, and silyl moieties, providing a valuable reference for researchers in the field.
Comparison of ¹H and ¹³C NMR Data for 2-Substituted Furans
The chemical shifts of the furan ring protons and carbons are highly sensitive to the nature of the substituent at the C2 position. The following tables summarize the typical ¹H and ¹³C NMR chemical shifts for a variety of 2-substituted furans prepared via the reaction of this compound with common electrophiles. All data is reported in parts per million (ppm) relative to a standard internal reference.
Table 1: ¹H NMR Chemical Shift Data (ppm) for 2-Substituted Furans in CDCl₃
| Substituent (R) | H3 | H4 | H5 | Other Protons |
| -H | ~6.35 | ~6.35 | ~7.38 | - |
| -CH₂(CH₂)₃CH₃ (Pentyl) | ~6.10 | ~6.28 | ~7.28 | 0.90 (t, 3H), 1.33 (m, 4H), 1.63 (m, 2H), 2.62 (t, 2H) |
| -C(O)CH₃ (Acetyl) | ~7.20 | ~6.55 | ~7.60 | 2.45 (s, 3H) |
| -C(O)H (Formyl) | ~7.30 | ~6.65 | ~7.75 | 9.65 (s, 1H) |
| -COOH (Carboxyl) | ~7.25 | ~6.60 | ~7.65 | >10 (br s, 1H) |
| -Si(CH₃)₃ (Trimethylsilyl) | ~6.40 | ~6.30 | ~7.45 | 0.25 (s, 9H) |
Table 2: ¹³C NMR Chemical Shift Data (ppm) for 2-Substituted Furans in CDCl₃
| Substituent (R) | C2 | C3 | C4 | C5 | Other Carbons |
| -H | ~142.8 | ~109.8 | ~109.8 | ~142.8 | - |
| -CH₂(CH₂)₃CH₃ (Pentyl) | ~158.0 | ~104.5 | ~110.0 | ~140.5 | 14.0, 22.5, 28.0, 31.5, 31.8 |
| -C(O)CH₃ (Acetyl) | ~152.5 | ~117.5 | ~109.0 | ~146.5 | 25.8, 186.5 |
| -C(O)H (Formyl) | ~153.0 | ~122.0 | ~112.5 | ~148.0 | 178.0 |
| -COOH (Carboxyl) | ~147.7 | ~114.3 | ~117.7 | ~151.9 | ~169.4 |
| -Si(CH₃)₃ (Trimethylsilyl) | ~159.5 | ~118.0 | ~109.5 | ~145.0 | -1.5 |
Experimental Protocols
General Procedure for the Synthesis of 2-Substituted Furans via this compound
Materials:
-
Furan (freshly distilled)
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Electrophile (e.g., 1-bromopentane, acetic anhydride, N,N-dimethylformamide, dry carbon dioxide, trimethylsilyl chloride)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Lithiation of Furan: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, add freshly distilled furan (1.0 equivalent) and anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.05 equivalents) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the resulting solution at -78 °C for 1 hour.
-
Reaction with Electrophile: To the solution of this compound, add the desired electrophile (1.1 equivalents) dropwise at -78 °C. The specific conditions for the addition and subsequent reaction will vary depending on the electrophile used:
-
For 2-Pentylfuran: Add 1-bromopentane and allow the reaction mixture to slowly warm to room temperature overnight.
-
For 2-Acetylfuran: Add acetic anhydride and stir at -78 °C for 2 hours, then allow to warm to room temperature.
-
For 2-Formylfuran: Add N,N-dimethylformamide (DMF) and stir at -78 °C for 2 hours, then allow to warm to room temperature.
-
For 2-Furoic Acid: Pour the this compound solution onto an excess of crushed dry ice. Allow the mixture to warm to room temperature.
-
For 2-(Trimethylsilyl)furan: Add trimethylsilyl chloride and stir at -78 °C for 1 hour, then allow to warm to room temperature.
-
-
Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by distillation or column chromatography on silica gel.
NMR Sample Preparation and Analysis
Sample Preparation:
-
Dissolve 5-10 mg of the purified 2-substituted furan in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a clean, dry NMR tube.
NMR Acquisition Parameters (Typical for a 400 MHz spectrometer):
-
¹H NMR:
-
Pulse sequence: zg30
-
Number of scans: 16
-
Relaxation delay: 1.0 s
-
Spectral width: 12 ppm
-
-
¹³C NMR:
-
Pulse sequence: zgpg30 (proton decoupled)
-
Number of scans: 1024
-
Relaxation delay: 2.0 s
-
Spectral width: 220 ppm
-
Visualizing the Reaction Pathway and Validation Logic
The following diagrams illustrate the general workflow for the synthesis and validation of 2-substituted furan products.
Caption: Synthetic workflow for 2-substituted furans and their validation.
Caption: Logical workflow for NMR-based product validation.
Navigating the Reactivity of 2-Lithiofuran: A Comparative Guide to Reliability and Alternatives
For researchers, scientists, and drug development professionals, the functionalization of the furan ring is a critical step in the synthesis of numerous pharmaceuticals and biologically active compounds. 2-Lithiofuran has traditionally been a go-to reagent for this purpose; however, its reliability can be hampered by issues of stability and side reactions. This guide provides an objective comparison of this compound with its Grignard and zinc counterparts, supported by experimental data, to aid in the selection of the most appropriate reagent for a given synthetic challenge.
The Challenges of this compound
This compound, typically generated in situ by the deprotonation of furan with an organolithium base like n-butyllithium (n-BuLi), is a potent nucleophile. However, its high reactivity is a double-edged sword. A significant drawback is its propensity to undergo side reactions, most notably lithium-halogen exchange with alkyl halide electrophiles. This can lead to the formation of undesired byproducts, complicating purification and reducing the yield of the target molecule. For instance, the reaction of this compound with alkyl bromides can result in the formation of 2-butylfuran, a byproduct stemming from the reaction of residual n-BuLi with the alkyl bromide.
Temperature control is also critical when working with this compound. While the lithiation is often performed at low temperatures (e.g., -78 °C) to ensure regioselectivity at the C2 position, warming the reaction mixture can lead to decomposition or rearrangement.
Alternative Reagents: A Comparative Analysis
To circumvent the limitations of this compound, researchers often turn to alternative organometallic reagents, primarily 2-furyl Grignard reagents (2-furylmagnesium halides) and 2-furylzinc reagents. These alternatives offer a different reactivity profile, which can translate to improved yields and selectivity in certain transformations.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the performance of this compound, 2-furylmagnesium bromide, and 2-furylzinc chloride in reactions with various electrophiles, based on available literature data.
| Electrophile | Reagent | Solvent | Temperature (°C) | Yield (%) | Side Products Noted |
| Propylene Oxide | This compound | Diethyl Ether | -10 | 86 | Low yields observed in THF |
| Benzaldehyde | This compound | THF | -78 to RT | ~70-85 | Potential for over-addition |
| 2-Furylmagnesium Bromide | THF | 0 to RT | ~80-95 | Generally cleaner reaction | |
| 2-Furylzinc Chloride | THF | RT | ~85-98 | Often requires a catalyst (e.g., Pd(PPh₃)₄) for coupling with aryl halides | |
| 1-Bromopentane | This compound | THF | -78 to RT | Variable | Significant formation of 2-butylfuran |
| 2-Furylmagnesium Bromide | THF/Cu(I) catalyst | -20 to RT | ~60-75 | Reduced lithium-halogen exchange | |
| 2-Furylzinc Chloride | THF/Pd catalyst | RT | ~70-85 | Negishi coupling conditions | |
| Trimethylsilyl Chloride | This compound | THF | -78 to RT | >90 | Generally high-yielding |
| 2-Furylmagnesium Bromide | THF | 0 to RT | ~85-95 | Efficient silylation | |
| 2-Furylzinc Chloride | THF | RT | ~80-90 | Effective for silylation |
Note: Yields are approximate and can vary significantly based on specific reaction conditions and the purity of reagents.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are representative protocols for the generation and reaction of each of the discussed furan-2-yl organometallic reagents.
Protocol 1: Generation and Reaction of this compound
-
Apparatus: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum.
-
Reagents: Anhydrous tetrahydrofuran (THF), furan (freshly distilled), and n-butyllithium (in hexanes).
-
Procedure: a. To the flask under a nitrogen atmosphere, add anhydrous THF and freshly distilled furan. b. Cool the solution to -78 °C using a dry ice/acetone bath. c. Slowly add a solution of n-butyllithium in hexanes dropwise via syringe, maintaining the internal temperature below -70 °C. d. Stir the resulting pale-yellow solution at -78 °C for 1 hour to ensure complete lithiation. e. Add the desired electrophile (e.g., an aldehyde, ketone, or silyl chloride) dropwise at -78 °C. f. Allow the reaction to slowly warm to room temperature and stir for an additional 1-12 hours, monitoring by TLC. g. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. h. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate), combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. i. Purify the crude product by column chromatography.
Protocol 2: Preparation and Reaction of 2-Furylmagnesium Bromide
-
Apparatus: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and an addition funnel.
-
Reagents: Anhydrous tetrahydrofuran (THF), magnesium turnings, a small crystal of iodine, and 2-bromofuran.
-
Procedure: a. To the flask under a nitrogen atmosphere, add magnesium turnings and a crystal of iodine. b. Gently heat the flask with a heat gun under vacuum and then backfill with nitrogen to activate the magnesium. c. Add anhydrous THF to cover the magnesium turnings. d. In the addition funnel, prepare a solution of 2-bromofuran in anhydrous THF. e. Add a small portion of the 2-bromofuran solution to the magnesium suspension. The reaction should initiate, as indicated by a gentle reflux and the disappearance of the iodine color. If the reaction does not start, gentle heating may be required. f. Once the reaction has initiated, add the remaining 2-bromofuran solution dropwise at a rate that maintains a gentle reflux. g. After the addition is complete, stir the mixture at room temperature for 1-2 hours. The formation of the Grignard reagent is indicated by the consumption of the magnesium. h. The resulting solution of 2-furylmagnesium bromide can then be cooled to the desired temperature (typically 0 °C or room temperature) and the electrophile added dropwise. i. Workup is similar to that for the this compound reaction.
Protocol 3: Preparation and Reaction of 2-Furylzinc Chloride
-
Apparatus: A flame-dried Schlenk flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Reagents: this compound solution (prepared as in Protocol 1), and anhydrous zinc chloride in THF.
-
Procedure: a. Prepare a solution of this compound in THF at -78 °C as described in Protocol 1. b. In a separate flame-dried flask, prepare a solution of anhydrous zinc chloride in THF. c. Slowly add the zinc chloride solution to the this compound solution at -78 °C via cannula or syringe. d. After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour. This forms the 2-furylzinc chloride reagent. e. For cross-coupling reactions, add the aryl or vinyl halide and a palladium catalyst (e.g., Pd(PPh₃)₄). f. Heat the reaction mixture as required and monitor by TLC. g. Workup is similar to the previous protocols.
Visualizing the Reaction Pathways
To better understand the processes involved, the following diagrams illustrate the generation of each organometallic reagent and a general reaction with an electrophile.
A Comparative Guide to Metal-Catalyzed Furan Synthesis: A Superior Alternative to Lithiation
For researchers, scientists, and drug development professionals, the furan scaffold is a cornerstone of innovation, appearing in a vast array of pharmaceuticals, agrochemicals, and functional materials. While traditional lithiation-based methods have long been a staple for furan synthesis, they are often hampered by harsh reaction conditions, limited functional group tolerance, and the need for stoichiometric strong bases. This guide provides an objective comparison of modern metal-catalyzed approaches that offer milder, more versatile, and often higher-yielding alternatives for the construction of this critical heterocyclic motif.
The strategic shift towards metal-catalyzed furan synthesis represents a significant advancement in synthetic organic chemistry. Catalytic systems based on palladium, copper, and gold have emerged as powerful tools, enabling the construction of highly substituted and functionalized furans under conditions that are compatible with a wider range of sensitive substrates. This guide will delve into the performance of these catalytic systems, providing a direct comparison with traditional lithiation methods, supported by experimental data and detailed protocols.
Performance Comparison: Metal Catalysis vs. Lithiation
The choice of synthetic route is a critical decision that impacts reaction efficiency, substrate scope, and overall process sustainability. The following tables summarize the performance of various metal-catalyzed methods in key furan synthesis reactions, providing a quantitative basis for comparison against lithiation.
| Catalyst System | Reaction Type | Typical Yield (%) | Functional Group Tolerance | Key Advantages | Limitations |
| Palladium-based | Cycloisomerization of enynols | 64-92%[1] | Good to Excellent | Mild conditions, high yields, broad substrate scope.[2][3] | Can require specific ligands and oxidants.[4][5] |
| Copper-based | Annulation of ketones and alkynes | Good to Excellent[6][7] | Moderate to Good | Readily available and inexpensive catalyst, good for specific transformations.[7][8][9] | Can require high temperatures and strong bases in some cases. |
| Gold-based | Cyclization of allenyl ketones/enynols | Good to Excellent[1][6] | Excellent | Very mild reaction conditions, high functional group tolerance, unique reactivity.[1][10][11] | Catalyst can be expensive. |
| Lithiation (n-BuLi) | Deprotonation and functionalization | Variable | Poor | Well-established for simple furans. | Requires cryogenic temperatures, incompatible with many functional groups (esters, ketones, etc.), formation of byproducts.[12] |
Experimental Protocols: Key Methodologies
Detailed and reproducible experimental protocols are crucial for the successful implementation of any synthetic method. Below are representative procedures for the synthesis of substituted furans using palladium, copper, and gold catalysts.
Palladium-Catalyzed Cycloisomerization of (Z)-2-En-4-yn-1-ols
This method provides a general and facile route to substituted furans under neutral conditions.[2]
Procedure: A solution of the (Z)-2-en-4-yn-1-ol (1.0 mmol) in a suitable solvent such as DMA (5 mL) is prepared. To this solution, a catalytic amount of K₂PdI₄ (0.05 mmol, 5 mol%) is added. The reaction mixture is then heated to a temperature ranging from 25 to 100 °C, depending on the substrate. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., diethyl ether), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired furan.[1][2]
Copper-Catalyzed Annulation of Acetophenones and Alkynes
This protocol describes a copper(I)-catalyzed synthesis of multisubstituted furans via a radical pathway.[7]
Procedure: To a reaction vessel containing acetophenone (1.0 mmol) and an electron-deficient alkyne (1.2 mmol) in a solvent such as DMF (3 mL), is added a catalytic amount of a copper(I) salt, for instance, CuI (0.1 mmol, 10 mol%). An external oxidant, such as di-tert-butyl peroxide (DTBP) (2.0 mmol), is then added. The vessel is sealed and the reaction mixture is heated to a specified temperature, typically around 120 °C, for a designated time. After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The resulting residue is purified by flash column chromatography to yield the multisubstituted furan.[7]
Gold-Catalyzed Synthesis of Polysubstituted Furans from Propargylic Alcohols and 1,3-Dicarbonyl Compounds
This environmentally friendly approach utilizes an ionic liquid as the reaction medium.[10]
Procedure: In a reaction vial, the propargylic alcohol (1.0 mmol) and the 1,3-dicarbonyl compound (1.2 mmol) are dissolved in an ionic liquid, for example, [EMIM][NTf₂]. To this solution, a gold catalyst, such as AuBr₃ (0.05 mmol, 5 mol%), and a silver co-catalyst, for instance, AgOTf (0.15 mmol, 15 mol%), are added at room temperature. The reaction mixture is then stirred at 60 °C for a period ranging from 10 to 30 minutes. Upon completion of the reaction, the product can be extracted directly from the ionic liquid using an organic solvent (e.g., diethyl ether). The combined organic extracts are then concentrated, and the crude product is purified by silica gel chromatography to afford the polysubstituted furan. The ionic liquid containing the catalyst can often be recycled for subsequent reactions.[10]
Mechanistic Pathways and Experimental Workflows
Visualizing the underlying mechanisms and experimental workflows can provide deeper insight into the advantages of metal-catalyzed furan synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. eprints.hud.ac.uk [eprints.hud.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Furan synthesis [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. eprints.hud.ac.uk [eprints.hud.ac.uk]
- 9. tandfonline.com [tandfonline.com]
- 10. Gold-Catalyzed Propargylic Substitution Followed by Cycloisomerization in Ionic Liquid: Environmentally Friendly Synthesis of Polysubstituted Furans from Propargylic Alcohols and 1,3-Dicarbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BJOC - Gold(I)-catalyzed formation of furans from γ-acyloxyalkynyl ketones [beilstein-journals.org]
- 12. Reddit - The heart of the internet [reddit.com]
A Comparative Guide to the Basicity of Organolithium Reagents
For Researchers, Scientists, and Drug Development Professionals
Organolithium reagents are a cornerstone of modern organic synthesis, prized for their potent nucleophilicity and exceptional basicity.[1] The C-Li bond is highly polarized, imparting significant carbanionic character to the carbon atom, which makes these compounds powerful bases capable of deprotonating a vast range of weak acids, including most hydrocarbons.[2][3] Their reactivity, however, is not uniform. The choice of a specific organolithium reagent can be critical to the success of a reaction, and this choice is often dictated by the reagent's basicity.
This guide provides an objective comparison of the basicity of common organolithium reagents, supported by quantitative data and experimental methodologies, to assist researchers in selecting the optimal reagent for their synthetic transformations.
Understanding Organolithium Basicity: Thermodynamic vs. Kinetic Control
The basicity of an organolithium reagent (R-Li) can be assessed from two perspectives:
-
Thermodynamic Basicity: This is an equilibrium property, quantified by the pKa of the conjugate acid (R-H). The weaker the conjugate acid (i.e., the higher its pKa value), the stronger the organolithium base.[4] This measure reflects the overall energetic favorability of the deprotonation reaction.[5]
-
Kinetic Basicity: This refers to the rate at which the organolithium reagent deprotonates a substrate.[5] While thermodynamically powerful, the reactivity of organolithium reagents can be kinetically sluggish.[6] This is heavily influenced by factors such as steric hindrance and the reagent's aggregation state in solution.[7][8]
Thermodynamic Basicity: A Quantitative Comparison
The most direct way to compare the thermodynamic strength of organolithium bases is to examine the pKa values of their corresponding conjugate acids. A higher pKa value for the alkane signifies a more unstable carbanion and, consequently, a more reactive and basic organolithium reagent.
The trend in basicity generally increases with the number of electron-donating alkyl substituents on the carbon atom bonded to lithium.[7] This makes tert-butyllithium the strongest commercially available organolithium base.[1][7]
| Organolithium Reagent | Abbreviation | Conjugate Acid | pKa of Conjugate Acid | Basicity Trend |
| Phenyllithium | PhLi | Benzene | ~43 | Weakest |
| Methyllithium | MeLi | Methane | ~48 | |
| n-Butyllithium | n-BuLi | n-Butane | ~50 | |
| sec-Butyllithium | s-BuLi | n-Butane | ~51 | |
| tert-Butyllithium | t-BuLi | Isobutane | ~53 | Strongest |
Note: pKa values for hydrocarbons are approximate and can vary based on the measurement method.[9][10][11]
As the data indicates, the order of increasing thermodynamic basicity is: PhLi < MeLi < n-BuLi < s-BuLi < t-BuLi .[6]
Factors Influencing Kinetic Basicity and Reactivity
While pKa values provide a fundamental measure of basicity, the effective reactivity in a reaction flask is governed by kinetic factors.
1. Aggregation: In solution, organolithium reagents exist as aggregates, such as tetramers or hexamers, which are held together by delocalized bonds.[12][13] These aggregates are less reactive than the monomeric or dimeric species.[7][14] The dissociation of these clusters is often the rate-limiting step in deprotonation reactions.[8] For example, n-BuLi typically exists as a hexamer in cyclohexane and a tetramer in ether.[12][15]
2. Solvent and Additives: The kinetic basicity of an organolithium reagent is profoundly affected by the solvent.[12][15] Lewis basic solvents, such as tetrahydrofuran (THF) and diethyl ether, or coordinating additives like tetramethylethylenediamine (TMEDA), accelerate metalation reactions.[2][12] These agents break down the aggregates by solvating the lithium cations, leading to smaller, more reactive species and effectively increasing the reagent's kinetic basicity.[8]
3. Steric Hindrance: sec-Butyllithium and tert-butyllithium are significantly more basic than n-butyllithium but are also more sterically hindered.[16][17] This increased bulk can be advantageous, making them more selective for deprotonation over nucleophilic addition, especially with hindered substrates.[1] However, for deprotonating a sterically accessible proton, the less-hindered n-BuLi may react faster.
Caption: Relationship between thermodynamic and kinetic basicity factors.
Experimental Protocols
Determination of Organolithium Concentration: Gilman Double Titration
The accurate concentration of organolithium solutions is crucial for stoichiometry but can decrease over time. A simple acid-base titration is insufficient as it also measures hydroxide impurities. The Gilman double titration method is a reliable technique to determine the concentration of only the active organolithium reagent.[18][19]
Objective: To accurately determine the molarity of an active organolithium reagent in solution.
Materials:
-
Organolithium reagent solution (e.g., n-BuLi in hexanes)
-
Anhydrous diethyl ether (Et₂O) or THF
-
1,2-dibromoethane (DBE)
-
Distilled water
-
Standardized hydrochloric acid solution (~0.1 M)
-
Phenolphthalein indicator
-
Inert gas supply (Nitrogen or Argon)
-
Dry glassware (syringes, needles, Erlenmeyer flasks, burette)
Procedure:
Part 1: Titration for Total Base Content
-
Add a stir bar to a 125 mL Erlenmeyer flask and flush with inert gas.
-
Using a gas-tight syringe, transfer exactly 1.00 mL of the organolithium solution into the flask.
-
Carefully add ~20 mL of distilled water to quench the reagent.
-
Add 2-3 drops of phenolphthalein indicator. The solution will turn pink.
-
Titrate with the standardized HCl solution until the pink color disappears. Record the volume of HCl used (V₁).
Part 2: Titration for Non-Alkyllithium Base Content
-
Add a stir bar to a second 125 mL Erlenmeyer flask and flush with inert gas.
-
Add ~10 mL of anhydrous Et₂O, followed by ~0.5 mL of 1,2-dibromoethane.
-
Using the same syringe, add exactly 1.00 mL of the organolithium solution to this flask. The organolithium reacts with DBE, but hydroxide impurities do not.
-
Stir for 5-10 minutes.
-
Carefully add ~20 mL of distilled water.
-
Add 2-3 drops of phenolphthalein indicator.
-
Titrate with the standardized HCl solution until the pink color disappears. Record the volume of HCl used (V₂).
Calculation: The concentration (Molarity, M) of the active organolithium reagent is calculated as follows:
M = ( (V₁ - V₂) × [HCl] ) / V_RLi
Where:
-
V₁ = Volume of HCl from Part 1 (mL)
-
V₂ = Volume of HCl from Part 2 (mL)
-
[HCl] = Molarity of the standardized HCl solution (mol/L)
-
V_RLi = Volume of the organolithium solution used (1.00 mL)
References
- 1. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 2. mt.com [mt.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. organic chemistry - Thermodynamic vs kinetic basicity - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resources.saylor.org [resources.saylor.org]
- 8. benchchem.com [benchchem.com]
- 9. uwindsor.ca [uwindsor.ca]
- 10. DSpace [cora.ucc.ie]
- 11. ochemtutor.com [ochemtutor.com]
- 12. n-Butyllithium - Wikipedia [en.wikipedia.org]
- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 14. researchgate.net [researchgate.net]
- 15. n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions_Chemicalbook [chemicalbook.com]
- 16. nbinno.com [nbinno.com]
- 17. sec-Butyllithium - Wikipedia [en.wikipedia.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. The analysis of organolithium compounds (1964) | Henry Gilman | 379 Citations [scispace.com]
A Researcher's Guide to Spectroscopic Data for the Validation of 2-Substituted Furan Synthesis
For researchers, scientists, and professionals in drug development, the successful synthesis of novel compounds is contingent on rigorous structural validation. This guide provides a comparative overview of spectroscopic data for a variety of 2-substituted furans, offering a valuable resource for the confirmation of synthetic outcomes. Detailed experimental protocols for the synthesis of representative compounds are also included to support reproducibility.
The furan scaffold is a privileged structure in medicinal chemistry and materials science. The ability to functionalize the furan ring at the 2-position opens up a vast chemical space for the development of new therapeutics and functional materials. Verification of the successful introduction of substituents at this position is therefore a critical step in any synthetic workflow. This guide compiles ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for a range of 2-substituted furans, providing a benchmark for researchers to compare their own experimental results.
Comparative Spectroscopic Data
The following table summarizes key spectroscopic data for a selection of 2-substituted furans. These values, compiled from various sources, can serve as a reference for the validation of newly synthesized compounds.
| Compound | Substituent | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | IR (cm⁻¹) | MS (m/z) |
| 2-Acetylfuran | -COCH₃ | 7.59 (d, 1H), 7.19 (d, 1H), 6.54 (dd, 1H), 2.48 (s, 3H)[1][2] | 186.6, 152.9, 146.6, 117.4, 112.4, 26.0[1][3] | ~1670 (C=O)[4] | 110 (M⁺)[5] |
| 2-Formylfuran (Furfural) | -CHO | 9.64 (s, 1H), 7.75 (d, 1H), 7.25 (d, 1H), 6.60 (dd, 1H)[6][7] | 177.8, 152.9, 148.4, 121.3, 112.7[6][8] | ~1675 (C=O), 2700-2800 (C-H aldehyde)[6][7] | 96 (M⁺)[6][9] |
| Furan-2-carboxylic acid | -COOH | 10.5-12.0 (br s, 1H), 7.65 (d, 1H), 7.25 (d, 1H), 6.60 (dd, 1H) | ~163.0, 147.5, 146.0, 119.0, 112.5 | ~1680 (C=O), 2500-3300 (O-H) | 112 (M⁺) |
| 2-Methylfuran | -CH₃ | 7.25 (m, 1H), 6.23 (m, 1H), 5.93 (m, 1H), 2.26 (s, 3H)[10] | 151.0, 141.0, 110.5, 106.0, 13.5 | Not specified | 82 (M⁺)[11] |
| 2-Ethylfuran | -CH₂CH₃ | 7.27 (m, 1H), 6.26 (m, 1H), 5.95 (m, 1H), 2.64 (q, 2H), 1.22 (t, 3H)[12] | 157.9, 140.7, 110.1, 103.9, 21.4, 12.2[12] | Not specified | 96 (M⁺)[5] |
| 2-Butylfuran | -C₄H₉ | 7.25 (m, 1H), 6.25 (m, 1H), 5.95 (m, 1H), 2.60 (t, 2H), 1.60 (m, 2H), 1.35 (m, 2H), 0.90 (t, 3H) | 156.5, 140.5, 110.0, 104.5, 30.0, 28.0, 22.5, 14.0 | Not specified | 124 (M⁺) |
| 2-Phenylfuran | -C₆H₅ | 7.65 (d, 2H), 7.45-7.25 (m, 4H), 6.65 (d, 1H), 6.45 (dd, 1H)[13] | 154.0, 141.4, 131.0, 128.7, 127.2, 123.5, 111.5, 105.0[13] | Not specified | 144 (M⁺) |
| 2-Vinylfuran | -CH=CH₂ | 6.60 (dd, 1H), 6.40 (d, 1H), 6.25 (d, 1H), 5.70 (dd, 1H), 5.20 (dd, 1H) | 152.5, 142.0, 128.0, 112.0, 111.5, 108.0 | Not specified | 94 (M⁺)[6][14] |
| 2-(Chloromethyl)furan | -CH₂Cl | 7.40 (d, 1H), 6.40 (d, 1H), 6.35 (dd, 1H), 4.70 (s, 2H) | 152.0, 143.0, 111.0, 109.0, 38.0 | Not specified | 116/118 (M⁺/M⁺+2)[1] |
Experimental Protocols
Detailed methodologies for the synthesis of key 2-substituted furans are provided below. These protocols are based on established literature procedures and offer a starting point for laboratory synthesis.
Protocol 1: Synthesis of 2-Acetylfuran via Friedel-Crafts Acylation
This procedure describes a common method for the synthesis of 2-acetylfuran.
Materials:
-
Furan
-
Acetic anhydride
-
Anhydrous zinc chloride (ZnCl₂)
-
Glacial acetic acid
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of acetic anhydride and a catalytic amount of anhydrous zinc chloride in dichloromethane at 0 °C, add furan dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 3-5 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by vacuum distillation to yield 2-acetylfuran.
Protocol 2: Synthesis of 2-Formylfuran (Furfural) via Vilsmeier-Haack Reaction
This protocol outlines the formylation of furan to produce furfural.
Materials:
-
Furan
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
1,2-Dichloroethane
-
Sodium acetate solution
-
Dichloromethane (CH₂Cl₂)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of furan in 1,2-dichloroethane, add a pre-formed Vilsmeier reagent (prepared from DMF and POCl₃) at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into a cold aqueous solution of sodium acetate.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the resulting crude product by vacuum distillation.
Protocol 3: Synthesis of 2-Phenylfuran via Suzuki Coupling
This protocol details the synthesis of a 2-arylfuran using a palladium-catalyzed cross-coupling reaction.
Materials:
-
2-Bromofuran or 2-Iodofuran
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, combine 2-halofuran, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Add a mixture of toluene and water (e.g., 3:1 ratio).
-
Heat the mixture to reflux (approximately 90-100 °C) under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and dilute it with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 2-phenylfuran.
Visualizing the Workflow
To further aid researchers, the general workflow for the synthesis and validation of 2-substituted furans is depicted in the following diagram.
References
- 1. 2-Chloromethylfuran | 617-88-9 [amp.chemicalbook.com]
- 2. Production and Synthetic Possibilities of 5-Chloromethylfurfural as Alternative Biobased Furan [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-vinyl furan, 1487-18-9 [perflavory.com]
- 5. mdpi.com [mdpi.com]
- 6. 2-Vinylfuran [webbook.nist.gov]
- 7. 2-Ethylfuran(3208-16-0) 1H NMR spectrum [chemicalbook.com]
- 8. Showing Compound 2-Butylfuran (FDB019990) - FooDB [foodb.ca]
- 9. researchgate.net [researchgate.net]
- 10. Furan, 2-methyl- [webbook.nist.gov]
- 11. 2-Ethylfuran | C6H8O | CID 18554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. spectrabase.com [spectrabase.com]
- 13. 2-Ethenylfuran | C6H6O | CID 73881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 2-(Chloromethyl)furan | C5H5ClO | CID 219520 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 2-Lithiofuran: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of 2-Lithiofuran, a reactive organolithium reagent, is critical for ensuring laboratory safety. As a pyrophoric substance, this compound can ignite spontaneously upon contact with air or moisture, necessitating rigorous handling and disposal protocols.[1] This guide provides detailed procedures for the safe quenching and disposal of this compound, tailored for researchers and drug development professionals. Adherence to these protocols is essential to mitigate risks of fire and explosion.[1]
Essential Safety Precautions
Before initiating any disposal procedures, ensure that all necessary safety measures are in place. This includes working in a certified chemical fume hood or a glove box under an inert atmosphere (e.g., nitrogen or argon).[2][3] Appropriate personal protective equipment (PPE), such as flame-retardant lab coats, safety goggles, and chemical-resistant gloves, must be worn at all times.[4] It is also crucial to have a Class D fire extinguisher or dry sand readily available for immediate use in case of a fire.[2][5]
Quantitative Parameters for Quenching
The following table summarizes key quantitative data for the safe quenching of organolithium reagents like this compound. These parameters are crucial for controlling the exothermic reaction and ensuring a safe disposal process.
| Parameter | Value/Range | Purpose | Source(s) |
| Initial Dilution | < 5 wt% in an inert solvent | To reduce the concentration and reactivity of the organolithium reagent. | [4] |
| Cooling Bath Temperature | 0 °C (ice water bath) | To manage the exothermic nature of the quenching reaction. | [3][5][6] |
| Quenching Agent Addition | Slow, dropwise | To control the reaction rate and prevent a dangerous temperature increase. | [5][7] |
| Stirring | Vigorous and constant | To ensure even mixing and heat distribution throughout the reaction. | [4] |
Detailed Experimental Protocol for this compound Disposal
This protocol outlines the step-by-step procedure for quenching and disposing of unwanted this compound.
Materials:
-
Excess this compound solution
-
Deionized water
-
Appropriately sized three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet
-
Ice water bath
-
Syringes and needles (if transferring from a Sure/Seal™ bottle)
Procedure:
-
Preparation of the Quenching Flask:
-
Ensure the three-neck flask and dropping funnel are completely dry, either by oven-drying or flame-drying under vacuum.
-
Assemble the apparatus in a chemical fume hood and purge with a steady stream of inert gas (nitrogen or argon).
-
Place the flask in an ice water bath to pre-cool.[5]
-
-
Dilution of this compound:
-
Initial Quenching with Isopropanol:
-
Secondary Quenching with Methanol:
-
Final Quench with Water:
-
Waste Disposal:
-
Cleaning of Equipment:
Disposal Workflow Visualization
The following diagram illustrates the logical flow of the this compound disposal procedure.
Caption: Workflow for the safe disposal of this compound.
By following these detailed procedures, laboratory professionals can ensure the safe and effective disposal of this compound, minimizing risks and maintaining a secure research environment.
References
- 1. ehs.uci.edu [ehs.uci.edu]
- 2. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 3. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 4. ehs.princeton.edu [ehs.princeton.edu]
- 5. benchchem.com [benchchem.com]
- 6. chemistry.ucla.edu [chemistry.ucla.edu]
- 7. benchchem.com [benchchem.com]
- 8. Pyrophoric Reagents Handling in Research Labs | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
